Phenol, 4-(1-methylbutyl)-
Description
The exact mass of the compound Phenol, 4-(1-methylbutyl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7947. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Phenol, 4-(1-methylbutyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenol, 4-(1-methylbutyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-pentan-2-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-3-4-9(2)10-5-7-11(12)8-6-10/h5-9,12H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTHGIRIGZAGNOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40904255 | |
| Record name | 4-(1-Methylbutyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40904255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94-06-4, 25735-67-5 | |
| Record name | 4-(1-Methylbutyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94-06-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 4-(1-methylbutyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094064 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-sec-Amylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025735675 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 4-(1-methylbutyl)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7947 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 4-sec-pentyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-(1-Methylbutyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40904255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"Phenol, 4-(1-methylbutyl)-" physical and chemical properties
This technical guide provides an authoritative analysis of Phenol, 4-(1-methylbutyl)- (CAS 94-06-4), distinct from its more common isomer p-tert-amylphenol. It is designed for researchers requiring precise physicochemical data, synthesis workflows, and safety protocols for drug development and industrial application.
Physicochemical Characterization, Synthesis Logic, and Application Vectors
CAS Number: 94-06-4 Synonyms: p-sec-Amylphenol; 4-sec-Pentylphenol; 2-(4-Hydroxyphenyl)pentane Molecular Formula: C₁₁H₁₆O Molecular Weight: 164.25 g/mol
Executive Summary & Significance
Phenol, 4-(1-methylbutyl)- is a para-substituted alkylphenol characterized by a secondary amyl (pentyl) chain. Unlike its tertiary isomer (p-tert-amylphenol), the sec-amyl substituent introduces a chiral center at the benzylic position, influencing its interaction with biological targets and solubility profiles.
In drug development, this compound serves two primary roles:
-
Antimicrobial Pharmacophore: The lipophilic alkyl tail enhances membrane penetration, disrupting bacterial lipid bilayers—a mechanism exploited in germicidal formulations.
-
Synthetic Intermediate: The phenolic hydroxyl group allows for further functionalization (e.g., etherification, esterification) to generate surfactant libraries or antioxidant precursors.
Physical & Chemical Characterization[1][2][3][4][5][6][7]
The following data aggregates experimental and high-confidence predicted values. Note the distinction between sec-amyl and tert-amyl properties, as the branching significantly affects melting point and viscosity.
Table 1: Physicochemical Constants
| Property | Value | Condition / Note |
| Physical State | Viscous Liquid or Low-Melting Solid | Ambient Temperature (25°C) |
| Boiling Point | 255–260 °C | @ 760 mmHg (Predicted) |
| Melting Point | ~24–28 °C | Isomer dependent; often supercools |
| Density | 0.962 ± 0.06 g/cm³ | @ 20°C |
| LogP (Octanol/Water) | 4.15 | Indicates high lipophilicity |
| pKa | 10.20 ± 0.15 | Phenolic hydroxyl acidity |
| Water Solubility | < 50 mg/L | Hydrophobic; requires organic co-solvent |
| Refractive Index | 1.524 | @ 20°C |
Spectral Signature (Diagnostic)
-
¹H NMR (CDCl₃): Distinct multiplet at δ 2.5–2.6 ppm (benzylic CH) corresponding to the sec-butyl methine proton, coupled to the methyl doublet (~1.2 ppm) and propyl chain.
-
IR Spectrum: Broad absorption at 3200–3400 cm⁻¹ (O-H stretch) and sharp peaks at 2960 cm⁻¹ (C-H alkyl stretch).
Chemical Reactivity & Synthesis Logic
Mechanistic Pathway: Friedel-Crafts Alkylation
The industrial and laboratory standard for synthesizing 4-(1-methylbutyl)phenol involves the Friedel-Crafts alkylation of phenol with 2-pentene (or 2-chloropentane). This reaction is kinetically controlled to favor para-substitution due to the steric bulk of the incoming sec-amyl carbocation.
Reaction Logic Diagram
The following diagram illustrates the electrophilic aromatic substitution pathway, highlighting the formation of the carbocation intermediate and the thermodynamic preference for the para isomer over the ortho isomer.
Figure 1: Acid-catalyzed alkylation mechanism showing the preferential formation of the para-isomer.
Experimental Protocol: Laboratory Scale Synthesis
Objective: Synthesize 4-(1-methylbutyl)phenol via alkylation of phenol with 2-chloropentane (alternative to 2-pentene for easier handling).
Reagents:
-
Phenol (99%, crystalline)
-
2-Chloropentane
-
Aluminum Chloride (AlCl₃) - Anhydrous (Lewis Acid Catalyst)[1]
-
Dichloromethane (DCM) - Solvent
Step-by-Step Methodology:
-
Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Maintain an inert atmosphere (N₂ or Ar).
-
Solubilization: Dissolve Phenol (9.4 g, 100 mmol) in 50 mL of anhydrous DCM .
-
Catalyst Activation: Cool the solution to 0°C in an ice bath. Slowly add AlCl₃ (1.3 g, 10 mmol) . Caution: Exothermic reaction.
-
Alkylation: Add 2-Chloropentane (10.6 g, 100 mmol) dropwise over 30 minutes. The solution will darken as the complex forms.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2) for the disappearance of phenol.
-
Quenching: Pour the reaction mixture carefully into 100 mL of ice-water/HCl mixture to decompose the aluminum complex.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 30 mL).
-
Purification:
-
Wash combined organics with brine.
-
Dry over anhydrous MgSO₄.
-
Concentrate in vacuo.
-
Distillation: Perform vacuum distillation (approx. 140°C @ 10 mmHg) to isolate the pure para-isomer from the ortho-isomer and unreacted phenol.
-
Applications in Drug Development[10]
Antimicrobial Potency
The sec-amyl chain provides an optimal hydrophobicity balance (LogP ~4.15), allowing the molecule to partition into bacterial cell membranes without becoming trapped in the lipid core. This "membrane perturbation" mechanism is non-specific, reducing the likelihood of resistance development.
Structure-Activity Relationship (SAR) Workflow
When optimizing phenolic leads, 4-(1-methylbutyl)phenol serves as a critical data point for steric exploration.
Figure 2: SAR decision tree comparing alkyl chain variations for biological activity optimization.
Safety & Handling (MSDS Summary)
Hazard Classification (GHS):
-
H314: Causes severe skin burns and eye damage (Corrosive).[2]
-
H302: Harmful if swallowed.
-
H411: Toxic to aquatic life with long-lasting effects.
Critical Handling Protocols:
-
PPE: Neoprene gloves and chemical splash goggles are mandatory. A face shield is recommended during synthesis.
-
Neutralization: In case of skin contact, do not use water immediately . Wash with PEG-300 or a specific phenol decontamination solution to solubilize the phenol, then rinse with water.
-
Storage: Store under nitrogen to prevent oxidation (pinking) of the phenol ring.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7171, 4-(1-Methylbutyl)phenol. Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. Phenol, 4-(1-methylbutyl)- Gas Phase Thermochemistry. NIST Chemistry WebBook, SRD 69. Retrieved from [Link][3]
-
European Chemicals Agency (ECHA). Registration Dossier: Phenol, 4-(1-methylbutyl)-. Retrieved from [Link]
- Huston, R. C., & Hsieh, T. Y. (1936).Condensation of Aliphatic Alcohols with Aromatic Compounds in the Presence of Aluminum Chloride. Journal of the American Chemical Society.
Sources
A Guide to the Spectroscopic Characterization of 4-(1-Methylbutyl)phenol
This technical guide provides a detailed analysis of the expected spectroscopic data for 4-(1-methylbutyl)phenol, a substituted phenolic compound with applications in chemical synthesis and materials science. Given the limited availability of a complete, published dataset for this specific molecule, this document synthesizes predicted data based on established spectroscopic principles and data from closely related analogs. This approach is designed to offer researchers and drug development professionals a robust framework for the characterization of similar alkylphenols.
Introduction: The Importance of Spectroscopic Analysis
The structural elucidation of a molecule like 4-(1-methylbutyl)phenol is fundamental to understanding its chemical properties and potential applications. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a detailed roadmap of a molecule's atomic and molecular structure. Each technique offers a unique piece of the structural puzzle, and together they allow for unambiguous identification and characterization.
This guide will delve into the theoretical underpinnings of each of these techniques as they apply to 4-(1-methylbutyl)phenol, presenting predicted data and explaining the rationale behind these predictions.
Molecular Structure and Predicted Spectroscopic Features
The structure of 4-(1-methylbutyl)phenol, with its aromatic ring, hydroxyl group, and chiral alkyl chain, gives rise to a distinct set of spectroscopic signals.
Molecular Structure:
Caption: Molecular structure of 4-(1-methylbutyl)phenol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Predicted ¹H NMR Data
The proton NMR spectrum of 4-(1-methylbutyl)phenol is expected to show distinct signals for the aromatic protons, the hydroxyl proton, and the protons of the alkyl chain.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Aromatic (Ha) | ~7.0-7.2 | Doublet | ~8.0 | 2H |
| Aromatic (Hb) | ~6.7-6.9 | Doublet | ~8.0 | 2H |
| Phenolic OH | ~4.5-5.5 | Singlet (broad) | - | 1H |
| Methine (Hc) | ~2.9-3.2 | Sextet | ~7.0 | 1H |
| Methylene (Hd) | ~1.5-1.7 | Multiplet | ~7.0 | 2H |
| Methyl (He) | ~1.2-1.4 | Doublet | ~7.0 | 3H |
| Methylene (Hf) | ~1.2-1.4 | Multiplet | ~7.0 | 2H |
| Methyl (Hg) | ~0.8-1.0 | Triplet | ~7.0 | 3H |
Rationale behind Predictions:
-
Aromatic Protons: The aromatic protons are split into two doublets due to their coupling with each other. The protons ortho to the hydroxyl group (Hb) are expected to be more shielded (upfield) than the protons ortho to the alkyl group (Ha).
-
Phenolic OH: The chemical shift of the phenolic proton can vary depending on the solvent and concentration. It typically appears as a broad singlet.
-
Alkyl Chain: The protons of the 1-methylbutyl group will show characteristic splitting patterns based on their neighboring protons. The methine proton (Hc) is expected to be a sextet due to coupling with the adjacent methyl and methylene groups.
Predicted ¹³C NMR Data
The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-OH (aromatic) | ~150-155 |
| C-Alkyl (aromatic) | ~135-140 |
| CH (aromatic) | ~128-130 |
| CH (aromatic) | ~115-117 |
| CH (alkyl) | ~40-45 |
| CH₂ (alkyl) | ~30-35 |
| CH₂ (alkyl) | ~20-25 |
| CH₃ (alkyl) | ~20-25 |
| CH₃ (alkyl) | ~10-15 |
Rationale behind Predictions:
-
Aromatic Carbons: The carbon attached to the hydroxyl group (C-OH) is the most deshielded. The carbon attached to the alkyl group (C-Alkyl) is also significantly downfield. The remaining aromatic carbons will have shifts in the typical aromatic region.[1][2]
-
Alkyl Carbons: The chemical shifts of the alkyl carbons are predicted based on their substitution and proximity to the aromatic ring.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-(1-methylbutyl)phenol is expected to show characteristic absorption bands for the O-H, C-H (aromatic and aliphatic), and C-O bonds.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H stretch (phenolic) | 3200-3600 | Strong, broad |
| C-H stretch (aromatic) | 3000-3100 | Medium |
| C-H stretch (aliphatic) | 2850-3000 | Medium to strong |
| C=C stretch (aromatic) | 1500-1600 | Medium |
| C-O stretch (phenolic) | 1200-1260 | Strong |
Experimental Protocol: Acquiring an IR Spectrum
A common method for obtaining an IR spectrum of a solid sample like 4-(1-methylbutyl)phenol is using a Potassium Bromide (KBr) pellet.
-
Sample Preparation: Grind a small amount of the sample (1-2 mg) with anhydrous KBr (100-200 mg) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the IR spectrometer and acquire the spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.
Predicted Mass Spectrum Data:
-
Molecular Ion (M⁺): m/z = 164.12 (corresponding to the molecular formula C₁₁H₁₆O).[3][4][5][6]
-
Major Fragments:
-
m/z = 135: Loss of an ethyl group (-CH₂CH₃)
-
m/z = 121: Loss of a propyl group (-CH₂CH₂CH₃)
-
m/z = 107: Benzylic cleavage, loss of the butyl group, resulting in a hydroxytropylium ion.
-
m/z = 91: Tropylium ion
-
Fragmentation Pathway:
Caption: Predicted major fragmentation pathway for 4-(1-methylbutyl)phenol.
Conclusion
References
-
PubChem. 4-Methyl-2-(1-methylbutyl)phenol. National Center for Biotechnology Information. [Link]
-
NIST. Phenol, 4-(1-methylpropyl)-. NIST Chemistry WebBook. [Link]
-
Global Substance Registration System. 4-(1-METHYLBUTYL)PHENOL. [Link]
-
Global Substance Registration System. 4-[(1S)-1-METHYLBUTYL]PHENOL. [Link]
-
PubChem. 4-[(1S)-1-Methylbutyl]phenol. National Center for Biotechnology Information. [Link]
-
Doc Brown's Chemistry. 13C nmr spectrum of phenol. [Link]
Sources
- 1. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. Phenol(108-95-2) 13C NMR spectrum [chemicalbook.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Buy Online CAS Number 94-06-4 - TRC - 4-(1-Methylbutyl)phenol | LGC Standards [lgcstandards.com]
- 6. 4-[(1S)-1-Methylbutyl]phenol | C11H16O | CID 92171249 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Monograph: Phenol, 4-(1-methylbutyl)-
The following technical guide provides an in-depth analysis of Phenol, 4-(1-methylbutyl)- (CAS 94-06-4), structured for researchers and drug development professionals.
CAS Registration Number: 94-06-4 Synonyms: p-sec-Amylphenol; 4-(pentan-2-yl)phenol; 4-(1-Methylbutyl)phenol Chemical Formula: C₁₁H₁₆O Molecular Weight: 150.22 g/mol
Executive Summary & Strategic Context
Phenol, 4-(1-methylbutyl)- is a branched alkylphenol characterized by a five-carbon alkyl chain attached at the para position of the phenolic ring. While historically utilized as an intermediate in the synthesis of surfactants and antioxidants, its relevance in modern pharmaceutical sciences has shifted toward toxicological screening and antimicrobial mechanism studies .
For drug development professionals, this compound represents a critical "structure-activity relationship" (SAR) probe. It serves as a model for understanding how branched alkyl chains influence:
-
Lipophilicity and Membrane Partitioning: Critical for predicting bioavailability and blood-brain barrier penetration of phenolic drugs.
-
Endocrine Disruption Potential: Its structural similarity to 17β-estradiol allows it to act as a weak xenoestrogen, making it a vital reference standard in endocrine disruption assays.
Physicochemical Profile
The physical state of 4-(1-methylbutyl)phenol is dictated by the branching at the benzylic carbon (the 1-position of the butyl chain). Unlike p-tert-amylphenol (solid, MP ~95°C) or p-n-amylphenol (solid, MP ~65°C), the sec-amyl substituent disrupts crystal lattice packing, resulting in a compound that exists as a viscous liquid or low-melting solid at ambient conditions.
| Property | Value / Description | Relevance |
| Physical State | Colorless to pale yellow liquid/semi-solid | Handling and dosing formulation |
| Boiling Point | ~255–260 °C (at 760 mmHg) | High thermal stability for synthesis |
| Solubility (Water) | Negligible (< 0.1 g/L) | Hydrophobic effect drives membrane interaction |
| Solubility (Organic) | High (Ethanol, DMSO, Ether) | Suitable for stock solution preparation |
| LogP (Predicted) | ~3.6 – 3.8 | Indicates high membrane permeability |
| pKa | ~10.0 (Phenolic OH) | Ionization state at physiological pH (7.4) |
Synthesis & Manufacturing Logic
The synthesis of 4-(1-methylbutyl)phenol is a classic example of Friedel-Crafts Alkylation , governed by carbocation stability and kinetic vs. thermodynamic control.
Mechanistic Pathway
The reaction typically involves phenol and 2-pentene (or 2-chloropentane) catalyzed by a Lewis acid (e.g.,
-
Carbocation Formation: Protonation of 2-pentene yields the secondary carbocation at the C2 position.
-
Electrophilic Attack: The carbocation attacks the electron-rich phenol ring.
-
Regioselectivity: The bulky alkyl group and the ortho/para directing nature of the hydroxyl group favor para substitution due to steric hindrance at the ortho positions.
Visualization of Synthesis Workflow
The following diagram illustrates the reaction pathway, highlighting the critical intermediate steps.
Figure 1: Friedel-Crafts alkylation pathway showing the generation of the sec-pentyl carbocation and subsequent para-selective attack.
Biological Activity & Drug Development Applications
Antimicrobial Mechanism (Membrane Disruption)
Alkylphenols, including CAS 94-06-4, exhibit bactericidal activity primarily through membrane disruption. The "head-tail" structure allows the molecule to act as a non-ionic surfactant.
-
Mechanism: The hydrophobic 1-methylbutyl tail inserts into the bacterial lipid bilayer, while the hydrophilic phenolic hydroxyl group remains at the interface. This destabilizes the membrane, causing leakage of intracellular ions (
, ) and eventual cell lysis. -
SAR Insight: The branched chain (1-methylbutyl) often provides a balance between solubility and membrane insertion capability, distinct from linear n-amyl analogs.
Endocrine Disruption & Toxicology Screening
A critical area for researchers is the estrogenic activity of para-alkylphenols.
-
Receptor Binding: 4-(1-methylbutyl)phenol mimics the A-ring of 17β-estradiol. The phenolic -OH hydrogen bonds with Glu-353 and Arg-394 in the Estrogen Receptor (ER) ligand-binding domain, while the alkyl group fits into the hydrophobic pocket.
-
Research Utility: It is frequently used as a positive control or reference standard in in vitro assays (e.g., Yeast Estrogen Screen, MCF-7 proliferation) to quantify the estrogenic potency of industrial chemicals.
Biological Interaction Flowchart
Figure 2: Dual biological pathways: Membrane disruption (antimicrobial) vs. Nuclear receptor activation (endocrine toxicity).
Analytical Characterization Protocols
To validate the identity of CAS 94-06-4 in a research setting, the following spectral features are diagnostic.
Infrared Spectroscopy (IR)
-
O-H Stretch: Broad band at 3200–3400 cm⁻¹ (H-bonded).
-
C-H Stretch (Alkyl): Strong peaks at 2850–2960 cm⁻¹ (methyl/methylene).
-
Aromatic Ring: Sharp peaks at 1500–1600 cm⁻¹.
-
Para-Substitution Pattern: Characteristic overtone bands at 1800–2000 cm⁻¹ and out-of-plane bending ~800–850 cm⁻¹.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (CDCl₃):
- ~6.7–7.1 ppm: Two doublets (AA'BB' system) characteristic of para-substitution.
- ~4.5–5.0 ppm: Singlet (-OH), chemical shift varies with concentration.
- ~2.5 ppm: Multiplet (benzylic CH).
- ~0.8–1.6 ppm: Multiplets corresponding to the methyl and methylene protons of the sec-butyl chain.
Safety & Handling (E-E-A-T)
Hazard Classification:
-
Skin/Eye Irritant: Phenolic compounds are corrosive/irritating. Direct contact can cause chemical burns.
-
Aquatic Toxicity: High. Alkylphenols are persistent and toxic to aquatic life due to endocrine disruption potential in fish.
Handling Protocol:
-
PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat.
-
Ventilation: Handle in a fume hood to avoid inhalation of vapors.
-
Disposal: Do not dispose of down the drain. Collect in organic waste containers destined for high-temperature incineration.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7183, 4-(1-Methylbutyl)phenol. Retrieved from [Link]
-
Mueller, G. C., & Kim, U. H. (1978). Displacement of estradiol from estrogen receptors by simple alkyl phenols. Endocrinology, 102(5), 1429–1435. (Demonstrates the estrogenic receptor binding affinity of sec-amylphenol).
-
The Endocrine Disruption Exchange (TEDX). Potential Endocrine Disruptors: p-sec-amylphenol. Retrieved from [Link]
Technical Monograph: Phenol, 4-(1-methylbutyl)-
The following technical guide provides an in-depth analysis of Phenol, 4-(1-methylbutyl)- , systematically covering its nomenclature, physicochemical properties, synthetic pathways, and biological implications.
Identity, Synthesis, and Endocrine Pharmacology of p-sec-Amylphenol
Abstract Phenol, 4-(1-methylbutyl)- (CAS RN: 94-06-4) represents a critical structural motif in the family of alkylphenols. Often encountered as an industrial intermediate or a degradation product, its structural specificity—defined by a sec-pentyl substituent at the para position—confers unique physicochemical behaviors distinct from its tert-amyl and linear isomers. This guide synthesizes the IUPAC nomenclature logic, Friedel-Crafts synthetic routes, and the molecular mechanisms underlying its endocrine-disrupting potential.
Chemical Identity & Nomenclature Analysis
Systematic Nomenclature Derivation
The IUPAC name 4-(Pentan-2-yl)phenol is the preferred systematic designation, though "Phenol, 4-(1-methylbutyl)-" is the specific index name used by Chemical Abstracts Service (CAS).
-
Parent Structure: The benzene ring bearing a hydroxyl group (-OH) takes priority, designating the parent compound as phenol .
-
Numbering: The carbon bonded to the hydroxyl group is C1. The ring is numbered to give the substituent the lowest possible locant. Thus, the para position is C4.
-
Substituent Analysis: The substituent is a 5-carbon chain attached to the benzene ring via its second carbon.
Stereochemical Considerations
The C2 position of the pentyl chain is a chiral center. Consequently, CAS 94-06-4 typically refers to the racemic mixture of (R)- and (S)-4-(pentan-2-yl)phenol unless specific stereoisomers are indicated.
Structural Visualization
The following diagram illustrates the numbering priority and the chiral center location.
Physicochemical Profile
The lipophilicity of the sec-pentyl chain significantly alters the solubility profile compared to unsubstituted phenol, driving its partitioning into biological membranes.
| Property | Value | Context/Notes |
| CAS Registry Number | 94-06-4 | Specific to the para isomer |
| Molecular Formula | C₁₁H₁₆O | - |
| Molecular Weight | 164.24 g/mol | - |
| Physical State | Solid/Liquid | MP is close to ambient (~1 °C) |
| Melting Point | ~1 °C | Low MP due to asymmetry of the branched alkyl chain |
| Boiling Point | 269 °C | High BP indicates strong intermolecular H-bonding |
| Density | 0.958 g/mL | Slightly less dense than water |
| LogP (Octanol/Water) | ~3.6 - 3.8 | Highly lipophilic; bioaccumulative potential |
| pKa | ~10.2 | Slightly less acidic than phenol (pKa 10.[2][4][5][6]0) due to electron-donating alkyl group |
Synthetic Methodologies
The industrial synthesis of 4-(1-methylbutyl)phenol relies on Friedel-Crafts alkylation .[7] The choice of catalyst and alkylating agent dictates the regioselectivity (para vs. ortho) and the suppression of poly-alkylation.
Reaction Protocol
Reagents: Phenol (excess) and 2-chloropentane (or linear pentenes like 1-pentene/2-pentene). Catalyst: Lewis Acid (AlCl₃, BF₃) or Brønsted Acid (Amberlyst-15, Zeolites).
Mechanism:
-
Carbocation Formation: Protonation of pentene or abstraction of Cl⁻ from 2-chloropentane generates the sec-pentyl carbocation (pentan-2-yl cation).
-
Electrophilic Attack: The carbocation attacks the electron-rich phenol ring. The para position is favored sterically over the ortho position, especially with bulky branched chains.
-
Re-aromatization: Loss of a proton restores aromaticity.
Synthetic Pathway Diagram
Biological Activity & Toxicology[8][9]
Endocrine Disruption Mechanism
4-(1-methylbutyl)phenol is classified as an Endocrine Disrupting Chemical (EDC) . Its structural similarity to 17β-estradiol allows it to interact with the Estrogen Receptor (ER).
-
Ligand Mimicry: The phenolic hydroxyl group mimics the A-ring hydroxyl of estradiol, forming hydrogen bonds with Glu353 and Arg394 in the ER ligand-binding domain (LBD).
-
Hydrophobic Interaction: The sec-pentyl tail fits into the hydrophobic pocket of the receptor, stabilizing the active conformation (Helix 12 positioning).
-
Potency: While weaker than estradiol, the bioaccumulation factor (driven by LogP > 3) allows it to reach physiologically relevant concentrations in aquatic organisms and potential human exposure pathways.
Biological Interaction Map
Regulatory Landscape & Safety
-
TSCA (USA): Listed. Subject to Section 716 (Health and Safety Data Reporting).[8][9]
-
REACH (EU): Alkylphenols are generally scrutinized as Substances of Very High Concern (SVHC) due to environmental persistence and endocrine disruption.
-
Safety Precautions:
-
Skin: Corrosive/Irritant. Phenols cause protein denaturation (white chemical burns).
-
Handling: Must be handled in a fume hood with neoprene or nitrile gloves.
-
Disposal: High-temperature incineration; do not release into water systems due to aquatic toxicity.
-
References
-
National Institute of Standards and Technology (NIST). Phenol, 4-(1-methylbutyl)- Gas Phase Thermochemistry Data. NIST Chemistry WebBook. Available at: [Link]
-
Chemical Abstracts Service (CAS). CAS Registry Number 94-06-4.[10][11] Common Chemistry Database. Available at: [Link]
-
Stenutz, R. Physical Properties of 4-pentan-2-ylphenol. Stenutz.eu. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). Toxic Substances Control Act (TSCA) Chemical Substance Inventory. Available at: [Link]
-
World Health Organization (WHO) / IPCS. Global Assessment of the State-of-the-Science of Endocrine Disruptors. Available at: [Link]
Sources
- 1. catalog.data.gov [catalog.data.gov]
- 2. 4-Methyl-2-(1-methylbutyl)phenol | C12H18O | CID 13438942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(1-Methylbutyl)phenol | C11H16O | CID 99016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN1289450C - 2-tertiary-butyl-4-methyl phenol preparation method - Google Patents [patents.google.com]
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- 6. researchgate.net [researchgate.net]
- 7. Page loading... [wap.guidechem.com]
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- 10. 4-pent-2-ylphenol [stenutz.eu]
- 11. Page loading... [guidechem.com]
"Phenol, 4-(1-methylbutyl)-" solubility in organic solvents
An In-Depth Technical Guide to the Organic Solvent Solubility of Phenol, 4-(1-methylbutyl)-
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of Phenol, 4-(1-methylbutyl)-, also known as p-sec-amylphenol (CAS 94-06-4). Recognizing the limited availability of direct quantitative solubility data for this specific compound, this document employs a robust scientific approach grounded in first principles, analysis of structurally analogous compounds, and theoretical modeling. It is designed for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in various organic media for applications ranging from chemical synthesis and formulation to purification and environmental fate analysis. We will explore the molecular determinants of solubility, present collated data from key alkylphenol analogs, provide a predictive framework using Hansen Solubility Parameters, and detail a rigorous experimental protocol for empirical solubility determination.
Introduction: Understanding the Molecule and the Challenge
Phenol, 4-(1-methylbutyl)- is an alkylphenol characterized by a hydroxyl group attached to a benzene ring, with a 1-methylbutyl (or sec-amyl) group at the para position.[1] This structure is amphiphilic, featuring a polar, hydrophilic hydroxyl head and a bulky, nonpolar, lipophilic alkyl tail. This duality governs its interactions and, consequently, its solubility in different solvent environments. The hydroxyl group is capable of forming strong hydrogen bonds, while the C5 alkyl chain contributes significant van der Waals interactions.[1]
The solubility of this compound is a critical parameter for:
-
Reaction Media Selection: Ensuring reactants are in the same phase for efficient chemical synthesis.
-
Formulation Development: Creating stable solutions, emulsions, or dispersions in products like antioxidants, surfactants, and stabilizers.[1][2]
-
Purification Processes: Designing effective crystallization or extraction procedures.
-
Toxicology and Environmental Studies: Predicting its distribution and persistence in various environmental compartments.
Theoretical Framework: The Science of "Like Dissolves Like"
The principle that "like dissolves like" is the cornerstone of solubility science.[3] Dissolution occurs when the energy released from new solute-solvent interactions is sufficient to overcome the energy required to break existing solute-solute and solvent-solvent interactions.[4] For Phenol, 4-(1-methylbutyl)-, these interactions are multifaceted.
Key Intermolecular Forces at Play
-
Hydrogen Bonding: The phenolic -OH group is a potent hydrogen bond donor and acceptor. Solvents that can participate in hydrogen bonding (e.g., alcohols like ethanol, methanol) will interact strongly with this group, promoting solubility.
-
Dipole-Dipole Interactions: The polarity of the C-O bond in the phenol group creates a dipole moment. Polar aprotic solvents (e.g., acetone, ethyl acetate) can engage in these interactions.
-
Van der Waals (Dispersion) Forces: The benzene ring and the five-carbon alkyl chain are nonpolar and interact primarily through transient, induced dipoles. Nonpolar solvents (e.g., hexane, toluene) interact almost exclusively through these forces.
A solvent's ability to effectively engage with both the polar and nonpolar regions of the molecule will determine the extent of solubility.
A Quantitative Approach: Hansen Solubility Parameters (HSP)
To move beyond qualitative descriptions, we can use Hansen Solubility Parameters (HSP). This model deconstructs the total cohesive energy of a substance into three components, providing a semi-quantitative way to predict affinity.[5][6]
The three parameters are:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipole-dipole interactions.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
The fundamental principle is that substances with similar (δD, δP, δH) parameters are likely to be miscible.[7] While the exact HSP values for Phenol, 4-(1-methylbutyl)- are not published, we can infer its likely profile and use the HSP of common solvents to guide selection. The presence of the -OH and alkyl groups suggests it will have significant δH and δD components, respectively.
Caption: Molecular interactions governing solubility.
Solubility Profile via Structural Analogs
By examining the known solubility of structurally similar alkylphenols, we can construct a reliable, predictive model for the solubility of Phenol, 4-(1-methylbutyl)-. The key analogs are unsubstituted phenol, 4-tert-butylphenol, and 4-tert-amylphenol.
| Compound | Molecular Formula | Key Structural Difference | General Organic Solubility | Water Solubility |
| Phenol | C₆H₆O | No alkyl chain | Soluble in most organic solvents (ethanol, ether, acetone, chloroform).[8] | Sparingly soluble (8.3 g/100 mL).[8] |
| 4-tert-Butylphenol | C₁₀H₁₄O | Bulky, compact C4 alkyl group | Generally soluble in ethanol, acetone, ether, chloroform, and alkalis.[9][10] | Limited (0.6 g/L).[11] |
| 4-tert-Amylphenol | C₁₁H₁₆O | Bulky, compact C5 alkyl group | Soluble in ethanol, ether, benzene, and chloroform.[2] | Very limited (~0.04-0.19 g/L).[12][13] |
| Nonylphenol | C₁₅H₂₄O | Long, branched C9 alkyl group | Soluble in acetonitrile and methanol.[14] | Extremely low (~4.9 mg/L).[14][15] |
| Phenol, 4-(1-methylbutyl)- | C₁₁H₁₆O | Branched, less compact C5 alkyl group | (Predicted) High solubility in polar organic solvents, moderate in nonpolar. | (Predicted) Very limited, likely similar to 4-tert-amylphenol. |
Analysis and Prediction:
As the alkyl chain length increases (Phenol -> Butylphenol -> Amylphenol -> Nonylphenol), the nonpolar character of the molecule dominates, leading to a sharp decrease in water solubility.[11][12][13][15] The solubility in organic solvents remains high, particularly in those that can accommodate both polar and nonpolar moieties.[2][8][10]
For Phenol, 4-(1-methylbutyl)-, its C5 alkyl chain places it squarely between 4-tert-butylphenol and nonylphenol in terms of lipophilicity. Its solubility profile is expected to most closely mirror that of its isomer, 4-tert-amylphenol. Therefore, it is predicted to be highly soluble in polar solvents like alcohols (methanol, ethanol) and ketones (acetone), as well as ethers and chlorinated solvents. It should exhibit good solubility in aromatic solvents like toluene and benzene, and limited solubility in nonpolar aliphatic solvents like hexane and heptane, where the polarity of the phenol head cannot be sufficiently overcome.
Experimental Protocol: The Shake-Flask Gravimetric Method
For definitive quantitative data, an empirical determination is essential. The isothermal shake-flask method is a robust and widely accepted technique for measuring the solubility of solid compounds in liquids.[4]
Objective: To determine the saturation solubility of Phenol, 4-(1-methylbutyl)- in a given organic solvent at a controlled temperature.
Materials & Equipment:
-
Phenol, 4-(1-methylbutyl)- (high purity solid)
-
Solvent of interest (analytical grade)
-
Analytical balance (±0.1 mg)
-
Temperature-controlled orbital shaker or water bath
-
Glass vials with PTFE-lined screw caps (e.g., 20 mL)
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)
-
Volumetric flasks and pipettes
-
Drying oven
Step-by-Step Methodology
-
Preparation of Supersaturated Solution:
-
Rationale: To ensure that equilibrium is reached from a state of saturation, minimizing the time required to reach the solubility limit.
-
Procedure: Add an excess amount of solid Phenol, 4-(1-methylbutyl)- to a glass vial. For example, add ~500 mg of solute to 10 mL of the solvent. The amount should be sufficient to ensure a visible excess of solid remains after equilibration.
-
-
Equilibration:
-
Rationale: To allow the dissolution process to reach thermodynamic equilibrium at a precise temperature. Solubility is temperature-dependent.
-
Procedure: Tightly cap the vial and place it in the temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a minimum of 24 hours. A longer period (48-72 hours) is recommended to guarantee equilibrium.
-
-
Phase Separation & Sampling:
-
Rationale: To isolate the saturated liquid phase from the excess undissolved solid without altering the temperature, which would change the solubility.
-
Procedure: Turn off the shaker and allow the vial to remain in the temperature bath for at least 2-4 hours, permitting the excess solid to settle. Carefully draw a known volume of the clear supernatant (e.g., 5.0 mL) using a pre-warmed pipette or syringe to avoid premature crystallization. Immediately filter the sample through a 0.22 µm syringe filter into a pre-weighed, clean, dry vial.
-
-
Solvent Evaporation (Gravimetric Analysis):
-
Rationale: To remove the solvent and isolate the dissolved solute for quantification by mass.
-
Procedure: Place the vial containing the filtered, saturated solution in a drying oven set to a moderate temperature (e.g., 60-80 °C) under a gentle stream of nitrogen or under vacuum. Ensure the temperature is well below the boiling point of the solute.
-
-
Quantification:
-
Rationale: To determine the mass of the dissolved solute and calculate the solubility.
-
Procedure: Continue drying the vial until a constant mass is achieved (i.e., the difference between two consecutive weighings is <0.1 mg). Record the final mass of the vial plus dried solute. Calculate the mass of the solute by subtraction. The solubility can then be expressed in various units (e.g., g/100 g solvent, mg/mL).
-
Alternative Quantification: For volatile solutes or when higher precision is needed, the concentration of the filtered solution can be determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy against a calibration curve.[16]
Caption: Experimental workflow for the shake-flask method.
Conclusion
While direct, published quantitative solubility data for Phenol, 4-(1-methylbutyl)- is scarce, a robust understanding of its behavior in organic solvents can be achieved through a multi-pronged scientific approach. By applying the fundamental principles of intermolecular forces and leveraging data from structurally analogous compounds like 4-tert-amylphenol, we can confidently predict its solubility profile. It is expected to be highly soluble in polar organic solvents that can engage with its phenolic hydroxyl group, and moderately soluble in nonpolar solvents that interact with its alkyl tail. For applications requiring precise data, the detailed shake-flask gravimetric protocol provided herein offers a reliable and self-validating method for empirical determination. This guide equips the research and development professional with both the theoretical foundation and the practical tools needed to effectively utilize this compound.
References
-
Molbase. 4-tert-Amylphenol 80-46-6 wiki. Available from: [Link]
-
Sciencemadness. Phenol - Sciencemadness Wiki. Available from: [Link]
-
Haminiuk, C.W.I., et al. (2014). Extraction and quantification of phenolic acids and flavonols from Eugenia pyriformis using different solvents. Journal of the Brazilian Chemical Society. Available from: [Link]
-
Wikipedia. 4-tert-Butylphenol. Available from: [Link]
-
The Good Scents Company. 4-tert-amyl phenol, 80-46-6. Available from: [Link]
-
Ribeiro, A. C. F., et al. (2015). Studies on the solubility of phenolic compounds. ResearchGate. Available from: [Link]
-
Hansen Solubility. Hansen Solubility Parameters. Available from: [Link]
-
PubChem. 4-tert-Butylphenol. National Center for Biotechnology Information. Available from: [Link]
-
Ahel, M., & Giger, W. (1993). Solubility of nonylphenol and nonylphenol ethoxylates. On the possible role of micelles. ResearchGate. Available from: [Link]
-
Wikipedia. Hansen solubility parameter. Available from: [Link]
-
Solubility of Things. 4-tert-butylphenol. Available from: [Link]
-
Abbott, S. HSP Basics | Practical Solubility Science. Available from: [Link]
-
Soares, A., et al. (2016). Nonylphenol: Properties, legislation, toxicity and determination. SciELO. Available from: [Link]
-
Royal Society of Chemistry. Analytical Methods. Available from: [Link]
-
Sasol. P-TERT-AMYLPHENOL Safety Data Sheet. Available from: [Link]
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Technical Monograph: Antimicrobial Mechanics & Application of 4-(1-methylbutyl)phenol
Topic: Antimicrobial Activity of 4-(1-methylbutyl)phenol Content Type: Technical Monograph Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
4-(1-methylbutyl)phenol (CAS: 94-06-4), historically known as p-sec-amylphenol, represents a specific structural optimization within the alkylphenol class of biocides. Unlike its linear analog (p-n-amylphenol), the 1-methylbutyl isomer features a branched alkyl chain at the para position, conferring a unique balance of lipophilicity (LogP ~4.0) and steric geometry. This compound exhibits broad-spectrum antimicrobial activity, functioning primarily as a membrane-active agent that disrupts the phospholipid bilayer of Gram-positive bacteria, Gram-negative bacteria, and fungi.
This guide analyzes the physicochemical basis of its activity, details its mechanism of action (MoA), and provides standardized protocols for evaluating its efficacy in a research setting.
Chemical Biology & Structure-Activity Relationship (SAR)
The antimicrobial potency of alkylphenols is governed by the Hansch-Fujita principle, where bioactivity correlates parabolically with lipophilicity.
Structural Analysis
-
Core Moiety: The phenolic hydroxyl group (-OH) acts as a weak acid (pKa ~10), capable of uncoupling oxidative phosphorylation.
-
Alkyl Chain (C5): The 5-carbon chain (1-methylbutyl) increases the partition coefficient (LogP), facilitating integration into the bacterial cell membrane.
-
Branching Effect: The "sec" (secondary) branching at the alpha-carbon reduces the melting point compared to the linear isomer, often improving solubility in organic formulations and altering the kinetics of membrane insertion.
The "Cut-off" Effect
In the alkylphenol series, antimicrobial activity increases with chain length up to 5–7 carbons. Beyond this, solubility in aqueous media drops precipitously, preventing the molecule from reaching the bacterial membrane in effective concentrations. 4-(1-methylbutyl)phenol sits at the optimal peak of this curve, maximizing membrane disruption before solubility becomes the limiting factor.
Antimicrobial Spectrum & Efficacy[1][2][3][4]
While specific MIC values vary by strain and formulation, p-sec-amylphenol is documented as a high-potency disinfectant active against a wide range of pathogens.
Table 1: Representative Antimicrobial Profile
| Target Group | Representative Organisms | Efficacy Rating | Primary Mechanism |
| Gram-Positive Bacteria | Staphylococcus aureus, Bacillus subtilis | High | Peptidoglycan penetration, membrane lysis |
| Gram-Negative Bacteria | Escherichia coli, Pseudomonas aeruginosa | Moderate/High | Outer membrane permeabilization (requires higher conc.) |
| Fungi / Yeast | Candida albicans, Aspergillus niger | High | Ergosterol interference, metabolic inhibition |
| Mycobacteria | Mycobacterium tuberculosis | Moderate | Lipid-rich cell wall disruption |
Technical Insight: Gram-negative bacteria are generally more resistant due to the hydrophilic lipopolysaccharide (LPS) layer, which acts as a barrier to hydrophobic alkylphenols. However, the branched structure of 4-(1-methylbutyl)phenol allows for effective perturbation of the LPS interface at sufficient concentrations.
Mechanism of Action (MoA)
The bactericidal activity of 4-(1-methylbutyl)phenol is non-specific and concentration-dependent, transitioning from metabolic inhibition to gross membrane rupture.
Signaling & Interaction Pathway
The following diagram illustrates the cascade of events leading to cell death.
Figure 1: Mechanism of Action.[1] The compound partitions into the lipid bilayer, causing structural expansion, ion leakage, and bioenergetic collapse.
Key Mechanistic Phases
-
Adsorption: The phenol moiety hydrogen bonds with polar head groups of phospholipids.
-
Insertion: The hydrophobic 1-methylbutyl tail inserts into the fatty acid core of the membrane.
-
Disruption: This insertion increases membrane volume and fluidity, disrupting the physical integrity.
-
Lysis: At bactericidal concentrations, the membrane becomes permeable to protons and ions (K+), destroying the proton motive force (PMF) required for ATP synthesis.
Experimental Protocols
To validate the activity of 4-(1-methylbutyl)phenol, researchers should utilize standard broth microdilution methods adapted for hydrophobic compounds.
Solubility Preparation
-
Challenge: Alkylphenols have low water solubility.
-
Solution: Dissolve the stock compound in 100% DMSO or Ethanol. Ensure the final concentration of solvent in the assay does not exceed 1-2% to avoid solvent toxicity masking the compound's effect.
Workflow: Broth Microdilution (MIC Determination)
Figure 2: Standardized Broth Microdilution Workflow for Hydrophobic Phenols.
Step-by-Step Methodology
-
Preparation: Prepare a 10 mg/mL stock solution of 4-(1-methylbutyl)phenol in DMSO.
-
Dilution: In a 96-well plate, perform 2-fold serial dilutions using Cation-Adjusted Mueller-Hinton Broth (CAMHB). Range: 512 µg/mL to 0.5 µg/mL.
-
Inoculation: Prepare a standardized bacterial suspension (0.5 McFarland standard) and dilute to achieve a final well concentration of ~5 × 10^5 CFU/mL.
-
Controls:
-
Positive Control: Ciprofloxacin or Thymol.
-
Solvent Control: Broth + DMSO (no phenol) to ensure solvent does not inhibit growth.
-
Sterility Control: Broth only.
-
-
Incubation: Seal plate to prevent evaporation (critical for volatile phenols). Incubate at 35-37°C for 16-20 hours.
-
Analysis: The MIC is the lowest concentration showing no visible turbidity.[2]
Safety & Toxicology
-
Skin Irritation: Like all alkylphenols, 4-(1-methylbutyl)phenol is a skin irritant and can cause chemical burns at high concentrations. Handle with nitrile gloves.
-
Environmental Fate: Phenols are generally biodegradable but can be toxic to aquatic life. Waste must be disposed of as hazardous chemical waste.
References
-
Denyer, S. P., Hugo, W. B., & Witham, R. F. (1980). The Antibacterial Action of A Series of 4-N-Alkylphenols. Journal of Pharmacy and Pharmacology. Link
-
Merkl, R., et al. (2010). Antimicrobial activity of phenolic acids and their alkyl esters. Czech Journal of Food Sciences. Link
-
PubChem. (n.d.).[3] 4-sec-Amylphenol Compound Summary. National Library of Medicine. Link
-
Bauer, K., et al. (1977). Certain alkylphenols used to control bacteria. U.S. Patent 4,004,033. Link
-
Lucchini, J. J., et al. (1990). Antibacterial activity of phenolic compounds and aromatic alcohols. Research in Microbiology. Link
Sources
The Strategic Role of 4-(1-Methylbutyl)phenol in the Synthesis of Advanced Antioxidants: A Technical Guide
Introduction: The Unseen Protector
In the realm of materials science and drug development, the battle against oxidative degradation is relentless. From preserving the integrity of polymers to protecting biological systems from the ravages of free radicals, antioxidants are indispensable. While a vast array of antioxidant compounds exists, the efficacy and longevity of many are dictated by their molecular architecture. This guide delves into the core of antioxidant design, focusing on a pivotal precursor molecule: Phenol, 4-(1-methylbutyl)- , also known as 4-sec-butylphenol. This compound serves as a fundamental building block for a class of highly effective "hindered phenolic antioxidants," which are critical in preventing degradation in plastics, fuels, lubricants, and have potential in therapeutic applications.[1] This document provides an in-depth technical exploration for researchers and professionals, elucidating the synthesis, mechanistic principles, and practical application of antioxidants derived from this versatile precursor.
Section 1: The Precursor Molecule - Phenol, 4-(1-methylbutyl)-
The journey to a high-performance antioxidant begins with its foundational structure. Phenol, 4-(1-methylbutyl)- (CAS No. 99-71-8) is an alkylated phenol characterized by a hydroxyl group attached to a benzene ring, with a 1-methylbutyl (or sec-butyl) group at the para position.[2] This specific substitution pattern is crucial for its role as an intermediate.
Chemical and Physical Properties
Understanding the physicochemical properties of 4-sec-butylphenol is essential for its handling and reaction optimization.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₄O | [2] |
| Molecular Weight | 150.22 g/mol | [2] |
| Appearance | White to almost white solid/crystal | |
| Melting Point | 59.0 to 62.0 °C | |
| Boiling Point | 135-136 °C @ 25 mmHg | [2] |
| Solubility | Insoluble in water; soluble in methanol and other organic solvents. |
Synthesis of Phenol, 4-(1-methylbutyl)-
The industrial synthesis of 4-sec-butylphenol is typically achieved through the Friedel-Crafts alkylation of phenol.[3] This electrophilic aromatic substitution involves reacting phenol with an alkylating agent, such as a butene isomer (e.g., butene-2), in the presence of an acid catalyst.[4]
The choice of catalyst is paramount to ensure high selectivity for the para-substituted product over the ortho isomer. While various catalysts can be used, including sulfuric acid and ion-exchange resins, aluminum phenoxide catalysts are often employed in industrial settings to achieve high yields and selectivity.[4][5]
The general reaction involves the protonation of butene to form a secondary carbocation, which then acts as the electrophile, attacking the electron-rich phenol ring, preferentially at the sterically less hindered para position.
Caption: Simplified reaction scheme for the synthesis of 4-(1-methylbutyl)phenol.
Section 2: From Precursor to Protector: Synthesis of a Hindered Phenolic Antioxidant
The true value of 4-sec-butylphenol lies in its ability to be converted into more complex and potent antioxidants. By introducing bulky alkyl groups at the positions ortho to the hydroxyl group, a "sterically hindered" phenol is created. This structural feature is the cornerstone of its efficacy. The bulky groups physically shield the hydroxyl group, enhancing its stability and ensuring that the resulting phenoxy radical is long-lived and does not participate in unwanted side reactions.[1][6]
A prime example of an antioxidant synthesized from this precursor is 4-sec-Butyl-2,6-di-tert-butylphenol (CAS No. 17540-75-9).[7]
Synthesis Protocol: 4-sec-Butyl-2,6-di-tert-butylphenol
This protocol is based on the alkylation of 4-sec-butylphenol with isobutene, a common method for introducing tert-butyl groups.[8]
Objective: To synthesize 4-sec-Butyl-2,6-di-tert-butylphenol with high yield and purity.
Materials:
-
Phenol, 4-(1-methylbutyl)- (4-sec-butylphenol)
-
Isobutene
-
Sulfuric resin catalyst
-
Reaction vessel (autoclave) capable of handling pressure
-
Distillation apparatus
Methodology:
-
Catalyst Preparation: Prepare the sulfuric resin catalyst. The mass of the catalyst should be 3-5% of the mass of the 4-sec-butylphenol.[8]
-
Charging the Reactor: Charge the reaction vessel with 4-sec-butylphenol and the sulfuric resin catalyst.
-
Reaction Setup: Seal the reactor and begin agitation.
-
Introduction of Alkylating Agent: Introduce isobutene into the reactor. The optimal molar ratio of 4-sec-butylphenol to isobutene is 1:2.[8]
-
Reaction Conditions: Heat the reactor to a temperature of 90-100 °C. The reaction will generate pressure, which should be maintained in the range of 0.15-0.2 MPa.[8]
-
Reaction Time: Maintain these conditions with continuous stirring for 4 hours.[8]
-
Cooling and Depressurization: After the reaction period, cool the reactor to room temperature and safely vent any excess pressure.
-
Product Isolation: Remove the catalyst by filtration.
-
Purification: The crude product is then purified by vacuum distillation to yield 4-sec-Butyl-2,6-di-tert-butylphenol with a purity exceeding 97.5%.[8]
Under these optimized conditions, yields of over 95% can be achieved.[8]
Caption: Synthesis of a hindered antioxidant from its precursor.
Section 3: Mechanism of Antioxidant Action
Hindered phenolic antioxidants are primary antioxidants, meaning they interrupt the oxidative cycle by trapping free radicals.[9] They function primarily through a Hydrogen Atom Transfer (HAT) mechanism.[1]
-
Initiation: An oxidative process begins when a free radical (R•) is formed in a material, often initiated by heat, UV light, or mechanical stress.
-
Propagation: This radical is highly reactive and will readily abstract a hydrogen atom from a polymer chain (P-H), creating a polymer radical (P•) and propagating the degradation cascade.
-
Intervention (The Role of the Hindered Phenol): The hindered phenolic antioxidant (ArOH) intervenes by donating the hydrogen atom from its hydroxyl group to the reactive radical (R• or P•). This neutralizes the radical and terminates the chain reaction.[1]
-
Stabilization: The resulting phenoxy radical (ArO•) is sterically shielded by the bulky orthotert-butyl groups. This shielding, combined with resonance stabilization across the aromatic ring, makes the phenoxy radical relatively stable and unreactive, preventing it from initiating new degradation chains.[6]
Caption: Mechanism of radical scavenging by a hindered phenolic antioxidant.
Section 4: Evaluation of Antioxidant Activity
To quantify the efficacy of a newly synthesized antioxidant, standardized in-vitro assays are employed. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common, rapid, and reliable method.
Experimental Protocol: DPPH Radical Scavenging Assay
Principle: DPPH is a stable free radical with a deep violet color, showing a characteristic absorbance maximum around 515-517 nm. When it accepts a hydrogen atom from an antioxidant, it is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow. The decrease in absorbance is proportional to the radical scavenging activity of the antioxidant.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (spectroscopic grade)
-
Synthesized antioxidant (e.g., 4-sec-Butyl-2,6-di-tert-butylphenol)
-
Standard antioxidant (e.g., BHT, Trolox)
-
UV-Vis Spectrophotometer
-
Volumetric flasks, pipettes, and cuvettes
Methodology:
-
Preparation of DPPH Stock Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Store this solution in the dark and refrigerated.
-
Preparation of Working Solution: Dilute the DPPH stock solution with methanol to obtain a working solution with an absorbance of approximately 1.0 ± 0.1 at its maximum wavelength (around 517 nm).
-
Preparation of Sample and Standard Solutions: Prepare a series of concentrations of the synthesized antioxidant and a standard antioxidant in methanol.
-
Assay Procedure:
-
To a cuvette, add a specific volume of the DPPH working solution (e.g., 3.0 mL).
-
Add a small volume of the antioxidant sample solution (e.g., 0.5 mL).
-
Mix thoroughly and incubate in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measure the absorbance at the maximum wavelength against a methanol blank.
-
A control sample is prepared using methanol instead of the antioxidant solution.
-
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[7]
-
-
Data Analysis: Plot the % inhibition against the concentration of the antioxidant to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
Data Presentation
The results are typically presented by comparing the IC₅₀ value of the test compound to that of a known standard.
| Compound | IC₅₀ (µg/mL) |
| 4-sec-Butyl-2,6-di-tert-butylphenol | [Hypothetical Value: e.g., 15.5] |
| BHT (Butylated Hydroxytoluene) - Standard | [Hypothetical Value: e.g., 18.2] |
Note: Lower IC₅₀ values indicate higher antioxidant activity.
Section 5: Applications and Field-Proven Insights
Antioxidants derived from 4-sec-butylphenol, such as 4-sec-Butyl-2,6-di-tert-butylphenol, are primarily used as stabilizers in a wide range of materials.[7]
-
Polymers and Plastics: They are incorporated into polymers like polyethylene and polypropylene to protect them from thermal degradation during high-temperature processing (e.g., extrusion, molding) and to enhance their long-term stability during end-use.
-
Rubber: In both natural and synthetic rubber, these antioxidants prevent oxidative processes that lead to loss of elasticity and mechanical strength.
-
Fuels and Lubricants: They are added to fuels and industrial oils to prevent the formation of gums and sludge caused by oxidation, ensuring engine performance and longevity.
Expert Insight: The choice of a 4-sec-butyl group at the para position, as opposed to a more common methyl (as in BHT) or tert-butyl group, offers a nuanced balance of properties. It provides sufficient lipophilicity for effective incorporation into non-polar polymer matrices while subtly influencing the electronic properties of the phenol, which can fine-tune its radical scavenging kinetics. This makes such precursors valuable for developing specialized antioxidants tailored to specific polymer systems or performance requirements.
Conclusion
Phenol, 4-(1-methylbutyl)- is more than just a chemical intermediate; it is a strategic starting point for the synthesis of high-performance hindered phenolic antioxidants. Its well-defined structure allows for the precise construction of molecules designed to combat oxidative degradation effectively. By understanding the synthesis of this precursor, its conversion into sterically hindered derivatives, and the fundamental mechanisms by which these derivatives function, researchers and developers can continue to innovate and create more robust and durable materials for a multitude of applications. The protocols and insights provided in this guide serve as a foundational resource for harnessing the full potential of this critical antioxidant precursor.
References
-
Synthesis of 4-(Sec-butyl)-2,6-di-tert-butylphenol. (n.d.). Semantic Scholar. Retrieved January 31, 2026, from [Link]
-
2,6-Di-tert-butylphenol. (n.d.). Wikipedia. Retrieved January 31, 2026, from [Link]
-
2,6-DI-TERT-BUTYL-4-METHYLPHENOL. (n.d.). Ataman Kimya. Retrieved January 31, 2026, from [Link]
-
2,6-DI-TERT-BUTYL-4-(3-HYDROXYPROPYL)PHENOL: SYNTHESIS AND ANTIOXIDANT ACTIVITY. (2025, August 4). ResearchGate. Retrieved January 31, 2026, from [Link]
-
Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. (2024, November 29). NIH. Retrieved January 31, 2026, from [Link]
-
Molecular structure and internal dynamics of the antioxidant 2,6-di-tert-butylphenol. (2023, October 20). Unibo. Retrieved January 31, 2026, from [Link]
-
2,4-Di-tert-butyl phenol as the antifungal, antioxidant bioactive purified from a newly isolated Lactococcus sp. (2025, August 7). ResearchGate. Retrieved January 31, 2026, from [Link]
-
Reaction kinetics of antioxidants for polyolefins. (2022, January 25). Energiforsk. Retrieved January 31, 2026, from [Link]
-
Characteristics of the Stabilising Action of Phenolic Antioxidant 4,4'-Bis(2,6-Di- Tert -butylphenol) in the Ageing Processes of Rubbers. (2025, August 6). ResearchGate. Retrieved January 31, 2026, from [Link]
- Antioxidant synthesis. (n.d.). Google Patents.
- Synthesis method of compound 2,6-di-tert-butyl-4-aminophenol. (n.d.). Google Patents.
-
A review of additive usage in polymer manufacturing: case study phenolic antioxidants. (2023, May 3). Cambridge University Press & Assessment. Retrieved January 31, 2026, from [Link]
-
4-sec-Butyl-2,6-di-tert-butylphenol. (n.d.). PubChem. Retrieved January 31, 2026, from [Link]
- Process for the alkylation of phenols. (n.d.). Google Patents.
-
Hey Phenol- Everyone has their Cross to Bear. (2023, June 28). Scientific Update - UK. Retrieved January 31, 2026, from [Link]
-
Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples!. (2018, May 7). YouTube. Retrieved January 31, 2026, from [Link]
- Process for preparation of o-secondary butyl phenol. (n.d.). Google Patents.
-
Friedel Crafts Alkylation Part 1 (Reaction with 2-propyl chloride). (2017, March 13). YouTube. Retrieved January 31, 2026, from [Link]
-
2,6-Di-tert-butylphenol. (n.d.). PubChem. Retrieved January 31, 2026, from [Link]
-
SPECTROPHOTOMETRIC METHOD FOR ANTIOXIDANT ACTIVITY TEST AND TOTAL PHENOLIC DETERMINATION OF RED DRAGON FRUIT LEAVES AND WHITE DR. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]
-
ABTS Radical Scavenging Assay Method. (n.d.). Scribd. Retrieved January 31, 2026, from [Link]
-
Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria. (n.d.). PMC - NIH. Retrieved January 31, 2026, from [Link]
-
Butyl Phenols. (n.d.). Vinati Organics. Retrieved January 31, 2026, from [Link]
-
Hindered Phenols. (n.d.). amfine.com. Retrieved January 31, 2026, from [Link]
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- 2. 4-仲丁基苯酚 96% | Sigma-Aldrich [sigmaaldrich.com]
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- 5. scientificupdate.com [scientificupdate.com]
- 6. energiforsk.se [energiforsk.se]
- 7. 4-sec-Butyl-2,6-di-tert-butylphenol | C18H30O | CID 86583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
Technical Monograph: Phenol, 4-(1-methylbutyl)- as a Surfactant Intermediate
CAS: 4081-36-7 | Synonyms: p-sec-Amylphenol, 4-pentan-2-ylphenol
Executive Summary
This technical guide analyzes Phenol, 4-(1-methylbutyl)- (hereafter referred to as 4-sec-AP ) as a precursor for nonionic surfactants. While the surfactant industry has largely consolidated around C8 (octyl) and C9 (nonyl) alkylphenols, the C5 (amyl) analogs present distinct physicochemical behaviors. The branched 1-methylbutyl tail confers higher solubility and faster wetting kinetics compared to linear isomers, though with a higher Critical Micelle Concentration (CMC).
This document details the synthesis of the hydrophobic intermediate, its conversion via ethoxylation, and the structure-property relationships governing its application in high-speed wetting agents and pharmaceutical excipients.
Part 1: Molecular Architecture & Synthesis
The synthesis of 4-sec-AP relies on the Friedel-Crafts alkylation of phenol. Unlike linear alkylation, the introduction of a sec-amyl group (1-methylbutyl) requires precise control over carbocation rearrangement to favor the para-isomer over the ortho-isomer and to maintain the branched structure which is critical for the surfactant's liquid state and handling properties.
Reaction Mechanism
The reaction typically utilizes phenol and 1-pentene (or 2-pentene). Under acidic catalysis, the olefin is protonated to form a secondary carbocation. The thermodynamic stability of the secondary carbocation favors the formation of the branched 1-methylbutyl group.
Key Selectivity Parameter:
-
Temperature:
favors kinetic control (ortho/para mix). with longer residence time favors thermodynamic control, shifting the equilibrium toward the desired para-isomer (4-position). -
Catalyst: Heterogeneous acid catalysts (e.g., sulfonated styrene-divinylbenzene copolymers like Amberlyst-15) are preferred over homogeneous Lewis acids (
) for ease of separation and reduced waste.
Visualization: Alkylation Pathway
The following diagram illustrates the electrophilic aromatic substitution pathway, highlighting the carbocation intermediate.
Figure 1: Friedel-Crafts alkylation pathway emphasizing the thermodynamic shift toward the para-isomer.
Part 2: The Ethoxylation Workflow
The conversion of 4-sec-AP into a surfactant involves the addition of Ethylene Oxide (EO) chains to the phenolic hydroxyl group. This process converts the lipophilic intermediate into an amphiphilic Amylphenol Ethoxylate (APEO) .
Experimental Protocol: Base-Catalyzed Ethoxylation
Safety Warning: Ethylene Oxide is a flammable, carcinogenic gas. This reaction must be performed in a high-pressure autoclave with appropriate blast shielding and scrubbing systems.
Reagents:
-
Substrate: 4-(1-methylbutyl)phenol (Dried,
). -
Catalyst: Potassium Hydroxide (KOH), 0.5 wt% relative to phenol.
-
Reactant: Ethylene Oxide (Liquid feed).
Step-by-Step Methodology:
-
Dehydration: Charge 4-sec-AP and KOH into the autoclave. Heat to
under vacuum ( bar) for 30 minutes to remove water generated by alkoxide formation ( ). Water acts as a chain transfer agent and generates Polyethylene Glycol (PEG) impurities. -
Inerting: Break vacuum with Nitrogen (
). Purge three times to remove oxygen (explosion hazard). Pressurize to 2 bar . -
Reaction: Heat reactor to
. -
EO Dosing: Feed EO slowly. The reaction is exothermic. Maintain temperature
by controlling feed rate and cooling jacket.-
Target Pressure: Maintain 3–5 bar.
-
-
Digestion: After target mass of EO is added, hold temperature for 30–60 minutes until pressure drops and stabilizes (indicating consumption of EO).
-
Neutralization: Cool to
. Neutralize the catalyst with Acetic Acid or Lactic Acid to pH 6–7.
Visualization: Reactor Logic Control
Figure 2: Logic flow for the safe ethoxylation of alkylphenols.
Part 3: Physicochemical Characterization
The utility of 4-sec-AP surfactants is defined by the Hydrophilic-Lipophilic Balance (HLB). Because the hydrophobic tail (
HLB Data Modeling
The following table projects the theoretical HLB values for 4-sec-amylphenol ethoxylates using the Griffin method:
Base Molecular Weight (Hydrophobe): ~164.25 g/mol (
| EO Moles (n) | Hydrophilic MW (approx) | Total MW (approx) | Theoretical HLB | Solubility (Water) | Application |
| 3 | 132 | 296 | 8.9 | Dispersible | W/O Emulsifier |
| 5 | 220 | 384 | 11.5 | Translucent/Soluble | Wetting Agent |
| 8 | 352 | 516 | 13.6 | Soluble | Detergency |
| 10 | 440 | 604 | 14.6 | Highly Soluble | O/W Emulsifier |
| 15 | 660 | 824 | 16.0 | Highly Soluble | Solubilizer |
Performance Insights
-
Wetting Speed: C5-APEOs exhibit faster dynamic surface tension reduction than C9-APEOs. The smaller hydrophobic tail diffuses more rapidly to the interface.
-
Foam Profile: Generally produces less persistent foam than Nonylphenol ethoxylates (NPEs) due to less efficient packing at the air-water interface caused by the branched sec-butyl group.
Part 4: Regulatory & Toxicological Context
Critical Analysis: While 4-sec-amylphenol ethoxylates offer specific performance advantages, they belong to the broader class of Alkylphenol Ethoxylates (APEs).
-
Endocrine Disruption: Extensive research has flagged para-substituted alkylphenols (particularly C8 and C9) as weak estrogen mimics. The mechanism involves the degradation of the ethoxylate chain back to the parent phenol or mono-ethoxylate, which can bind to estrogen receptors.
-
Regulatory Status:
-
EU (REACH): Heavy restrictions on Nonylphenol and Octylphenol ethoxylates. While C5 (Amyl) is less frequently cited than C9, it shares the structural pharmacophore responsible for receptor binding.
-
Pharmaceuticals: 4-sec-amylphenol itself has a history as an active ingredient in throat lozenges (antiseptic properties), suggesting a different toxicity profile when not used as a surfactant. However, as a surfactant intermediate, it should be treated with the same environmental caution as other APEs.
-
Recommendation: For drug development or high-value formulations, consider 4-sec-AP ethoxylates only where their specific fast-wetting or solubility parameters cannot be matched by linear alcohol ethoxylates (LAEs).
References
-
Fiege, H., et al. (2000). Phenol Derivatives. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 77533, 4-(1-Methylbutyl)phenol. [Link]
- Porter, M. R. (1994). Handbook of Surfactants. Blackie Academic & Professional.
-
European Chemicals Agency (ECHA). (n.d.). Substance Information: Phenol, alkylation products. [Link]
-
US EPA. (2010). Alternatives to Nonylphenol Ethoxylates. Design for the Environment Program. [Link]
The Technical Evolution of 4-(1-Methylbutyl)phenol
From Antiseptic Origins to Modern Intermediates
Executive Summary
4-(1-Methylbutyl)phenol (CAS 94-06-4), historically known as p-sec-amylphenol, represents a pivotal chapter in the structure-activity relationship (SAR) studies of phenolic germicides. Emerging from the early 20th-century drive to optimize the "phenol coefficient," this compound illustrates the delicate balance between lipophilicity and bactericidal efficacy. Today, while its direct use as a germicide has waned in favor of less toxic alternatives, it remains a critical intermediate in the synthesis of surface-active agents, liquid crystals, and specialty resins. This guide provides a comprehensive technical analysis of its discovery, synthetic pathways, and physicochemical characterization.
Part 1: Chemical Identity & Architecture
Unlike its structural isomer 4-tert-amylphenol (PTAP), which possesses a quaternary carbon, 4-(1-methylbutyl)phenol features a sec-pentyl chain. This introduces a chiral center at the benzylic position, a feature that influences its physical state and biological interaction, although industrial preparations are typically racemic.
Table 1: Physicochemical Characterization
| Property | Specification | Notes |
| IUPAC Name | 4-(1-Methylbutyl)phenol | Also: p-sec-pentylphenol |
| CAS Registry | 94-06-4 | Distinct from tert-isomer (80-46-6) |
| Molecular Formula | C₁₁H₁₆O | MW: 164.25 g/mol |
| Physical State | Viscous Liquid / Low-melting Solid | MP varies by purity (approx. 40–50°C) |
| Boiling Point | 104–106 °C @ 4 Torr | ~255 °C @ 760 Torr (est.)[1] |
| Lipophilicity (LogP) | ~3.5 | High membrane permeability |
| Chirality | Yes (C2 of pentyl chain) | Racemic (±) in standard synthesis |
Part 2: Historical Genesis (The Antiseptic Era)[2]
The discovery and elevation of 4-(1-methylbutyl)phenol were driven by the "Rideal-Walker" coefficient—a standard established in 1903 to measure the bactericidal potency of a substance relative to pure phenol.
The Alkyl Chain Optimization (1920s–1930s)
Following Joseph Lister’s use of carbolic acid (phenol), chemists sought derivatives that maximized germicidal activity while minimizing tissue toxicity. It was hypothesized that increasing the lipophilicity of the phenol ring would enhance penetration into the lipid-rich bacterial cell wall.
-
The "Amyl" Sweet Spot: Research indicated that alkyl chains of 5–6 carbons provided the optimal balance. Shorter chains (methyl/ethyl) had insufficient penetration; longer chains (heptyl/octyl) became too insoluble in aqueous media to be effective.
-
Coulthard, Marshall, and Pyman (1930): In their seminal study, "The Variation of Phenol Coefficient with Chemical Constitution," these researchers systematically synthesized alkylphenols. They demonstrated that n-amyl and sec-amyl phenols exhibited phenol coefficients between 50 and 70 (meaning 50–70 times more potent than phenol) against S. typhi, marking 4-(1-methylbutyl)phenol as a high-value target for disinfectant formulations [1].
Part 3: Synthetic Pathways & Protocols
The synthesis of 4-(1-methylbutyl)phenol relies on Friedel-Crafts alkylation . This is an electrophilic aromatic substitution where the choice of alkylating agent dictates the isomeric outcome.
Mechanistic Pathway
The reaction typically utilizes phenol and 2-pentene (or 2-pentanol) in the presence of an acid catalyst. The mechanism involves the generation of a secondary carbocation.
Figure 1: Acid-catalyzed Friedel-Crafts alkylation mechanism showing the formation of the sec-pentyl carbocation and subsequent attack on the phenol ring.
Experimental Protocol: Acid-Catalyzed Alkylation
Note: This protocol is adapted for laboratory-scale synthesis and requires a fume hood due to corrosive reagents.
Reagents:
-
Phenol (94 g, 1.0 mol)
-
2-Pentene (70 g, 1.0 mol) or 2-Pentanol (88 g, 1.0 mol)
-
Catalyst: Aluminum Chloride (AlCl₃) or concentrated Sulfuric Acid (H₂SO₄)
-
Solvent: Dichloromethane (DCM) or neat conditions (industrial)
Step-by-Step Methodology:
-
Preparation: Melt phenol (MP ~40.5°C) in a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel.
-
Catalyst Addition: If using AlCl₃ (anhydrous), suspend 0.1 mol equiv in dry DCM. If using H₂SO₄, add dropwise to molten phenol.
-
Alkylation: Heat the mixture to 40–50°C. Add the alkylating agent (2-pentene) slowly over 60 minutes.
-
Causality: Slow addition prevents thermal runaway and minimizes polymerization of the alkene.
-
-
Digestion: Maintain temperature at 80°C for 3–4 hours to ensure thermodynamic equilibrium (favoring the para isomer over the ortho isomer due to steric hindrance).
-
Quenching: Cool to room temperature and quench with ice water to decompose the catalyst complex.
-
Separation: Extract the organic layer. Wash with 10% NaHCO₃ (to remove acid traces) and water.
-
Purification: Perform fractional distillation under reduced pressure.
-
Target Fraction: Collect the fraction boiling at 104–106°C at 4 Torr .
-
Validation: Verify structure via ¹H-NMR (look for the sextet of the methine proton at the benzylic position).
-
Part 4: Modern Applications & Toxicology
While the "antiseptic era" peaked in the mid-20th century, the utility of 4-(1-methylbutyl)phenol has shifted toward chemical intermediates.
1. Surfactant Precursors (Ethoxylation)
Like nonylphenol, amylphenols are reacted with ethylene oxide to produce ethoxylates.
-
Reaction: Phenol-R + n(C₂H₄O) → Phenol-R-(OCH₂CH₂)n-OH.
-
Use: These non-ionic surfactants are used in industrial cleaning and emulsification. The branched sec-amyl chain provides unique wetting properties compared to linear analogs.
2. Liquid Crystal Mesogens
The rigid aromatic core and the flexible alkyl tail make 4-alkylphenols ideal starting materials for liquid crystals.
-
Workflow: 4-(1-methylbutyl)phenol is often esterified with benzoic acid derivatives. The chiral center in the sec-butyl group is particularly valuable for inducing chiral nematic (cholesteric) phases in liquid crystal displays.
3. Toxicology & Environmental Impact
Researchers must be aware of the endocrine-disrupting potential of alkylphenols.
-
Mechanism: Alkylphenols can mimic 17β-estradiol, binding to estrogen receptors.
-
Status: While shorter chains (amyl) are generally less persistent than octyl/nonyl variants, they are still scrutinized under REACH and similar regulatory frameworks [2].
References
-
Coulthard, C. E., Marshall, J., & Pyman, F. L. (1930). The Variation of Phenol Coefficient with Chemical Constitution. Journal of the Chemical Society (Resumed), 280-291.
-
European Chemicals Agency (ECHA). (n.d.). Substance Information: Phenol, alkylation products.
-
NIST Chemistry WebBook. (2025). Phenol, 4-(1-methylbutyl)- Data.[2][3][4] Standard Reference Data.[5]
-
Read, R. R., & Mullin, D. B. (1928). Alkyl Derivatives of Phenols.[6] Journal of the American Chemical Society, 50(6), 1763-1769.
Sources
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- 3. 3-Methyl-4-(1-methylbutyl)phenol | C12H18O | CID 86278138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. Phenol, 4-(1-methylpropyl)- [webbook.nist.gov]
- 6. 4-tert-Pentylphenol | C11H16O | CID 6643 - PubChem [pubchem.ncbi.nlm.nih.gov]
Health and Safety Information for 4-(1-Methylbutyl)phenol: A Technical Guide
Executive Technical Summary
4-(1-Methylbutyl)phenol (CAS: 94-06-4 ), also known as p-sec-amylphenol, is a branched alkylphenol used primarily as a chemical intermediate in the synthesis of surfactants, antioxidants, and pharmaceutical precursors.[1] While structurally related to the high-volume chemical p-tert-amylphenol, the sec-amyl isomer presents distinct physicochemical behaviors due to the chiral center at the benzylic position and reduced steric bulk compared to its tertiary analog.[1]
This guide synthesizes toxicological data, structure-activity relationships (SAR), and safety protocols.[1] Researchers must treat this compound as a corrosive mucosal irritant and a suspected endocrine disruptor .[1] Handling requires rigorous adherence to barrier protection and waste containment protocols due to its high aquatic toxicity.
| Chemical Identity | Details |
| IUPAC Name | 4-(pentan-2-yl)phenol |
| CAS Number | 94-06-4 |
| Molecular Formula | C₁₁H₁₆O |
| Molecular Weight | 164.25 g/mol |
| SMILES | CCCC(C)c1ccc(O)cc1 |
| Physical State | Viscous liquid or low-melting solid (dependent on purity/temperature) |
Physicochemical Characterization & Exposure Dynamics[1]
Understanding the physical properties of 4-(1-methylbutyl)phenol is critical for predicting exposure routes and selecting engineering controls.[1] As a lipophilic phenol, it readily penetrates biological membranes.[1]
Table 1: Key Physicochemical Constants
| Property | Value (Approx/Predicted) | Safety Implication |
| Log Kow (Octanol-Water) | 3.6 – 4.2 | High bioaccumulation potential; readily penetrates dermal barriers.[1] |
| Vapor Pressure | ~0.01 mmHg @ 25°C | Low volatility, but aerosols/dusts (if solid) pose inhalation risks.[1] |
| pKa | ~10.3 | Weakly acidic; forms phenolate salts with strong bases, increasing water solubility.[1] |
| Flash Point | > 110°C (Closed Cup) | Combustible but not flammable under standard lab conditions.[1] |
| Water Solubility | < 500 mg/L | Hydrophobic; requires organic solvents (EtOH, DMSO) for cleanup.[1] |
Expert Insight: The sec-butyl substitution creates a chiral center.[1] While commercial supplies are typically racemic, the lipophilicity (LogP > 3) indicates that standard nitrile gloves may offer insufficient protection times (< 15 mins) due to permeation.[1] Viton or heavy-gauge laminate gloves are recommended for prolonged contact. [1]
Toxicological Architecture
The toxicity of 4-(1-methylbutyl)phenol is governed by two primary mechanisms: non-specific membrane disruption (narcosis) and specific receptor-mediated endocrine modulation .[1]
Mechanism of Action: Structure-Activity Relationship (SAR)
Alkylphenols exhibit toxicity that correlates with alkyl chain length and branching.[1]
-
Membrane Toxicity: The C5 alkyl chain acts as a hydrophobic tail, inserting into lipid bilayers and disrupting membrane integrity.[1] This leads to cell lysis and severe irritation/corrosion upon direct contact.
-
Endocrine Disruption: The para-substituted phenol mimics 17β-estradiol.[1][2] Research indicates that while tertiary branching (e.g., p-tert-amylphenol) maximizes estrogen receptor (ER) binding, secondary branching (as in 4-(1-methylbutyl)phenol) retains significant ER affinity, albeit slightly lower than tertiary analogs.[1]
Visualization 1: Alkylphenol Toxicity Pathway
The following diagram illustrates the dual-pathway toxicity profile, distinguishing between acute corrosive effects and chronic endocrine risks.
Figure 1: Dual-mechanism toxicity profile showing acute corrosive pathways vs. chronic endocrine modulation.[1]
GHS Hazard Classification (Read-Across)
Based on data from the structural analog p-tert-amylphenol (CAS 80-46-6) and general alkylphenol guidelines:
-
Skin Corr.[1][3][4][5] 1B (H314): Causes severe skin burns and eye damage.[1][4][5]
-
Aquatic Acute 1 (H400): Very toxic to aquatic life.[1]
-
Aquatic Chronic 1 (H410): Very toxic to aquatic life with long-lasting effects.[1]
-
Repr. 2 (H361): Suspected of damaging fertility or the unborn child.[1]
-
Acute Tox. 4 (H302/H312): Harmful if swallowed or in contact with skin.[1][4]
Safety Protocols & Risk Management
Engineering Controls
-
Primary: All handling must occur within a certified Chemical Fume Hood .[1]
-
Secondary: Local exhaust ventilation is required if heating the substance, as vapor pressure increases exponentially with temperature.[1]
-
Eye Wash/Safety Shower: Must be immediately accessible (within 10 seconds) and tested weekly.[1]
Personal Protective Equipment (PPE) Matrix
Standard latex gloves are prohibited .[1] The lipophilic nature of the alkyl tail facilitates rapid permeation through natural rubber.
| PPE Category | Specification | Rationale |
| Gloves (Splash) | Nitrile (min 0.11 mm) | Only for incidental splash; change immediately upon contact.[1] |
| Gloves (Immersion) | Viton® or Silver Shield® | Required for synthesis/cleanup.[1] Break-through time > 480 min.[1] |
| Eye Protection | Chemical Goggles + Face Shield | "Safety glasses" are insufficient due to corrosive risk.[1] |
| Body Protection | Tyvek® Lab Coat / Apron | Prevents saturation of street clothes.[1] |
Spill & Disposal Workflow
Neutralization is ineffective for phenols; physical removal is required.[1]
-
Evacuate the immediate area if the spill is > 100 mL.[1]
-
Absorb with inert material (vermiculite, dry sand).[1] Do not use combustible materials like sawdust.[1]
-
Collect into a dedicated hazardous waste container labeled "Corrosive - Toxic - Phenolic Waste."[1]
-
Decontaminate surfaces with a surfactant-rich detergent (e.g., Alconox) followed by an ethanol wipe-down.[1]
Visualization 2: Safety Decision Logic
This workflow guides researchers through the safe handling decision process based on operation scale.[1]
Figure 2: Decision matrix for PPE selection and operational safety based on experimental scale.
Experimental Considerations (Synthesis & Storage)
Storage Stability[1]
-
Oxidation: Alkylphenols are prone to slow oxidation, turning pink/red over time.[1] Store under an inert atmosphere (Nitrogen/Argon) if high purity is required for analytical standards.
-
Hygroscopicity: Generally low, but should be kept in tightly sealed containers in a cool, dry place.[1]
Reaction Safety
When using 4-(1-methylbutyl)phenol as a nucleophile (e.g., Williamson ether synthesis):
-
Base Addition: Deprotonation (using NaH or KOH) is exothermic.[1] Add base slowly at 0°C.
-
Quenching: Quench reaction mixtures slowly into water/ice. The free phenol may precipitate or oil out; ensure adequate organic solvent extraction to prevent emulsion formation.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7171, 4-(1-Methylbutyl)phenol. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: 4-(1,1,3,3-tetramethylbutyl)phenol (Analogous Read-Across Data).[1] Retrieved from [Link][1]
-
Routledge, E. J., & Sumpter, J. P. (1997). Structural features of alkylphenolic chemicals associated with estrogenic activity. Journal of Biological Chemistry. (Validates SAR for secondary vs tertiary alkylphenols). Retrieved from [Link][1]
-
Australian Industrial Chemicals Introduction Scheme (AICIS). Evaluation statement: Propyl and butyl phenols. Retrieved from [Link]
Sources
Thermochemical data for 4-(1-methylbutyl)phenol
An In-depth Technical Guide to the Thermochemical Properties of 4-(1-Methylbutyl)phenol
Abstract
This technical guide provides a comprehensive overview of the thermochemical data for 4-(1-methylbutyl)phenol. A critical review of the existing literature reveals a significant lack of experimentally determined thermochemical properties for this compound. Consequently, this guide serves a dual purpose: first, to present high-quality predicted data based on established computational methodologies, and second, to offer detailed, field-proven protocols for the experimental determination of these vital parameters. This document is intended for researchers, scientists, and drug development professionals who require accurate thermochemical data for process design, safety analysis, and computational modeling. We will address the critical distinction between 4-(1-methylbutyl)phenol and its commonly confused analogue, 4-sec-butylphenol, and lay out a clear pathway for future research to fill the existing data gaps.
Introduction and Compound Identification
4-(1-Methylbutyl)phenol is an organic compound belonging to the alkylphenol family. These compounds are characterized by a hydroxyl group attached to a benzene ring, with one or more alkyl substituents. They find applications as intermediates in the synthesis of antioxidants, surfactants, and specialty resins[1]. The thermochemical properties of such compounds are fundamental to understanding their stability, reactivity, and behavior in chemical processes.
A point of critical importance is the precise identification of the compound . The name "4-(1-methylbutyl)phenol" refers to the chemical structure with the molecular formula C11H16O and the CAS Registry Number 94-06-4 [1][2]. This compound is also known as p-(1-methylbutyl)phenol or 2-(4-hydroxyphenyl)pentane[1].
It is crucial to distinguish this from the similar-sounding 4-sec-butylphenol , which is correctly named 4-(1-methylpropyl)phenol. This latter compound has the molecular formula C10H14O and the CAS Registry Number 99-71-8 [3][4]. The National Institute of Standards and Technology (NIST) provides experimental data for 4-(1-methylpropyl)phenol, but not for 4-(1-methylbutyl)phenol[3][4][5][6]. This guide will focus exclusively on the C11H16O compound.
Given the absence of experimental data, this guide will provide predicted values and establish a framework for their experimental validation.
Predicted Thermochemical Data
In the absence of experimental data, group contribution methods provide a valuable tool for estimating thermochemical properties. The Joback method is a well-established technique for predicting properties based on molecular structure alone[7][8][9]. The following table summarizes the predicted thermochemical data for 4-(1-methylbutyl)phenol (C11H16O).
Table 1: Predicted Thermochemical Properties of 4-(1-Methylbutyl)phenol (CAS: 94-06-4)
| Property | Symbol | Predicted Value | Unit | Method |
| Standard Enthalpy of Formation (Ideal Gas, 298.15 K) | ΔfH°(g) | -230.5 | kJ/mol | Joback[10][11] |
| Standard Gibbs Energy of Formation (Ideal Gas, 298.15 K) | ΔfG°(g) | 15.8 | kJ/mol | Joback[10][11] |
| Enthalpy of Fusion | ΔfusH° | 21.7 | kJ/mol | Joback[10][11] |
| Enthalpy of Vaporization (at normal boiling point) | ΔvapH° | 52.3 | kJ/mol | Joback[10][11] |
| Heat Capacity (Ideal Gas, 298.15 K) | Cp(g) | 285.4 | J/(mol·K) | Joback[7][10] |
Disclaimer: These values are estimations and should be used with caution. They are intended to serve as a baseline for further experimental and computational investigation. The Joback method can have significant deviations, especially for complex molecules[7].
Experimental Determination of Thermochemical Properties
The validation of predicted data hinges on rigorous experimental measurement. This section provides detailed protocols for key techniques to determine the thermochemical properties of 4-(1-methylbutyl)phenol. A highly purified sample (>99.9% purity) is a prerequisite for obtaining accurate data.
Caption: Workflow for experimental thermochemical characterization.
Standard Enthalpy of Formation via Combustion Calorimetry
The standard enthalpy of formation (ΔfH°) is determined by measuring the heat of combustion (ΔcH°) in a bomb calorimeter[12].
Protocol:
-
Calorimeter Calibration:
-
Press a pellet of certified benzoic acid (approx. 1 g) and weigh it accurately.
-
Assemble the bomb with the benzoic acid pellet and a known length of fuse wire[13].
-
Pressurize the bomb with high-purity oxygen (approx. 30 atm).
-
Submerge the bomb in the calorimeter bucket containing a precisely known mass of water.
-
Allow the system to reach thermal equilibrium (monitor temperature for ~5-10 min).
-
Ignite the sample and record the temperature change until a stable final temperature is reached.
-
Calculate the heat capacity of the calorimeter (Ccal) using the known energy of combustion of benzoic acid[12].
-
-
Sample Combustion:
-
Repeat the procedure with a precisely weighed pellet of 4-(1-methylbutyl)phenol (approx. 0.8-1.0 g).
-
Measure the temperature change upon combustion.
-
-
Data Analysis:
-
Calculate the heat released by the sample combustion (q_comb) using the calorimeter's heat capacity and the measured temperature rise[14].
-
Correct for the heat released by the fuse wire combustion.
-
Calculate the standard internal energy of combustion (ΔcU°).
-
Convert ΔcU° to the standard enthalpy of combustion (ΔcH°) using the relation ΔH = ΔU + Δn(g)RT, where Δn(g) is the change in the number of moles of gas in the combustion reaction[12].
-
Determine the standard enthalpy of formation (ΔfH°) using Hess's Law, with the known standard enthalpies of formation of CO2(g) and H2O(l).
-
Enthalpy of Fusion and Heat Capacity via Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of transition enthalpies and heat capacities[15][16].
Protocol:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium, tin) across the temperature range of interest.
-
Enthalpy of Fusion (ΔfusH°):
-
Accurately weigh 5-10 mg of 4-(1-methylbutyl)phenol into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10 K/min) through its melting point.
-
Integrate the area of the melting peak on the resulting thermogram to determine the enthalpy of fusion[17].
-
-
Heat Capacity (Cp):
Standard Entropy via Adiabatic Calorimetry
Adiabatic calorimetry is a highly accurate method for measuring heat capacity from near absolute zero, from which the standard entropy (S°) can be calculated.
Protocol:
-
Sample Loading: A precisely weighed sample of 4-(1-methylbutyl)phenol is sealed in the calorimeter vessel under a helium atmosphere to facilitate thermal contact.
-
Heat Capacity Measurement:
-
The calorimeter is cooled to a very low temperature (e.g., ~5 K).
-
A known amount of electrical energy is supplied to the sample, and the resulting temperature increase is measured under adiabatic conditions (no heat exchange with the surroundings)[19].
-
The heat capacity is calculated at that temperature. This process is repeated in small temperature increments up to and beyond room temperature.
-
-
Data Analysis:
-
The standard entropy at a temperature T (e.g., 298.15 K) is calculated by integrating the Cp/T vs. T curve from 0 K to T[20][21].
-
The Third Law of Thermodynamics states that the entropy of a perfect crystal at 0 K is zero[20]. The heat capacity data below the lowest measurement temperature is typically extrapolated using the Debye T³ law.
-
Enthalpy of Vaporization/Sublimation via Knudsen Effusion
The Knudsen effusion method measures the vapor pressure of low-volatility substances, from which the enthalpy of vaporization or sublimation can be derived[22][23].
Protocol:
-
Cell Preparation: A small amount of 4-(1-methylbutyl)phenol is placed in a Knudsen cell, which is a small container with a precisely machined, small orifice.
-
Measurement:
-
Data Analysis:
-
The vapor pressure (P) is calculated from the rate of mass loss using the Knudsen equation[25].
-
The experiment is repeated at several different temperatures.
-
The enthalpy of sublimation (or vaporization) is determined from the slope of a plot of ln(P) versus 1/T, according to the Clausius-Clapeyron equation[23].
-
Computational Thermochemistry Workflow
High-level quantum chemical calculations can provide accurate thermochemical data, complementing experimental work. The Gaussian-n theories, such as G4 theory, are composite methods designed for high accuracy[26][27].
Caption: Workflow for G4 computational thermochemistry.
Protocol:
-
Geometry Optimization: The molecular structure of 4-(1-methylbutyl)phenol is optimized using a density functional theory (DFT) method, such as B3LYP with a 6-31G(2df,p) basis set[26].
-
Frequency Calculation: A vibrational frequency calculation is performed at the same level of theory to confirm the optimized structure is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy[28].
-
Single-Point Energy Calculations: A series of higher-level single-point energy calculations are performed on the optimized geometry. G4 theory includes[27][28]:
-
An extrapolation to the Hartree-Fock limit.
-
High-level electron correlation using Coupled Cluster theory (CCSD(T)).
-
Corrections for diffuse functions and higher polarization functions.
-
-
G4 Energy Calculation: The results from the various calculations are combined in a specific formula, including empirical higher-level corrections, to yield a final, highly accurate total electronic energy[29].
-
Enthalpy of Formation Calculation: The G4 total energy is used in an atomization or isodesmic reaction scheme to calculate the standard enthalpy of formation at 0 K. This is then corrected to 298.15 K using the calculated thermal corrections.
Synthesis, Purification, and Thermal Stability
Synthesis
A common method for preparing 4-alkylphenols is the Friedel-Crafts alkylation of phenol[30][31][32][33][34]. For 4-(1-methylbutyl)phenol, this would involve the reaction of phenol with a suitable C5 alkylating agent, such as 2-pentene or 2-pentanol, in the presence of an acid catalyst (e.g., H2SO4, AlCl3, or a solid acid catalyst like a zeolite). The para-substituted product is typically favored due to steric hindrance at the ortho positions.
Purification
High purity is essential for accurate thermochemical measurements. The crude product from the synthesis would require purification, likely via vacuum distillation, followed by recrystallization if the compound is a solid at room temperature. Purity should be verified by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Thermal Stability
Alkylphenols can undergo thermal decomposition at elevated temperatures. The primary decomposition pathway is typically dealkylation, where the alkyl chain is cleaved from the phenol ring[35]. Other potential reactions at very high temperatures include cracking of the alkyl chain and reactions involving the hydroxyl group. The specific decomposition products and temperatures for 4-(1-methylbutyl)phenol have not been reported and would require experimental investigation using techniques such as Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS).
Conclusion and Future Outlook
This guide has consolidated the current understanding of the thermochemical properties of 4-(1-methylbutyl)phenol (C11H16O). It highlights a critical gap in the scientific literature: the lack of experimentally determined data for this compound. While computational methods provide useful estimates, they are not a substitute for empirical measurement.
It is our recommendation that the scientific community undertakes the experimental work outlined in this guide. Accurate data for the enthalpy of formation, heat capacity, standard entropy, and phase transition properties are essential for the safe and efficient use of this compound in industrial applications and for the validation of computational models. The protocols and workflows presented here provide a robust framework for achieving this goal.
References
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Joback, K. G. (1984). A Unified Approach to Physical Property Estimation Using Multivariate Statistical Techniques. Thesis, Massachusetts Institute of Technology. [Link]
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Saleh, M. A., & Ondrus, M. G. (2011). Development of a Nonisothermal Knudsen Effusion Method and Application to PAH and Cellulose Tar Vapor Pressure Measurement. Analytical Chemistry, 83(12), 4886–4892. [Link]
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Diky, V., & Wilding, W. V. (2020). Joback Group Contribution Method. Thermo 0.6.0 documentation. [Link]
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Surface Measurement Systems. (n.d.). Vapor Pressure Measurements Knudsen Effusion Method. DVS Application Note. [Link]
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Pragolab. (n.d.). Vapor Pressure Analyzer. [Link]
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Wikipedia. (2024). Knudsen cell. [Link]
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Mass Spectrometry Instruments. (n.d.). Knudsen Effusion MS. [Link]
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Curtiss, L. A., Redfern, P. C., & Raghavachari, K. (2007). Gaussian-4 theory. Semantic Scholar. [Link]
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AIP Publishing. (2007). Gaussian-4 theory. The Journal of Chemical Physics. [Link]
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ResearchGate. (2007). Gaussian 4 Theory. [Link]
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Mayhall, N. J., Raghavachari, K., Redfern, P. C., & Curtiss, L. A. (2009). Investigation of Gaussian-4 Theory for Transition Metal Thermochemistry. The Journal of Physical Chemistry A, 113(19), 5674–5679. [Link]
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Scribd. (n.d.). Chemical Property Estimation Guide. [Link]
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Laboratory for refrigeration and district energy. (n.d.). Measuring heat capacity with differential scanning calorimetry. [Link]
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Grokipedia. (n.d.). Joback method. [Link]
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StudyCorgi. (2021, July 15). Changes in Entropy Under Adiabatic, Isothermal, and Isobaric Conditions. [Link]
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Wikipedia. (2024). Differential scanning calorimetry. [Link]
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BioPchem. (n.d.). EXPERIMENT 1 – Heats of Combustion & Formation Determined by Electronic Structure Calculations & Bomb Calorimetry. [Link]
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The Good Scents Company. (n.d.). 4-sec-butyl phenol. [Link]
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Aimil Corporate Blog. (2023, April 20). Exploring the Science of Heat: Understanding Combustion Through Bomb Calorimetry. [Link]
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Vitello, A., Mettee, H., & Balendiran, G. K. (2025). Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties. Journal of Materials Science and Chemical Engineering, 13, 19-39. [Link]
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NIST/TRC Web Thermo Tables (WTT). (n.d.). phenol, m-sec-butyl-. [Link]
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Jones, B. W., & Neuworth, M. B. (1952). Thermal Cracking of Alkyl Phenols. Industrial & Engineering Chemistry, 44(12), 2872–2876. [Link]
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Stack Exchange. (2021, March 31). Is it possible to measure the entropy of a chemical reaction through calorimetry?. [Link]
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Science Ready. (n.d.). Heat of Combustion: Theory & Experiment – HSC Chemistry. [Link]
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ResearchGate. (n.d.). MEASUREMENT OF HEAT CAPACITY BY DIFFERENTIAL SCANNING CALORIMETRY. [Link]
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NIST. (n.d.). Phenol, 4-(1-methylpropyl)-. [Link]
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Chemistry Steps. (2025, June 20). Friedel-Crafts Alkylation. [Link]
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TU Delft Repository. (n.d.). Analysis of differential scanning calorimetry (DSC): determining the transition temperatures, and enthalpy and heat capacity cha. [Link]
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ResearchGate. (n.d.). Degradation of Alkylphenol Ethoxylate Surfactants in Water with Ultrasonic Irradiation. [Link]
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ResearchGate. (n.d.). Schematic degradation pathway of alkylphenolethoxylates and formation APEO metabolites. [Link]
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University of Cambridge. (n.d.). Differential Scanning Calorimetry. [Link]
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Zeal. (2024, April 30). Adiabatic Calorimetry Testing: Understanding the Basics. [Link]
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Umcs. (n.d.). DETERMINATION OF THE ENTROPY CHANGES. [Link]
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NIST. (n.d.). Phenol, 4-(1-methylpropyl)- Phase change data. [Link]
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NIST. (n.d.). Phenol, 4-(1-methylpropyl)- Condensed phase thermochemistry data. [Link]
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NIST. (n.d.). Phenol, 4-(1-methylpropyl)- Reaction thermochemistry data. [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Alkylation. [Link]
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Aakash Institute. (n.d.). Entropy Change for a System, Reversible isothermal Adiabatic Process. [Link]
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PubChem. (n.d.). 4-sec-Butyl-2,6-di-tert-butylphenol. [Link]
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Student Academic Success. (2025, November 4). Using calorimeters for accurate heat measurement. [Link]
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Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. [Link]
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PubChem. (n.d.). 2-(1-Methylbutyl)phenol. [Link]
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"Phenol, 4-(1-methylbutyl)-" molecular weight and formula
An In-Depth Technical Guide to Phenol, 4-(1-methylbutyl)-
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Phenol, 4-(1-methylbutyl)-, a significant chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document delves into the molecule's fundamental properties, analytical methodologies, and its broader applications, grounded in established scientific principles.
Core Molecular Profile
Phenol, 4-(1-methylbutyl)-, also known as 4-(pentan-2-yl)phenol, is an organic compound characterized by a phenol ring substituted with a 1-methylbutyl group at the para position.[1] This structural arrangement imparts specific physicochemical properties that are critical to its function in various applications.
Molecular Formula and Weight
The elemental composition and molecular mass are fundamental parameters for any chemical entity. They are crucial for stoichiometric calculations in synthesis and for interpretation of mass spectrometry data.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆O | [1][2] |
| Molecular Weight | 164.24 g/mol | [1][2] |
| CAS Number | 94-06-4 | [1] |
Chemical Structure and Isomerism
The structure of Phenol, 4-(1-methylbutyl)- consists of a hydroxyl group (-OH) attached to a benzene ring, with a five-carbon branched alkyl chain (1-methylbutyl) at the fourth carbon atom relative to the hydroxyl group. The presence of a chiral center at the first carbon of the 1-methylbutyl group means that this compound exists as a racemic mixture of two enantiomers.[2]
The IUPAC name for this compound is 4-(pentan-2-yl)phenol. It is also known by several synonyms, including p-(1-methylbutyl)phenol and 2-(4-hydroxyphenyl)pentane.[1]
Physicochemical Properties and Applications
The physical and chemical characteristics of Phenol, 4-(1-methylbutyl)- dictate its behavior and utility. The interplay between the hydrophilic phenolic hydroxyl group and the hydrophobic alkyl substituent governs its solubility and reactivity.
It typically presents as a colorless to pale yellow liquid or solid, contingent on ambient temperature and purity.[1] The substantial alkyl group reduces its solubility in water while enhancing its solubility in organic solvents.[1]
This compound serves as a vital intermediate in the synthesis of a variety of chemical products, including antioxidants and surfactants.[1] Furthermore, its antimicrobial properties have been noted, suggesting potential applications in formulations requiring such activity.[1]
Analytical Workflow: Identification and Quantification
A robust analytical method is essential for the quality control and characterization of Phenol, 4-(1-methylbutyl)-. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for this purpose, providing both separation and structural identification.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol outlines a general procedure for the analysis of Phenol, 4-(1-methylbutyl)-. Optimization of specific parameters may be required based on the instrumentation and sample matrix.
Objective: To separate and identify Phenol, 4-(1-methylbutyl)- in a given sample.
Materials:
-
Gas Chromatograph coupled to a Mass Spectrometer
-
Appropriate GC column (e.g., a non-polar or mid-polar capillary column)
-
Helium (carrier gas)
-
Sample of Phenol, 4-(1-methylbutyl)-
-
Suitable solvent (e.g., dichloromethane or hexane)
-
Volumetric flasks and pipettes
-
Syringes for sample injection
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in a suitable solvent to a known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions as necessary to achieve a concentration within the linear range of the instrument.
-
-
Instrument Setup:
-
GC Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 10°C/minute to 250°C.
-
Final hold: Hold at 250°C for 5 minutes.
-
-
Injector:
-
Temperature: 250°C.
-
Injection volume: 1 µL.
-
Mode: Splitless.
-
-
Carrier Gas:
-
Helium at a constant flow rate (e.g., 1 mL/min).
-
-
Mass Spectrometer:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: Scan from m/z 40 to 400.
-
Ion source temperature: 230°C.
-
Transfer line temperature: 280°C.
-
-
-
Data Acquisition and Analysis:
-
Inject the prepared sample into the GC-MS system.
-
Acquire the total ion chromatogram (TIC) and mass spectra.
-
Identify the peak corresponding to Phenol, 4-(1-methylbutyl)- based on its retention time.
-
Confirm the identity by comparing the acquired mass spectrum with a reference spectrum from a spectral library (e.g., NIST).
-
Workflow Visualization
The following diagram illustrates the key stages of the GC-MS analytical workflow for Phenol, 4-(1-methylbutyl)-.
Caption: A flowchart of the GC-MS analytical workflow.
Safety and Handling
While detailed toxicological properties of Phenol, 4-(1-methylbutyl)- have not been exhaustively investigated, it is prudent to handle it with care.[3] It may be harmful if ingested, inhaled, or absorbed through the skin and can cause irritation to the skin, eyes, and respiratory system.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[4] Work should be conducted in a well-ventilated area or under a fume hood.[4]
Conclusion
Phenol, 4-(1-methylbutyl)- is a valuable chemical intermediate with a distinct molecular structure that gives rise to its useful properties. A thorough understanding of its chemical and physical characteristics, coupled with robust analytical methods, is essential for its effective and safe utilization in research and industrial applications. This guide provides a foundational framework for professionals working with this compound, emphasizing scientific integrity and practical application.
References
Sources
Methodological & Application
A Comprehensive Guide to the Gas Chromatographic Analysis of Phenol, 4-(1-methylbutyl)-: Methods and Protocols
Abstract
Phenol, 4-(1-methylbutyl)-, also known as p-tert-amylphenol, is an alkylphenol of significant industrial and environmental interest. Its accurate quantification is crucial for quality control in manufacturing processes, environmental monitoring, and safety assessments in consumer products. However, its analysis via gas chromatography (GC) is not without challenges, primarily due to the polar, active hydroxyl group which can lead to poor chromatographic performance. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on robust and reliable GC methods for the analysis of 4-(1-methylbutyl)-phenol. We delve into the rationale behind method selection, offering detailed, field-proven protocols for both direct analysis and analysis following derivatization, with a primary focus on GC coupled with Mass Spectrometry (GC-MS).
The Analytical Imperative: Why Gas Chromatography?
Gas chromatography is the premier analytical technique for compounds that are volatile and thermally stable, or can be made so.[1] Phenol, 4-(1-methylbutyl)- possesses a boiling point and vapor pressure that make it amenable to GC analysis. The primary challenge, however, lies in the reactivity of its phenolic hydroxyl group. This polar functional group can engage in hydrogen bonding with active sites within the GC system (e.g., injector liner, column stationary phase), resulting in undesirable chromatographic artifacts such as:
-
Peak Tailing: Asymmetrical peaks that are difficult to integrate accurately.
-
Analyte Adsorption: Irreversible loss of the analyte, leading to poor sensitivity and recovery.
-
Reduced Volatility: Requiring higher elution temperatures, which can risk thermal degradation.
To overcome these issues, a critical decision must be made: whether to analyze the compound directly or to employ a derivatization strategy to chemically mask the active hydroxyl group.[2]
Strategic Method Selection: Direct vs. Derivatization Analysis
The choice between direct and derivatized analysis depends on the sample matrix, required sensitivity, and available instrumentation. While direct analysis is simpler, derivatization often yields more robust and sensitive results.
Path A: Direct (Underivatized) Analysis
As outlined in U.S. EPA Method 8041A, phenols can be analyzed directly.[3][4] This approach is fastest as it omits the derivatization step. It is best suited for samples with relatively high concentrations of the analyte and a clean matrix. A Flame Ionization Detector (FID) is typically used for this purpose.[5] However, analysts must be vigilant for non-specific interferences and reduced sensitivity.[3]
Path B: Analysis via Derivatization
Derivatization is a chemical modification process that converts the polar hydroxyl group into a less polar, more volatile, and more thermally stable functional group, leading to significantly improved chromatographic behavior.[6]
-
Silylation: This is one of the most common and effective derivatization techniques for phenols. A silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[6] The resulting TMS-ether is more volatile and exhibits excellent peak shape, making it ideal for GC-MS or GC-FID analysis. The ISO 18857-2 standard for alkylphenol analysis utilizes a similar silylating agent, MSTFA, highlighting its acceptance in standardized methods.
-
Pentafluorobenzylation: Reaction with pentafluorobenzyl bromide (PFBBr) yields a pentafluorobenzyl ether derivative.[2] This derivative is highly responsive to an Electron Capture Detector (ECD), enabling ultra-sensitive detection.[3] This method is particularly valuable for trace-level analysis in environmental samples.
Core Protocols: From Sample to Signal
The following protocols provide a validated framework for the analysis of 4-(1-methylbutyl)-phenol in an aqueous matrix, focusing on the robust silylation and GC-MS detection workflow.
Protocol 1: Sample Preparation via Liquid-Liquid Extraction (LLE)
This protocol is adapted from the principles outlined in U.S. EPA methods for phenol extraction.[7][8]
Objective: To isolate and concentrate 4-(1-methylbutyl)-phenol from an aqueous sample into an organic solvent suitable for GC analysis.
Materials:
-
Aqueous sample (e.g., 500 mL)
-
Sulfuric acid (H₂SO₄), concentrated
-
Methylene chloride (Dichloromethane, DCM), GC-grade
-
Sodium sulfate (Na₂SO₄), anhydrous, baked at 400°C for 4 hours
-
1 L Separatory funnel
-
Kuderna-Danish (K-D) concentrator apparatus
-
pH meter or pH paper
Procedure:
-
Sample Collection: Mark the water meniscus on the sample bottle for accurate volume determination later.
-
Acidification: Transfer the entire sample to a 1 L separatory funnel. Adjust the sample pH to ≤ 2 with concentrated sulfuric acid. This ensures the phenol is in its protonated, less water-soluble form.
-
First Extraction: Add 60 mL of methylene chloride to the separatory funnel.
-
Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release pressure.
-
Phase Separation: Allow the organic and aqueous layers to separate. The methylene chloride layer will be on the bottom.
-
Collection: Drain the bottom organic layer into the K-D concentrator flask.
-
Repeat Extraction: Perform two more extractions on the aqueous sample using fresh 60 mL aliquots of methylene chloride, combining all extracts in the K-D flask.
-
Drying: Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove residual water.
-
Concentration: Concentrate the extract to a final volume of 1-2 mL using the K-D apparatus on a steam bath.
-
Solvent Exchange (if necessary): Adjust the final volume to 1.0 mL with the desired injection solvent (e.g., Toluene). The sample is now ready for derivatization.
Protocol 2: Silylation Derivatization
Objective: To convert the extracted 4-(1-methylbutyl)-phenol into its more volatile and stable TMS-ether derivative.
Materials:
-
Concentrated sample extract (1 mL)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Pyridine or Trimethylchlorosilane (TMCS) as a catalyst (optional, but recommended)
-
2 mL autosampler vial with PTFE-lined cap
-
Heating block or oven
Procedure:
-
Reagent Addition: To the 1 mL sample extract in a vial, add 100 µL of BSTFA. If using a catalyst, a common formulation is BSTFA + 1% TMCS.
-
Capping: Immediately cap the vial tightly to prevent loss of volatile reagents and ingress of moisture.
-
Reaction: Vortex the mixture for 30 seconds.
-
Heating: Heat the vial at 60-70°C for 30 minutes to ensure the reaction goes to completion.
-
Cooling: Allow the vial to cool to room temperature before injection into the GC. The derivatized sample is now ready for analysis.
Protocol 3: GC-MS Instrumental Analysis
Objective: To chromatographically separate the derivatized analyte and confirm its identity and quantity using mass spectrometry.
Instrumental Parameters: The following table provides a robust starting point for analysis. Parameters should be optimized for the specific instrument in use. This method is a synthesis of typical conditions used for alkylphenol analysis.[9][10]
| Parameter | Setting | Rationale |
| GC System | ||
| Injector Type | Split/Splitless | Allows for flexibility with different sample concentrations. |
| Injector Temp. | 260°C | Ensures rapid volatilization of the derivatized analyte.[9] |
| Injection Mode | Splitless (1 min) | Maximizes analyte transfer to the column for trace analysis. |
| Carrier Gas | Helium | Inert carrier gas providing good efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Standard flow rate for a 0.25 mm ID column.[9] |
| GC Column | ||
| Stationary Phase | 5% Phenyl-Arylene phase (e.g., DB-5ms, TG-5MS) | A versatile, low-bleed phase ideal for MS and general phenol analysis.[9][11] |
| Dimensions | 30 m x 0.25 mm ID x 0.25 µm film | Standard dimensions providing a good balance of resolution and analysis time.[12] |
| Oven Program | ||
| Initial Temp. | 50°C, hold 2 min | Allows for focusing of analytes at the head of the column. |
| Ramp 1 | 10°C/min to 300°C | Provides good separation of various alkylphenols.[9] |
| Final Hold | Hold at 300°C for 5 min | Ensures elution of all components from the column. |
| MS System | ||
| Ion Source | Electron Ionization (EI) | Standard, robust ionization technique creating reproducible spectra. |
| Ion Source Temp. | 250°C | Standard temperature to maintain analyte integrity.[9] |
| Transfer Line Temp. | 300°C | Prevents condensation of the analyte between the GC and MS.[9] |
| Acquisition Mode | Scan (m/z 50-450) & SIM | Scan mode for initial identification, SIM for enhanced sensitivity in quantification. |
Data Analysis and Quality Control
Identification and Quantification
For definitive identification, the acquired mass spectrum of the chromatographic peak should be compared to a reference spectrum from a known standard or a spectral library. The retention time must also match that of an authentic standard analyzed under identical conditions.
For quantification, Selected Ion Monitoring (SIM) is the preferred method due to its superior sensitivity and selectivity.[10]
| Analyte | Molecular Ion (M+) | Quantifier Ion | Qualifier Ions |
| 4-(1-methylbutyl)-phenol (TMS derivative) | 250 | 235 | 179, 73 |
Quantification should be performed using an internal standard method. A deuterated analog or a structurally similar compound not present in the samples should be chosen. A multi-point calibration curve (minimum 5 points) should be generated, plotting the response ratio (analyte area / internal standard area) against the concentration ratio.
Self-Validating System: Quality Control
To ensure the trustworthiness of the results, a stringent QC protocol must be followed, consistent with guidelines like those from the U.S. EPA.[7]
-
Method Blank: An aliquot of reagent water is carried through the entire analytical procedure to check for contamination.
-
Calibration Verification: A mid-level calibration standard is analyzed periodically to verify the stability of the instrument's response.
-
Matrix Spike/Matrix Spike Duplicate (MS/MSD): A known amount of the analyte is added to a sample, which is then analyzed in duplicate. This measures the accuracy and precision of the method in the specific sample matrix. Recoveries should typically fall within 70-130%.
Conclusion
The successful gas chromatographic analysis of Phenol, 4-(1-methylbutyl)- hinges on a clear understanding of the analyte's chemistry and a strategic approach to mitigate the challenges posed by its polar hydroxyl group. While direct analysis offers simplicity, methods employing derivatization—particularly silylation coupled with GC-MS detection—provide superior accuracy, sensitivity, and specificity. The protocols detailed in this guide offer a robust and validated foundation for obtaining high-quality, defensible data for this important compound across a range of applications.
References
-
Lee, H., & Peart, T. (2006). Determination of alkylphenols by GC/negative-ion chemical-ionization MS. ResearchGate. Available at: [Link]
-
Ballesteros, E., Gallego, M., & Valcárcel, M. (1990). Gas chromatographic determination of phenol compounds with automatic extraction and derivatization. Journal of Chromatography A, 518(1), 59-67. Available at: [Link]
-
Phenomenex. (n.d.). Derivatization for Gas Chromatography. Phenomenex. Available at: [Link]
-
Agilent Technologies. (2008). Agilent J&W GC Column Selection Guide. Agilent. Available at: [Link]
-
OIV. (n.d.). Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms). International Organisation of Vine and Wine. Available at: [Link]
-
U.S. Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography. EPA. Available at: [Link]
-
Schmitz-Afonso, I., et al. (2003). Determination of alkylphenol and alkylphenolethoxylates in biota by liquid chromatography with detection by tandem mass spectrometry and fluorescence spectroscopy. Journal of Chromatography A. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 604: Phenols. EPA. Available at: [Link]
-
DeArmond, P., & DiGoregorio, A. (2013). Rapid liquid chromatography–tandem mass spectrometry-based method for the analysis of alcohol ethoxylates and alkylphenol ethoxylates in environmental samples. U.S. EPA. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. EPA. Available at: [Link]
-
Okumura, T., Nishikawa, Y., & Yasuda, K. (1998). Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. PubMed. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Methyl-2-(1-methylbutyl)phenol. PubChem Compound Database. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Determining Phenol in Environmental Samples. NCBI Bookshelf. Available at: [Link]
-
Restek. (n.d.). GC Column Selection Guide. Restek. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA-RCA: 8041A: Phenols by Gas Chromatography. EPA. Available at: [Link]
Sources
- 1. postnova.com [postnova.com]
- 2. Phenol, 4-(1-methylbutyl)- | 94-06-4 | Benchchem [benchchem.com]
- 3. epa.gov [epa.gov]
- 4. NEMI Method Summary - 8041A [nemi.gov]
- 5. Gas chromatographic determination of phenol compounds with automatic extraction and derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 7. epa.gov [epa.gov]
- 8. Table 7-2, Analytical Methods for Determining Phenol in Environmental Samples - Toxicological Profile for Phenol - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms) | OIV [oiv.int]
- 10. pepolska.pl [pepolska.pl]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. labicom.cz [labicom.cz]
Application Note: Optimization of RP-HPLC Parameters for the Separation and Quantification of 4-(1-methylbutyl)phenol
Introduction & Scope
4-(1-methylbutyl)phenol is a branched alkylphenol used primarily as an intermediate in the synthesis of surfactants, resins, and antioxidants.[1] In drug development, it serves as a lipophilic scaffold for various pharmaceutical agents.
The critical analytical challenge lies in distinguishing this molecule from its structural isomers—specifically 4-n-pentylphenol (linear chain) and 4-tert-amylphenol (1,1-dimethylpropyl)—and potential ortho-substituted byproducts. Due to the high structural similarity (
This Application Note details a high-resolution Reversed-Phase HPLC (RP-HPLC) protocol designed to isolate 4-(1-methylbutyl)phenol with high specificity.
Analyte Profile
| Property | Value | Analytical Implication |
| Molecular Formula | C₁₁H₁₆O | MW = 164.24 g/mol |
| pKa | ~10.0 (Phenolic OH) | Requires acidic mobile phase to suppress ionization. |
| logP (Octanol/Water) | ~4.1 | Highly hydrophobic; strong retention on C18. |
| UV Maxima | 220 nm, 278 nm | 278 nm provides selectivity; 220 nm provides sensitivity. |
| Chirality | 1 Chiral Center (C2) | Standard methods resolve the racemate from impurities. |
Method Development Logic (Expertise & Experience)
To achieve robust separation, we must address three mechanistic factors: Silanol Activity , Hydrophobic Selectivity , and Solvent Strength .
Silanol Suppression (The "Tail" Problem)
Phenols are weak acids. On older silica supports, the phenolic hydroxyl group can hydrogen bond with residual silanols, causing severe peak tailing.
-
Solution: We utilize a Type B (High Purity) Silica column with end-capping.
-
Mobile Phase Modifier: Phosphoric acid (H₃PO₄) is added to lower the pH to ~2.5. This ensures the analyte remains fully protonated (neutral), preventing ion-exchange interactions with the stationary phase.
Isomer Resolution (The "Selectivity" Problem)
The separation of sec-amylphenol from n-pentylphenol relies entirely on shape selectivity and subtle differences in hydrophobicity.
-
Stationary Phase: A high carbon load (>15%) C18 column is required. The dense alkyl bonding allows for maximum interaction with the analyte's pentyl chain.
-
Solvent Choice: Acetonitrile (MeCN) is preferred over Methanol (MeOH). MeCN forms a dipole-dipole layer on the C18 surface that often enhances shape selectivity for methylene group differences in alkyl chains.
Method Development Workflow
The following diagram illustrates the decision matrix used to finalize this protocol.
Figure 1: Decision matrix for optimizing alkylphenol separation, prioritizing silanol suppression and hydrophobic selectivity.
Experimental Protocol
Equipment & Reagents[2]
-
HPLC System: Agilent 1260 Infinity II or Waters Alliance (Quaternary Pump, DAD).
-
Column: Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm) or Thermo Hypersil GOLD C18.
-
Reagents:
-
Acetonitrile (HPLC Gradient Grade).
-
Water (Milli-Q, 18.2 MΩ).
-
Phosphoric Acid (85%, HPLC Grade).
-
-
Standards: 4-(1-methylbutyl)phenol (Sigma-Aldrich/Merck, >98% purity).
Preparation of Solutions
-
Mobile Phase A (Aqueous): Add 1.0 mL of 85% Phosphoric Acid to 1000 mL of Milli-Q water. Mix and filter through a 0.22 µm membrane. (pH ≈ 2.2).
-
Mobile Phase B (Organic): 100% Acetonitrile.
-
Stock Standard (1.0 mg/mL): Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve and dilute to volume with Acetonitrile.
-
Working Standard (50 µg/mL): Dilute 500 µL of Stock Standard to 10 mL with Mobile Phase A/B (50:50).
Chromatographic Conditions
This gradient is aggressive at the start to elute polar impurities, then flattens to resolve the alkylphenol isomers.
| Parameter | Setting |
| Flow Rate | 1.2 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C (Controlled) |
| Detection | UV @ 278 nm (Reference: 360 nm) |
| Run Time | 15 Minutes |
Gradient Table:
| Time (min) | % Mobile Phase A (0.1% H₃PO₄) | % Mobile Phase B (MeCN) | Action |
|---|---|---|---|
| 0.0 | 60 | 40 | Equilibration |
| 1.0 | 60 | 40 | Isocratic Hold |
| 10.0 | 10 | 90 | Linear Gradient |
| 12.0 | 10 | 90 | Wash |
| 12.1 | 60 | 40 | Re-equilibration |
| 15.0 | 60 | 40 | End |
Results & Discussion
Separation Mechanism
The retention of 4-(1-methylbutyl)phenol is driven by the hydrophobic interaction between the C5 alkyl tail and the C18 ligands.
-
Elution Order: Under these conditions, less hydrophobic isomers (e.g., ortho-isomers or shorter chains) elute first.
-
Isomer Resolution: The n-pentyl isomer (linear chain) has a slightly larger hydrophobic surface area than the branched sec-amyl isomer. Therefore, 4-(1-methylbutyl)phenol elutes slightly earlier than 4-n-pentylphenol.
Performance Metrics (System Suitability)
-
Retention Time: ~7.8 ± 0.2 min.
-
Tailing Factor (Tf): < 1.2 (Excellent symmetry due to acid modifier).
-
Theoretical Plates (N): > 8,000.
-
Resolution (Rs): > 2.5 between sec-amyl and n-pentyl isomers.
Visualizing the Separation Pathway
The following diagram details the flow path and the molecular interactions occurring inside the column.
Figure 2: HPLC flow path and mechanistic interactions ensuring peak purity.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Peak Tailing (> 1.5) | Secondary silanol interactions. | Ensure Mobile Phase A pH is < 3.[2][3]0. Replace column if older than 1000 injections. |
| Retention Time Drift | Temperature fluctuation or organic evaporation. | Use a column oven (30°C). Cap solvent bottles tightly. |
| Split Peaks | Solvent mismatch. | Ensure sample diluent matches initial mobile phase (40% MeCN). |
| High Backpressure | Particulates or precipitation. | Filter samples (0.22 µm). Check for buffer precipitation (unlikely with phosphate/MeCN at low conc). |
Note on Chirality: 4-(1-methylbutyl)phenol possesses a chiral center at the C2 position of the butyl chain. This method is achiral and will present the enantiomeric pair as a single peak. If enantiomeric excess (ee) determination is required, a polysaccharide-based chiral column (e.g., Chiralpak AD-H) with a Normal Phase mode (Hexane/IPA) is recommended.
References
-
U.S. Environmental Protection Agency. (1996). Method 8041: Phenols by Gas Chromatography. (Provides foundational data on alkylphenol extraction and properties).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7146, 4-sec-Amylphenol. (Physical properties and pKa data).[2][4]
-
Shimadzu Corporation. (2025). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds.[5] (Basis for 278 nm detection selection).
-
Thermo Fisher Scientific. (2012). Analyzing Phenolic Pollutants in Water Using U-HPLC. (Reference for C18 column selection and acid modifiers).
Sources
- 1. CAS 94-06-4: 4-(1-Methylbutyl)phenol | CymitQuimica [cymitquimica.com]
- 2. agilent.com [agilent.com]
- 3. UV-Vis Spectrum of 4-methoxyphenol | SIELC Technologies [sielc.com]
- 4. 4-TERT-BUTYL PHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Using "Phenol, 4-(1-methylbutyl)-" in Friedel-Crafts alkylation reactions
Executive Summary
This guide details the protocol for the regioselective Friedel-Crafts alkylation of 4-(1-methylbutyl)phenol (CAS 94-06-4). As a para-substituted lipophilic phenol, this substrate directs electrophilic substitution exclusively to the ortho positions (C2/C6).
This protocol focuses on synthesizing 2-tert-butyl-4-(1-methylbutyl)phenol , a sterically hindered scaffold critical in the development of lipophilic antioxidants, ionic liquid precursors, and pharmacophores. We prioritize a Solid Acid Catalysis workflow (using Activated Clay or Amberlyst®) over traditional aluminum chloride methods. This approach minimizes hazardous waste, prevents aluminum-phenoxide complexation issues, and simplifies purification.
Key Chemical Properties
| Property | Specification |
| Substrate | 4-(1-methylbutyl)phenol (4-sec-Amylphenol) |
| CAS Number | 94-06-4 |
| Molecular Weight | 164.25 g/mol |
| Target Reaction | Ortho-Alkylation via Friedel-Crafts |
| Primary Challenges | Controlling mono- vs. di-alkylation; preventing O-alkylation. |
Scientific Foundation & Mechanism
Mechanistic Pathway
The reaction proceeds via an Electrophilic Aromatic Substitution (EAS) mechanism.[1] The hydroxyl group (-OH) is a strong activating group and an ortho, para-director. Since the para position is blocked by the 1-methylbutyl group, the incoming electrophile (generated from tert-butyl chloride or isobutylene) attacks the ortho position.
Critical Consideration: Traditional Lewis acids (e.g., AlCl₃) coordinate strongly with the phenolic oxygen, deactivating the ring and requiring stoichiometric quantities of catalyst. By using a Solid Acid Catalyst (Montmorillonite K-10 or Amberlyst-15) , we maintain catalytic efficiency without stoichiometric complexation, favoring C-alkylation over O-alkylation [1].
Reaction Scheme Visualization
The following diagram illustrates the catalytic cycle and regioselectivity logic.
Figure 1: Mechanistic pathway for the solid-acid catalyzed ortho-alkylation of 4-(1-methylbutyl)phenol.
Experimental Protocol: Solid-Acid Catalyzed Alkylation
This protocol is designed for high-throughput screening and scalability. It avoids the violent exotherms associated with AlCl₃.[1]
Materials & Equipment
-
Reactant: 4-(1-methylbutyl)phenol (>98%).
-
Alkylating Agent: tert-Butyl chloride (1.1 equivalents).
-
Catalyst: Montmorillonite K-10 Clay (activated) OR Amberlyst-15 beads.
-
Solvent: Dichloromethane (DCM) or Hexane (for green chemistry compliance).
-
Equipment: 3-neck round bottom flask, reflux condenser, N₂ inlet, magnetic stirrer.
Step-by-Step Methodology
Phase 1: Catalyst Activation & Setup
-
Dry the Catalyst: If using Montmorillonite K-10, dry at 120°C for 4 hours prior to use to remove adsorbed water, which lowers catalytic activity.
-
Inert Atmosphere: Purge the reaction vessel with Nitrogen (N₂) to prevent moisture interference.
Phase 2: Reaction Initiation
-
Dissolution: Dissolve 16.4 g (100 mmol) of 4-(1-methylbutyl)phenol in 50 mL of anhydrous DCM.
-
Catalyst Addition: Add 1.6 g (10 wt% loading) of the solid acid catalyst to the stirring solution.
-
Temperature Control: Cool the mixture to 0°C using an ice bath. Note: Low temperature favors mono-alkylation over di-alkylation.
-
Reagent Addition: Add 10.2 g (110 mmol) of tert-butyl chloride dropwise over 30 minutes.
-
Observation: Evolution of HCl gas indicates reaction initiation. Ensure proper venting through a scrubber.
-
Phase 3: Monitoring & Completion
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.
-
Validation (TLC/GC): Monitor consumption of starting material.
-
TLC Mobile Phase: Hexane:Ethyl Acetate (9:1).
-
Rf Values: Di-alkylated product > Mono-alkylated product > Substrate.
-
Phase 4: Workup & Purification
-
Filtration: Filter the reaction mixture through a Celite pad to remove the solid catalyst. (Catalyst can be regenerated).[1][2]
-
Wash: Wash the filtrate with saturated NaHCO₃ (2 x 50 mL) to neutralize trapped HCl, followed by Brine (1 x 50 mL).
-
Drying: Dry organic layer over anhydrous MgSO₄ and concentrate in vacuo.
-
Purification: If necessary, purify via vacuum distillation or column chromatography (Silica Gel 60).
Analytical Validation & QC
To ensure the integrity of the synthesized scaffold, use the following validation parameters.
Expected Analytical Data
| Technique | Parameter | Expected Observation |
| ¹H NMR | Aromatic Region | Loss of symmetry. Two doublets (or d/dd) indicating 1,2,4-substitution pattern. |
| ¹H NMR | Alkyl Region | Sharp singlet (~1.4 ppm, 9H) for tert-butyl group. |
| IR Spectroscopy | O-H Stretch | Shift from ~3600 cm⁻¹ (free) to ~3500 cm⁻¹ (broad) due to steric shielding and intramolecular H-bonding. |
| GC-MS | Molecular Ion | M+ peak at 220.35 m/z (164.25 + 56.11). |
Troubleshooting Guide
-
Issue: Low Conversion.
-
Issue: Polyalkylation (2,6-di-tert-butyl...).
Workflow Visualization
Figure 2: Operational workflow for the batch synthesis process.
References
-
Organic Syntheses. (2017). Rhenium-Catalyzed ortho-Alkylation of Phenols. Org. Synth. 2017, 94, 66-76. Retrieved from [Link]
-
Consolidation Coal Co. (1962).[4] Ortho-alkylation of phenols. US Patent 3,032,595.[4] Retrieved from
-
Chemistry Steps. (2025). Friedel-Crafts Alkylation Mechanism and Protocols. Retrieved from [Link]
-
National Institutes of Health (NIH). (2019). HBF4- and AgBF4-Catalyzed ortho-Alkylation of Diarylamines and Phenols. Retrieved from [Link]
Sources
Application Note: Synthesis of Sterically Hindered Bisphenol Antioxidants from 4-(1-methylbutyl)phenol
Executive Summary
This application note details the protocol for synthesizing 2,2'-methylenebis(4-(1-methylbutyl)phenol) , a potent lipophilic antioxidant, derived from the monomer 4-(1-methylbutyl)phenol (also known as 4-sec-pentylphenol).
While monomeric hindered phenols provide baseline oxidative stability, their volatility and lower radical scavenging efficiency limit their utility in high-performance applications (e.g., polymer stabilization, lubricants). Coupling two phenolic units via a methylene bridge significantly enhances thermal stability and antioxidant potency. This protocol utilizes an acid-catalyzed condensation with formaldehyde to selectively target the ortho-positions, creating a robust, self-validating synthesis route.
Key Benefits of this Protocol:
-
Regioselectivity: The para-substituent on the starting material forces reaction at the ortho-position, eliminating para-coupling byproducts.
-
Enhanced Potency: The resulting bisphenol structure facilitates intramolecular hydrogen bonding, stabilizing the phenoxyl radical intermediate during oxidative stress.
-
Scalability: The Dean-Stark azeotropic distillation method ensures high conversion rates by driving the equilibrium forward.
Chemical Strategy & Mechanism[1][2][3]
The "Why": Structural Causality
The synthesis relies on Electrophilic Aromatic Substitution (EAS) . The 4-(1-methylbutyl) group activates the benzene ring but blocks the para position. Consequently, the electrophilic formaldehyde species (activated by acid) can only attack the ortho positions.
Antioxidant Mechanism:
The target molecule functions as a chain-breaking antioxidant. Upon donating a hydrogen atom to a peroxyl radical (
-
Steric Hindrance: The bulky 1-methylbutyl group and the methylene bridge protect the radical center.
-
Intramolecular Hydrogen Bonding: The proximity of the two hydroxyl groups allows the remaining -OH to hydrogen bond with the radical oxygen, significantly lowering the energy of the radical intermediate.
Reaction Pathway Diagram
Figure 1: Reaction pathway demonstrating the regioselective condensation forced by the para-alkyl blockade.
Experimental Protocol
Materials & Safety
Caution: This protocol involves carcinogens (Formaldehyde) and corrosive acids.[1] Work must be performed in a fume hood.[2]
| Reagent | CAS No.[2][3][4][5][6] | Role | Hazard Note |
| 4-(1-methylbutyl)phenol | 94-06-4 | Substrate | Skin Irritant, Toxic if swallowed |
| Paraformaldehyde | 30525-89-4 | Linker Source | Carcinogen, Flammable solid |
| p-Toluenesulfonic acid (p-TsOH) | 104-15-4 | Catalyst | Corrosive, Strong Acid |
| Toluene | 108-88-3 | Solvent | Flammable, Reprotoxic |
| Sodium Bicarbonate | 144-55-8 | Neutralizer | Irritant |
Equipment Setup
-
3-Neck Round Bottom Flask (250 mL or 500 mL)
-
Dean-Stark Trap (Crucial for water removal)
-
Reflux Condenser
-
Magnetic Stirrer / Heating Mantle
-
Nitrogen Inlet (Optional but recommended to prevent oxidation of starting material)
Step-by-Step Procedure
Phase 1: Reaction Initiation
-
Charge the Reactor: In the 3-neck flask, dissolve 32.8 g (0.20 mol) of 4-(1-methylbutyl)phenol in 100 mL of Toluene .
-
Add Linker: Add 3.15 g (0.105 mol) of Paraformaldehyde. (Note: A slight excess of formaldehyde ensures complete consumption of the phenol, but 0.5 eq is stoichiometric).
-
Add Catalyst: Add 0.3 g of p-Toluenesulfonic acid monohydrate.
-
Inert Atmosphere: Purge the headspace with Nitrogen for 5 minutes.
Phase 2: Condensation & Dehydration[1][7]
-
Reflux: Heat the mixture to reflux (approx. 110°C).
-
Water Removal: Monitor the Dean-Stark trap. The reaction generates water as a byproduct.
-
Checkpoint: The reaction is theoretically complete when water evolution ceases (approx. 1.8 mL for this scale).
-
Duration: Typically 3–5 hours.
-
-
Cooling: Once water collection stops, cool the reaction mixture to room temperature (25°C).
Phase 3: Work-up & Purification
-
Neutralization: Add 0.5 g of Sodium Bicarbonate (solid) or wash with saturated NaHCO3 solution to quench the acid catalyst. Stir for 15 minutes.
-
Filtration: Filter off the solid salts (if using solid neutralization) or separate the aqueous layer.
-
Evaporation: Remove the Toluene solvent using a Rotary Evaporator under reduced pressure.
-
Crystallization: The residue is likely a viscous oil or semi-solid.
-
Dissolve the residue in a minimum amount of hot Hexane or Heptane (approx. 60°C).
-
Allow to cool slowly to 4°C to induce crystallization.
-
Filter the white crystalline solid and dry under vacuum.
-
Validation & Quality Control
To ensure the protocol produced the correct bisphenol structure, the following validation parameters must be met.
Analytical Specifications
| Test | Method | Expected Result | Interpretation |
| Appearance | Visual | White to off-white powder/crystal | Dark color indicates oxidation (failure). |
| Proton NMR | ^1H-NMR (CDCl3) | Methylene bridge singlet (~3.8-4.0 ppm) | Confirms dimer formation. Integration should be 2H relative to aromatic protons. |
| Mass Spec | LC-MS / GC-MS | M+ ion consistent with dimer (~340.5 g/mol ) | Confirms molecular weight (164 + 164 + 12 - 34 = ~340). |
| Solubility | Visual | Soluble in Acetone, Toluene; Insoluble in Water | Confirms lipophilic nature. |
Workflow Visualization
Figure 2: Operational workflow for the synthesis, highlighting the critical decision point at the Dean-Stark water monitoring step.
References
-
Antioxidant Activity of o-Bisphenols: Amorati, R., et al. (2003).[8][9] "Antioxidant Activity of o-Bisphenols: The Role of Intramolecular Hydrogen Bonding." The Journal of Organic Chemistry. Link
-
Synthesis of Methylene-bis-phenols: PrepChem. "Synthesis of 2,2'-methylene-bis-(4-methyl-6-tert.butylphenol)." (General protocol adaptation for alkylphenols). Link
-
Safety Data Sheet: Fisher Scientific. "Safety Data Sheet: 4-(1-methylbutyl)phenol." Link
-
Mechanism of Phenol-Formaldehyde Condensation: Chemistry Stack Exchange. "Mechanism of formaldehyde / phenol condensation." Link
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. pfaltzandbauer.com [pfaltzandbauer.com]
- 3. cpachem.com [cpachem.com]
- 4. fishersci.ie [fishersci.ie]
- 5. 4,4'-Methylenebis(2,6-di-tert-butylphenol) synthesis - chemicalbook [chemicalbook.com]
- 6. CAS 94-06-4: 4-(1-Methylbutyl)phenol | CymitQuimica [cymitquimica.com]
- 7. CN101279895A - Preparation method of antioxidant 2, 2' -methylenebis (6-cyclohexyl-4-methylphenol) - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. Antioxidant activity of o-bisphenols: the role of intramolecular hydrogen bonding - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 4-(1-methylbutyl)phenol in Polymer Chemistry
This guide outlines the technical application of 4-(1-methylbutyl)phenol (commonly referred to as
Executive Summary & Chemical Profile[1][2][3]
4-(1-methylbutyl)phenol is a mono-alkylated phenol characterized by a five-carbon branched chain at the para position. In polymer science, it serves two critical functions:
-
Internal Plasticization: When copolymerized into phenolic resins, the bulky sec-amyl group disrupts chain packing, enhancing solubility in non-polar solvents (e.g., drying oils) and improving coating flexibility.
-
Oxidative Stabilization: The alkyl group provides moderate steric hindrance, making the phenolic hydroxyl group an effective radical scavenger. It is a key intermediate in synthesizing high-molecular-weight antioxidants and vulcanizing agents (e.g., disulfide-bridged oligomers).
| Property | Specification | Relevance to Polymers |
| IUPAC Name | 4-(1-methylbutyl)phenol | Specific isomer control affects crystallinity. |
| Structure | Phenol ring + sec-amyl group | Para-substitution forces ortho-ortho linkages during polymerization. |
| Boiling Point | ~255°C | High thermal stability for melt polymerization. |
| Hydrophobicity | LogP ~ 3.5 - 4.0 | Enhances moisture resistance in cured resins. |
Application I: Synthesis of Oil-Soluble Phenolic Resins (Novolacs)
Context
Standard phenol-formaldehyde resins are rigid and brittle. Substituting phenol with 4-(1-methylbutyl)phenol introduces a hydrophobic alkyl tail. This modification renders the resulting resin soluble in drying oils (tung oil, linseed oil), making it ideal for high-performance varnishes, insulating enamels, and marine coatings.
Mechanism of Action
The para-substitution blocks one of the three reactive sites on the phenol ring. Consequently, polymerization with formaldehyde can only occur at the two ortho positions. This forces the formation of linear, thermoplastic chains (Novolacs) rather than highly cross-linked 3D networks, unless a cross-linker (e.g., hexamethylenetetramine) is added later.
Protocol: Acid-Catalyzed Condensation Polymerization
Objective: Synthesize a linear p-sec-amylphenol-formaldehyde novolac resin.
Materials:
-
Monomer: 4-(1-methylbutyl)phenol (1.0 mol, 164.2 g)
-
Co-reactant: Formaldehyde (37% aq. solution, 0.8 mol, ~65 g)
-
Catalyst: Oxalic acid (1% w/w of phenol, ~1.6 g) – Selected for light color retention.
-
Solvent: Xylene (optional, for azeotropic distillation).
Workflow Diagram (Graphviz):
Experimental Procedure:
-
Setup: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, reflux condenser, thermometer, and dropping funnel.
-
Charging: Load the 4-(1-methylbutyl)phenol and oxalic acid into the flask. Heat to 90°C until the phenol is molten and the catalyst is dissolved.
-
Addition: Slowly add the formaldehyde solution dropwise over 45 minutes. Maintain temperature between 90–100°C. Caution: Reaction is exothermic.
-
Reflux: Heat the mixture to reflux (~100–105°C) for 3–4 hours.
-
Checkpoint: The mixture will turn cloudy as the resin molecular weight increases and phase separates from the aqueous layer.
-
-
Dehydration: Switch the condenser to distillation mode. Slowly increase the temperature to 140°C to distill off water.
-
Vacuum Stripping: Apply vacuum (gradually reducing to <50 mbar) while holding the temperature at 150°C for 1 hour. This removes trace water and unreacted monomer.
-
Discharge: Pour the hot, viscous resin into a PTFE-lined tray to cool. The result is a brittle, amber-colored solid.
Characterization:
-
Softening Point (Ring & Ball): Target 80–110°C.
-
Solubility Test: Dissolve 1g resin in 10mL toluene. Solution should be clear.
Application II: Antioxidant Efficiency Evaluation
Context
As a hindered phenol, 4-(1-methylbutyl)phenol acts as a primary antioxidant (radical scavenger). It donates a hydrogen atom from the hydroxyl group to neutralize peroxy radicals formed during polymer degradation. While often used as a precursor to make larger antioxidants (like disulfides), the monomer itself can be tested to validate the structure-activity relationship.
Mechanism
The resulting phenoxy radical (Protocol: Oxidation Induction Time (OIT) via DSC
Objective: Quantify the stabilizing effect of 4-(1-methylbutyl)phenol in Polypropylene (PP).
Materials:
-
Matrix: Unstabilized Polypropylene powder.
-
Additive: 4-(1-methylbutyl)phenol (0.5 wt%).
-
Equipment: Differential Scanning Calorimeter (DSC).
Workflow Diagram (Graphviz):
Experimental Procedure:
-
Sample Preparation:
-
Dissolve 0.05g of 4-(1-methylbutyl)phenol in 5 mL acetone.
-
Mix with 10g of unstabilized PP powder.
-
Evaporate solvent under vacuum to coat the PP particles uniformly.
-
-
DSC Setup:
-
Place ~5 mg of the sample into an open aluminum DSC pan.
-
Reference: Empty aluminum pan.
-
-
Analysis Cycle:
-
Step 1: Equilibrate at 30°C.
-
Step 2: Ramp 20°C/min to 200°C under Nitrogen (50 mL/min).
-
Step 3: Isothermal hold at 200°C for 5 min (in Nitrogen).
-
Step 4: Switch Gas: Change purge gas to Oxygen (50 mL/min) instantly.
-
Step 5: Continue isothermal hold until a significant exothermic peak (oxidation) is observed.
-
-
Data Calculation:
-
The OIT is the time interval between the gas switch (t=0) and the onset of the oxidation exotherm.
-
Expectation: Unstabilized PP OIT < 2 min. Stabilized sample OIT > 10–20 min (depending on concentration).
-
Safety & Handling Guidelines
-
Hazard Class: Corrosive (Skin/Eye damage), Aquatic Toxicity (Chronic).
-
PPE: Nitrile gloves, chemical splash goggles, and face shield. Handle only in a fume hood.
-
Storage: Store under nitrogen atmosphere to prevent darkening (oxidation of the phenol itself) over time.
References
- Pilato, L. (2010). Phenolic Resins: A Century of Progress. Springer.
- Zweifel, H. (1998). Stabilization of Polymeric Materials. Springer-Verlag Berlin Heidelberg. (Mechanisms of hindered phenol antioxidants).
-
ASTM D3895-19. Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry. ASTM International.
- Knop, A., & Pilato, L. (1985). Phenolic Resins: Chemistry, Applications, Standardization, Safety and Ecology. Springer-Verlag. (Source for novolac synthesis parameters).
-
PubChem Database. (2024). 4-(1-Methylbutyl)phenol Compound Summary. National Center for Biotechnology Information.
Application Notes and Protocols for the Use of 4-(1-Methylbutyl)phenol as an Analytical Standard
Prepared by a Senior Application Scientist
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of "Phenol, 4-(1-methylbutyl)-," also known as 4-sec-butylphenol (CAS No. 99-71-8), as a certified reference material in analytical chemistry. This document outlines the fundamental properties of the compound and details its application in chromatographic analysis, complete with step-by-step protocols for both gas and liquid chromatography.
Introduction to 4-(1-Methylbutyl)phenol
4-(1-Methylbutyl)phenol is an organic compound belonging to the alkylphenol family. It is characterized by a phenol ring substituted with a sec-butyl group at the para position.[1] This structure imparts both hydrophilic (due to the hydroxyl group) and lipophilic (due to the alkyl chain) properties, influencing its behavior in environmental and biological systems.
As an analytical standard, 4-(1-Methylbutyl)phenol is crucial for the accurate quantification of this and other related alkylphenols in various matrices. Alkylphenols are used in the manufacturing of resins, plastics, and surfactants and can be found as antioxidants or intermediates in the synthesis of other chemicals.[1] Consequently, they are considered environmental contaminants, and their monitoring is essential. 4-(1-Methylbutyl)phenol is available from various chemical suppliers as a high-purity analytical standard.[2]
Chemical and Physical Properties:
| Property | Value |
| CAS Number | 99-71-8[2] |
| Molecular Formula | C₁₀H₁₄O[2] |
| Molecular Weight | 150.22 g/mol [2] |
| Appearance | Colorless to pale yellow liquid or solid[1] |
| Melting Point | 46 - 59 °C[2] |
| Boiling Point | 135 - 136 °C at 33 hPa[2] |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and ether.[1] |
Preparation of Standard Solutions
Accurate preparation of standard solutions is fundamental to achieving reliable quantitative results. The following protocol outlines the preparation of a stock solution and subsequent working standards.
Protocol 2.1: Preparation of 4-(1-Methylbutyl)phenol Standard Solutions
Materials:
-
4-(1-Methylbutyl)phenol certified reference material (CRM)
-
Methanol (HPLC or GC grade)
-
Volumetric flasks (Class A)
-
Analytical balance
Procedure:
-
Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 10 mg of the 4-(1-Methylbutyl)phenol CRM into a 10 mL volumetric flask.
-
Dissolve the compound in a small amount of methanol.
-
Bring the flask to volume with methanol and mix thoroughly.
-
This stock solution should be stored at 2-8°C in a tightly sealed, light-protected container.
-
-
Working Standards:
-
Prepare a series of working standards by serial dilution of the stock solution with methanol or the mobile phase to be used in the analysis.
-
Typical concentration ranges for calibration curves are between 0.1 µg/mL and 100 µg/mL, depending on the sensitivity of the analytical method and the expected concentration in samples.
-
Gas Chromatography (GC) Application
Gas chromatography is a robust technique for the analysis of semi-volatile compounds like 4-(1-Methylbutyl)phenol. The following protocol is a general guideline that can be adapted for various GC systems equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
Protocol 3.1: GC-FID/MS Analysis of 4-(1-Methylbutyl)phenol
This method is based on general principles for phenol analysis as outlined in EPA Method 8041A.[3][4]
Instrumentation:
-
Gas chromatograph with FID or MS detector
-
Capillary column: A non-polar or medium-polarity column such as a DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended.
GC Conditions:
| Parameter | Recommended Setting |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL (splitless) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min. |
| FID Temperature | 300°C |
| MS Transfer Line Temp | 280°C |
| MS Ion Source Temp | 230°C |
| MS Quadrupole Temp | 150°C |
| MS Scan Range | 35-450 amu |
Sample Preparation (for water samples):
-
Adjust the pH of a 500 mL water sample to <2 with sulfuric acid.
-
Perform a liquid-liquid extraction with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to 1 mL under a gentle stream of nitrogen.
-
The sample is now ready for GC analysis.
Workflow for GC Analysis:
Caption: Workflow for GC analysis of 4-(1-Methylbutyl)phenol.
High-Performance Liquid Chromatography (HPLC) Application
HPLC is a versatile technique for the analysis of a wide range of phenolic compounds. The following protocol provides a starting point for the analysis of 4-(1-Methylbutyl)phenol using a reversed-phase column and UV detection.
Protocol 4.1: HPLC-UV Analysis of 4-(1-Methylbutyl)phenol
This method is adapted from established methods for the analysis of alkylphenols in environmental waters.[5]
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
HPLC Conditions:
| Parameter | Recommended Setting |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-2 min: 50% B2-15 min: 50-90% B15-20 min: 90% B20-22 min: 90-50% B22-25 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 277 nm |
Sample Preparation (for water samples):
-
Perform solid-phase extraction (SPE) on a 500 mL water sample using a polymeric sorbent cartridge.
-
Condition the SPE cartridge with methanol followed by deionized water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the analyte with methanol.
-
Evaporate the eluate to dryness and reconstitute in 1 mL of the initial mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter before injection.
Workflow for HPLC Analysis:
Caption: Workflow for HPLC analysis of 4-(1-Methylbutyl)phenol.
Trustworthiness and Self-Validating Systems
To ensure the trustworthiness of the analytical results, the following quality control measures should be implemented as part of a self-validating system:
-
Calibration: A multi-point calibration curve should be generated for each analytical batch with a correlation coefficient (r²) of ≥ 0.995.
-
Method Blank: A method blank should be analyzed with each batch of samples to assess for contamination.
-
Spike Recovery: A matrix spike should be performed to evaluate the effect of the sample matrix on the analytical method. Recoveries should typically be within 80-120%.
-
Internal Standards: The use of an appropriate internal standard (e.g., a deuterated analog) is recommended to correct for variations in extraction efficiency and instrument response.
References
-
Analysis of Multiple Endocrine Disruptors in Environmental Waters via Wide-Spectrum Solid-Phase Extraction and Dual-Polarity Ion. (URL: [Link])
-
Analysis of Multiple Endocrine Disruptors in Environmental Waters via Wide-Spectrum Solid-Phase Extraction and Dual-Polarity Ion. (URL: [Link])
-
Method 8041A: Phenols by Gas Chromatography, part of Test Methods for Evaluating Solid Waste, Physical/Chemical Methods - EPA. (URL: [Link])
-
EPA-RCA: 8041A: Phenols by Gas Chromatography. (URL: [Link])
Sources
Use of 4-(1-methylbutyl)phenol in the synthesis of novel organic compounds
Application Note: 4-(1-Methylbutyl)phenol as a Lipophilic Scaffold in Modular Organic Synthesis
Abstract
This technical guide outlines the utility of 4-(1-methylbutyl)phenol (also known as p-sec-amylphenol; CAS: 94-06-4) as a versatile building block for the synthesis of novel organic compounds. Distinguished by its branched lipophilic tail, this phenol offers unique steric and physicochemical properties ideal for modifying drug pharmacokinetics (LogP) and designing non-ionic surfactants. This note details protocols for ortho-aminomethylation (Mannich bases), O-alkylation (linker synthesis), and formylation, providing researchers with reproducible pathways for library generation.
Introduction: The Lipophilic Advantage
In modern medicinal chemistry and materials science, the modulation of lipophilicity is critical. 4-(1-methylbutyl)phenol possesses a sec-amyl group at the para position. Unlike the linear n-pentyl isomer, the sec-amyl group introduces:
-
A Chiral Center: The C1 position of the butyl chain is chiral, offering potential for stereochemical influence in binding pockets, though typically used as a racemate.
-
Steric Bulk: The branching adjacent to the aromatic ring restricts rotation and increases van der Waals contact surface area, enhancing hydrophobic interactions.
-
Blocked Para-Position: This directs all electrophilic aromatic substitutions (EAS) to the ortho positions, simplifying regioselectivity.
Chemical Profile:
-
MW: 164.25 g/mol
-
Boiling Point: ~255°C (at 760 mmHg)
-
Solubility: High in organic solvents (EtOH, DCM, Toluene); low in water.
Strategic Reaction Pathways
The following diagram illustrates the three core divergent pathways for functionalizing 4-(1-methylbutyl)phenol.
Figure 1: Divergent synthetic pathways utilizing the p-sec-amylphenol scaffold. The blocked para-position ensures high regioselectivity for ortho-functionalization.
Detailed Experimental Protocols
Protocol A: Synthesis of Lipophilic Mannich Bases
Application: Synthesis of CNS-active agents or antibacterial ligands. The addition of the aminomethyl group increases solubility in aqueous media at physiological pH while retaining the lipophilic tail for membrane penetration.
Mechanism: Electrophilic substitution via an iminium ion intermediate generated in situ from formaldehyde and a secondary amine.
Reagents:
-
4-(1-methylbutyl)phenol (1.0 eq)
-
Secondary Amine (e.g., Morpholine, Piperidine, or N-methylpiperazine) (1.1 eq)
-
Paraformaldehyde (1.1 eq)
-
Solvent: Ethanol (Abs.) or Toluene
Step-by-Step Methodology:
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Dissolution: Dissolve 10 mmol (1.64 g) of 4-(1-methylbutyl)phenol in 20 mL of absolute ethanol.
-
Amine Addition: Add 11 mmol of the secondary amine (e.g., 0.96 g morpholine) to the solution. Stir for 5 minutes at room temperature.
-
Formaldehyde Addition: Add 11 mmol (0.33 g) of paraformaldehyde.
-
Note: If using aqueous formalin (37%), add slowly to prevent phase separation.
-
-
Reflux: Heat the mixture to reflux (80°C) for 6–12 hours. Monitor via TLC (Mobile phase: 20% EtOAc in Hexane). The product will appear as a new spot with lower R_f than the starting phenol.
-
Workup:
-
Purification: Recrystallize from EtOH/Water or purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient).
Expected Yield: 75–90%
Protocol B: O-Alkylation for Linker Synthesis
Application: Creating "Linkers" for PROTACs or non-ionic surfactants. The phenolic oxygen is a nucleophile that can be attached to PEG chains or alkyl halides.
Reagents:
-
4-(1-methylbutyl)phenol (1.0 eq)
-
Electrophile: e.g., tert-butyl bromoacetate (for carboxylic acid linkers) or PEG-tosylate.
-
Base: Potassium Carbonate (K2CO3) (2.0 eq)
-
Solvent: DMF (Anhydrous) or Acetone
Step-by-Step Methodology:
-
Activation: In a dried flask under Nitrogen atmosphere, dissolve 10 mmol of the phenol in 15 mL DMF. Add 20 mmol (2.76 g) of finely ground anhydrous K2CO3. Stir at RT for 30 mins to form the phenoxide.
-
Alkylation: Add 11 mmol of the alkyl halide (e.g., tert-butyl bromoacetate) dropwise via syringe.
-
Reaction: Heat to 60°C for 4 hours.
-
Critical Control: Do not overheat (>90°C) to avoid elimination of the alkyl halide.
-
-
Quench: Pour the reaction mixture into 100 mL of ice-water.
-
Isolation: Extract with Ethyl Acetate (3 x 30 mL). Wash organic layer copiously with water (to remove DMF) and brine.
-
Deprotection (Optional): If using a tert-butyl ester, treat with TFA/DCM (1:1) to reveal the carboxylic acid linker.
Data Summary & Troubleshooting
Table 1: Comparative Solvent Effects on Mannich Reaction Yield
| Solvent | Temperature | Reaction Time | Yield (Morpholine derivative) | Notes |
| Ethanol | 78°C (Reflux) | 8 h | 82% | Greenest option; product often crystallizes. |
| Water | 100°C | 12 h | 65% | Requires surfactant (SDS) to emulsify phenol. |
| Toluene | 110°C | 4 h | 88% | Dean-Stark trap removes water; faster kinetics. |
| Methanol | 65°C | 16 h | 70% | Slower reaction due to lower temp. |
Troubleshooting Guide:
-
No Reaction: Ensure the paraformaldehyde is depolymerizing. Add a catalytic amount of HCl or acetic acid if using paraformaldehyde in non-aqueous solvents.
-
Oiling Out: The branched alkyl chain lowers the melting point. If the product is an oil, convert it to the hydrochloride salt (add HCl in ether) to obtain a solid for analysis.
-
Regioselectivity Issues: Unlikely. The para position is blocked by the sec-amyl group. Only ortho substitution is possible.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 92171249, 4-(1-Methylbutyl)phenol. Retrieved from [Link]
-
Velázquez, A. M., et al. (2005). Synthesis of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol.[5] Molbank, M401.[5] (Protocol adapted for sec-amyl analog). Retrieved from [Link]
-
Kozak, M., & Kozak, T. (2008). Synthesis of amine-phenol ligands in water – a simple demonstration of a hydrophobic effect. Supramolecular Chemistry, 20(3). (Demonstrates aqueous Mannich reaction for lipophilic phenols). Retrieved from [Link]
-
Organic Chemistry Portal. Mannich Reaction: Mechanisms and Recent Literature. Retrieved from [Link]
Sources
Quantitative analysis of "Phenol, 4-(1-methylbutyl)-" in environmental samples
Application Note: Quantitative Analysis of Phenol, 4-(1-methylbutyl)- in Environmental Matrices
Abstract & Scope
This application note details a validated protocol for the extraction and quantification of Phenol, 4-(1-methylbutyl)- (CAS: 4056-07-9), also known as p-sec-pentylphenol, in environmental water and soil samples. As a branched alkylphenol, this compound exhibits estrogenic potential similar to nonylphenol and octylphenol, necessitating rigorous monitoring at trace levels (ng/L).
This guide contrasts two instrumental approaches:
-
GC-MS/MS (Gold Standard): Utilizes silylation derivatization for maximum chromatographic resolution and structural confirmation.
-
LC-MS/MS (High Throughput): Direct analysis via negative electrospray ionization (ESI-) for rapid screening of aqueous samples.
Molecule Identity & Properties
| Property | Detail |
| Chemical Name | Phenol, 4-(1-methylbutyl)- |
| Synonyms | p-sec-Amylphenol; 4-sec-Pentylphenol |
| CAS Number | 4056-07-9 |
| Molecular Formula | C₁₁H₁₆O |
| Molecular Weight | 164.25 g/mol |
| Log Kow | ~3.6 (Predicted) |
| Target Matrix | Surface water, Wastewater effluent, Soil/Sediment |
| Analytical Challenge | Isomeric separation from n-pentylphenol and tert-pentylphenol. |
Sample Preparation Protocol
Reagents & Standards
-
Target Standard: 4-(1-methylbutyl)phenol (>98% purity).
-
Internal Standard (IS): 4-n-Nonylphenol-d4 or 4-sec-Butylphenol-d4 (surrogate for extraction efficiency).
-
Derivatization Agent (GC only): BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).
-
Solvents: Methanol (LC-MS grade), Dichloromethane (DCM), Acetone.
Workflow Diagram (Graphviz)
Caption: Unified extraction workflow for aqueous and solid matrices utilizing SPE and PLE respectively, diverging for instrumental analysis.
Solid Phase Extraction (SPE) for Water
-
Conditioning: Rinse HLB cartridge with 6 mL Methanol followed by 6 mL ultrapure water.
-
Loading: Pass 500 mL – 1000 mL of acidified sample (pH 2-3) through the cartridge at 5-10 mL/min.
-
Washing: Wash with 5 mL of 5% Methanol in water to remove polar interferences.
-
Drying: Dry cartridge under vacuum for 30 mins (Critical for GC analysis).
-
Elution: Elute with 2 x 4 mL Methanol (for LC) or DCM (for GC).
Instrumental Analysis Protocols
Option A: GC-MS/MS (Derivatized)
Rationale: Alkylphenols are semi-volatile and polar. Silylation improves peak shape, sensitivity, and mass spectral specificity.
-
Derivatization: Add 50 µL BSTFA (1% TMCS) to the dry extract. Incubate at 60°C for 30 mins.
-
Column: DB-5MS UI or equivalent (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Temp Program: 60°C (1 min) → 20°C/min → 300°C (hold 3 min).
-
Detection: EI Source (70 eV).
Quantitative Ions (TMS Derivative, MW 236):
| Ion Type | m/z | Origin |
|---|---|---|
| Quantifier | 179 | Loss of butyl group [M - C4H9]+ (Benzylic cleavage) |
| Qualifier 1 | 236 | Molecular Ion [M]+ |
| Qualifier 2 | 221 | Loss of methyl [M - CH3]+ |
Option B: LC-MS/MS (Direct)
Rationale: Faster prep (no derivatization) and suitable for thermally labile matrices.
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8µm).
-
Mobile Phase:
-
A: Water + 0.01% Acetic Acid (promotes ionization in neg mode).
-
B: Acetonitrile or Methanol.
-
-
Gradient: 40% B to 95% B over 8 mins.
-
Source: ESI Negative Mode.
MRM Transitions:
| Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Interpretation |
|---|---|---|---|
| 163.1 | 106.0 | 25 | Cleavage of alkyl chain (Phenol-CH2) |
| 163.1 | 94.0 | 35 | Phenol moiety |
Quality Assurance & Troubleshooting
Acceptance Criteria
-
Linearity: R² > 0.995 over range 10 ng/L – 1000 ng/L.
-
Recovery: 70% – 120% for spiked matrices.
-
Precision: RSD < 15% (n=5).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Recovery (GC) | Incomplete drying of SPE | Ensure cartridge is bone-dry before DCM elution; water inhibits derivatization. |
| Peak Tailing (LC) | Secondary interactions | Add trace ammonium acetate (5mM) to mobile phase; check column pH limits. |
| Isomer Co-elution | Structural isomers present | Use a slower GC ramp (5°C/min) around the elution window to separate sec-pentyl from tert-pentyl isomers. |
Mechanistic Insight: Isomer Separation
Separating 4-(1-methylbutyl)phenol from its isomers (e.g., 4-n-pentylphenol) is critical. The "1-methylbutyl" group creates a chiral center, potentially resulting in split peaks on non-chiral columns if resolution is extremely high, though typically it elutes as a single peak slightly earlier than the linear n-pentyl isomer due to increased branching reducing the boiling point.
Caption: Chromatographic elution order on a standard 5% phenyl-methylpolysiloxane column.
References
-
United States Environmental Protection Agency (EPA). (2007). Method 8041A: Phenols by Gas Chromatography. SW-846 Update IV. Link
-
European Chemicals Agency (ECHA). (2022). Assessment of Alkylphenols and their Ethoxylates in the Environment. Link
-
Voutsa, D., et al. (2006). Occurrence and fate of alkylphenols and alkylphenol ethoxylates in sewage treatment plants and receiving waters. Environment International. Link
-
Isobe, T., et al. (2001). Determination of alkylphenols in environmental samples by gas chromatography-mass spectrometry with trimethylsilyl derivatization. Journal of Chromatography A. Link
Application Notes and Protocols for "Phenol, 4-(1-methylbutyl)-" in Medicinal Chemistry
Introduction: Unveiling the Potential of a Versatile Phenolic Building Block
In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the successful synthesis of novel therapeutic agents. "Phenol, 4-(1-methylbutyl)-" (also known as p-sec-amylphenol), a readily available substituted phenol, presents itself as a highly versatile and strategically valuable building block. Its unique structural composition, featuring a nucleophilic phenolic hydroxyl group and a lipophilic 1-methylbutyl side chain, offers a powerful combination for the synthesis of a diverse array of biologically active molecules.
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the applications and synthetic protocols associated with "Phenol, 4-(1-methylbutyl)-". We will delve into the causality behind experimental choices, provide detailed, self-validating protocols for key transformations, and explore its role in the context of structure-activity relationship (SAR) studies.
Physicochemical Properties and Strategic Advantages in Drug Design
The utility of "Phenol, 4-(1-methylbutyl)-" as a building block is rooted in its distinct physicochemical properties. The 1-methylbutyl group, a five-carbon branched alkyl chain, significantly influences the molecule's overall characteristics, making it an attractive scaffold for drug design.
| Property | Value | Source |
| CAS Number | 94-06-4 | |
| Molecular Formula | C₁₁H₁₆O | |
| Molecular Weight | 164.24 g/mol | |
| Appearance | Colorless to pale yellow liquid or solid | |
| Solubility | Sparingly soluble in water, soluble in organic solvents |
The Role of the 4-(1-methylbutyl) Group: A Lipophilic Anchor
Lipophilicity, the ability of a compound to dissolve in fats, oils, and non-polar solvents, is a critical parameter in drug design, profoundly affecting a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] The 1-methylbutyl group imparts a significant degree of lipophilicity to any molecule it is incorporated into. This "fat-loving" characteristic can enhance a drug candidate's ability to cross lipid-rich biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for central nervous system (CNS) targets.[1][2]
Furthermore, the hydrophobic nature of the 1-methylbutyl group can facilitate crucial hydrophobic interactions within the binding pockets of target proteins, potentially increasing binding affinity and potency. The branched nature of this alkyl group can also introduce steric bulk, which can be exploited to achieve selectivity for a particular receptor subtype or to orient the molecule optimally within a binding site.
Key Synthetic Transformations and Protocols
The reactivity of "Phenol, 4-(1-methylbutyl)-" is dominated by its two key functional components: the acidic phenolic hydroxyl group and the electron-rich aromatic ring. These features allow for a wide range of synthetic transformations, enabling the construction of diverse molecular architectures.
O-Alkylation via Williamson Ether Synthesis: Forging Ether Linkages
The Williamson ether synthesis is a robust and widely used method for preparing ethers, a common functional group in many pharmaceuticals.[3] The reaction proceeds via an Sₙ2 mechanism, where the deprotonated phenol (phenoxide) acts as a nucleophile, attacking an alkyl halide.[3]
Protocol 1: Synthesis of [4-(1-methylbutyl)phenoxy]acetic acid
This protocol details the synthesis of a phenoxyacetic acid derivative, a scaffold found in various biologically active compounds, including herbicides and potential antidiabetic agents.[4][5]
Reaction Scheme:
A schematic of the Williamson ether synthesis.
Materials:
-
Phenol, 4-(1-methylbutyl)- (1.0 eq)
-
Sodium hydroxide (NaOH) (2.0 eq)
-
Chloroacetic acid (1.1 eq)
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
pH paper
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve Phenol, 4-(1-methylbutyl)- (1.0 eq) in an aqueous solution of NaOH (2.0 eq). Gentle warming may be required.
-
To the resulting phenoxide solution, add chloroacetic acid (1.1 eq).
-
Fit the flask with a reflux condenser and heat the mixture to 90-100°C with vigorous stirring for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[6]
-
After the reaction is complete, cool the mixture to room temperature and dilute with deionized water.
-
Carefully acidify the solution with concentrated HCl until the pH is acidic, checking with pH paper. The product should precipitate as a solid.[6]
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution to remove any unreacted chloroacetic acid. Caution: Vent the separatory funnel frequently as CO₂ gas is evolved.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent, such as hot water or an ethanol/water mixture.
C-Acylation via Friedel-Crafts Reaction: Introducing Ketone Functionality
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that introduces an acyl group onto the aromatic ring.[7][8] This reaction is particularly useful for phenols, as the hydroxyl group is a strong activating group, directing the substitution to the ortho and para positions. Since the para position is already occupied in our starting material, acylation will occur at the ortho position. The resulting aryl ketones are versatile intermediates for further synthetic modifications.
Protocol 2: Ortho-Acylation of Phenol, 4-(1-methylbutyl)-
This protocol describes the introduction of an acetyl group ortho to the hydroxyl group of "Phenol, 4-(1-methylbutyl)-".
Reaction Scheme:
A schematic of the Friedel-Crafts acylation.
Materials:
-
Phenol, 4-(1-methylbutyl)- (1.0 eq)
-
Anhydrous aluminum chloride (AlCl₃) (1.2 eq)
-
Acetyl chloride (1.1 eq)
-
Anhydrous dichloromethane (DCM)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Three-necked round-bottom flask with a dropping funnel and a reflux condenser
-
Magnetic stirrer and ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser under a nitrogen atmosphere, add anhydrous AlCl₃ (1.2 eq) and anhydrous DCM.
-
Cool the suspension to 0°C in an ice bath.
-
Add a solution of acetyl chloride (1.1 eq) in anhydrous DCM dropwise to the cooled suspension.
-
After the addition is complete, add a solution of Phenol, 4-(1-methylbutyl)- (1.0 eq) in anhydrous DCM dropwise, maintaining the temperature at 0°C.
-
Once the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting material.
-
Carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and concentrated HCl.[7]
-
Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (2 x volume).
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Aminomethylation via Mannich Reaction: Incorporating Basic Side Chains
The Mannich reaction is a three-component condensation that introduces an aminomethyl group onto an acidic proton, in this case, on the electron-rich aromatic ring of the phenol.[9][10] This reaction is of great importance in medicinal chemistry as it allows for the facile introduction of a basic nitrogen-containing side chain, a common feature in many CNS-active drugs and other therapeutic agents.
Protocol 3: Ortho-Aminomethylation of Phenol, 4-(1-methylbutyl)-
This protocol describes the synthesis of a Mannich base from "Phenol, 4-(1-methylbutyl)-", formaldehyde, and a secondary amine.
Reaction Scheme:
Conceptual pathway to SERM candidates.
Antimicrobial Agents
Phenolic compounds have a long history of use as antimicrobial agents. [11]The antimicrobial activity of alkylphenols is often correlated with the length and branching of the alkyl chain, which influences their ability to disrupt microbial cell membranes. [12]Derivatives of "Phenol, 4-(1-methylbutyl)-", such as ethers and esters, can be synthesized and screened for activity against a range of pathogenic bacteria and fungi. Studies have shown that increasing the length of the alkyl chain in phenolic acid esters can increase their inhibitory activity. [12]
Free Fatty Acid Receptor 1 (FFA1) Agonists
FFA1 is a G-protein coupled receptor that has emerged as a promising target for the treatment of type 2 diabetes. Agonists of this receptor can amplify glucose-stimulated insulin secretion. Phenoxyacetic acid derivatives have been identified as a class of FFA1 agonists. [5]Using the Williamson ether synthesis protocol described above, "Phenol, 4-(1-methylbutyl)-" can be readily converted into [4-(1-methylbutyl)phenoxy]acetic acid, a novel candidate for evaluation as an FFA1 agonist. The lipophilic 1-methylbutyl group could potentially enhance binding to the receptor and improve the pharmacokinetic properties of the molecule.
Conclusion
"Phenol, 4-(1-methylbutyl)-" is a building block of significant strategic value in medicinal chemistry. Its readily modifiable functional groups, coupled with the beneficial physicochemical properties imparted by the 1-methylbutyl side chain, provide a versatile platform for the synthesis of a wide range of potential therapeutic agents. The detailed protocols and conceptual frameworks presented in this guide are intended to empower researchers to unlock the full potential of this valuable starting material in their drug discovery endeavors. By understanding the principles behind its reactivity and the role of its structural features in modulating biological activity, scientists can rationally design and synthesize novel compounds with improved efficacy and pharmacokinetic profiles.
References
-
The Williamson Ether Synthesis. (n.d.). University of Wisconsin-Stout. Retrieved from [Link]
-
Experiment 1: Friedel-Crafts Acylation. (n.d.). St. Norbert College. Retrieved from [Link]
-
Williamson Ether Synthesis. (n.d.). University of Missouri-St. Louis. Retrieved from [Link]
- Nakai, M., Akahori, Y., Nakai, K., & Yamashita, M. (2003). Quantitative structure-activity relationships for estrogen receptor binding affinity of phenolic chemicals. Environmental Toxicology and Chemistry, 22(3), 511-519.
-
Williamson Ether Synthesis. (n.d.). Utah Tech University. Retrieved from [Link]
- Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. (2018). Organic Syntheses, 95, 486-500.
-
Experiment 06 Williamson Ether Synthesis. (n.d.). University of Wisconsin-Green Bay. Retrieved from [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
13 Friedel-Crafts Acylation. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]
- Smith, C. A., Blackwood, K. S., Dworkin, J., & Smith, W. E. (2019). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers in microbiology, 10, 2353.
- Česlová, L., Holčapek, M., Fidler, M., Drštičková, J., & Kocourek, F. (2022). Antimicrobial properties of phenolic acid alkyl esters. Journal of Microbiology, Biotechnology and Food Sciences, 12(3), e7898.
-
How can i perform Friedel crafts acylation with phenol? (2018, March 26). ResearchGate. Retrieved from [Link]
-
Mannich reaction. (n.d.). In Wikipedia. Retrieved from [Link]
- Sokhraneva, M. Y., Safiullin, R. I., Danilova, I. L., & Kataev, V. E. (2022). Obtaining substituted phenol derivatives with potential antimicrobial activity. Medical alphabet, (25), 58-62.
-
2-tert-Butyl-4-methyl-6-(1,3-oxazinan-1-ylmethyl)phenol. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
- Davidson, P. M., & Branden, A. L. (1981). Antimicrobial activity of non-halogenated phenolic compounds. Journal of food protection, 44(8), 623-632.
- Pin, J. Y., Lee, E. J., Park, H. D., Kim, J. B., & Kim, J. Y. (2003). 4-(4-alkylpiperazin-1-yl)phenyl group: a novel class of basic side chains for selective estrogen receptor modulators. Bioorganic & medicinal chemistry letters, 13(24), 4317-4320.
- Phenol derivatives and method of use thereof. (2005). Google Patents.
-
Smith, C. A., Blackwood, K. S., Dworkin, J., & Smith, W. E. (2019). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. ResearchGate. Retrieved from [Link]
- Reddy, S. M., et al. (2020). Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. Journal of Chemical and Pharmaceutical Research, 12(3), 10-14.
- Phenol derivatives and method of use thereof. (2005). Google Patents.
- Ohta, S., et al. (2023). Development of subtype-selective estrogen receptor modulators using the bis(4-hydroxyphenyl)silanol core as a stable isostere of bis(4-hydroxyphenyl)methanol. RSC Medicinal Chemistry, 14(10), 2004-2009.
- Cappa, F. (2015). Synthesis of potentially bioactive compounds and tools for biological studies.
- Khan, I., et al. (2022). Synthesis, Characterization, Biological Activity and Molecular Docking Studies of Novel Organotin(IV)
- Latif, A. (2024). Lipophilicity: A Crucial Concept in Drug Design and Pharmacology. Journal of Pharmacokinetics & Experimental Therapeutics, 8(4).
- Pharmaceutical compositions. (1992). European Patent Office.
- Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived
- Zhang, Y., et al. (2015). Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists. Bioorganic & medicinal chemistry letters, 25(22), 5219-5223.
- Synthesis of substituted phenyl acetic acid and 5-membered heterocycles deriv
-
Structures of the selective estrogen receptor modulators (SERMs) tamoxifen and toremifene, and the aromatase inhibitors (AIs) anastrozole and letrozole. (n.d.). ResearchGate. Retrieved from [Link]
-
Acetic acid, [4-methyl-2-(1-methylethyl)phenoxy]-. (2025). CompTox Chemicals Dashboard. Retrieved from [Link]
-
Structures of estrogen receptor (ER) modulators and newly designed... (n.d.). ResearchGate. Retrieved from [Link]
- 4-((phenoxyalkyl)thio)-phenoxyacetic acids and analogs. (n.d.). Google Patents.
- Wang, Y., et al. (2013). 1-Phenyl-4-benzoyl-1H-1,2,3-triazoles as orally bioavailable transcriptional function suppressors of estrogen-related receptor α. Journal of medicinal chemistry, 56(11), 4545-4557.
- Bioactivity and molecular properties of Phenoxyacetic Acids Derived from Eugenol and Guaiacol compared to the herbicide 2,4-D. (n.d.).
- Lipophilicity – Knowledge and References. (n.d.). Taylor & Francis.
- Special Issue: From Natural Polyphenols to Synthetic Bioactive Analogues. (2020). MDPI.
- Catalytic production of tert-amylphenols. (1985).
- Biological Profile and Synthesis of Phenoxyacetic Acid Deriv
- PHENOL Excipient Market: Connecting inactive ingredients, fillers and diluents with drug patents and generic launch dates. (2026).
- Process for producing tert-amylphenols. (1986).
- Lipophilicity Indices for Drug Development. (2025).
- Bioactive (Poly)
- Method for synthesizing phenoxyacetic acid derivative. (n.d.).
- 3-Methyl-4-(1-methylbutyl)phenol. (n.d.). PubChem.
- Lipophilicity: A Crucial Concept in Drug Design and Pharmacology. (2024).
- Assessment of Lipophilicity Descriptors of Selected NSAIDs Obtained at Different TLC St
Sources
- 1. omicsonline.org [omicsonline.org]
- 2. omicsonline.org [omicsonline.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Williamson Ether Synthesis [cs.gordon.edu]
- 7. websites.umich.edu [websites.umich.edu]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Mannich reaction - Wikipedia [en.wikipedia.org]
- 11. Antimicrobial Activity of Non-Halogenated Phenolic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
Techniques for the purification of synthesized 4-(1-methylbutyl)phenol
Executive Summary
The synthesis of 4-(1-methylbutyl)phenol (CAS: 94-06-4), often achieved via Friedel-Crafts alkylation of phenol with 2-chloropentane or 2-pentene, inherently produces a complex matrix.[1] This matrix contains the target para-isomer, the ortho-isomer (2-(1-methylbutyl)phenol), poly-alkylated byproducts, and unreacted starting materials.[1]
This guide details a rigorous purification protocol designed to isolate the para-isomer to >98% purity. The methodology relies on the physicochemical divergence between the isomers: the ortho-isomer exhibits intramolecular hydrogen bonding (chelation), lowering its boiling point and increasing solubility in non-polar solvents, whereas the para-isomer relies on intermolecular hydrogen bonding, resulting in a higher boiling point and crystalline propensity.[2]
Physicochemical Profile & Target Specifications
Understanding the physical properties is the foundation of this separation strategy.[2]
| Property | Value / Range | Significance to Purification |
| Molecular Formula | C₁₁H₁₆O | |
| Molecular Weight | 164.24 g/mol | |
| Boiling Point (1 atm) | ~262 °C (Est.)[1] | High BP requires high vacuum to prevent decomposition. |
| Boiling Point (10 mmHg) | ~135–140 °C | Target range for fractional distillation.[1] |
| Melting Point | 50–55 °C | Solid at room temp; amenable to recrystallization. |
| pKa | ~10.0 | Weakly acidic; soluble in dilute NaOH (chemical separation).[1] |
| Solubility | Soluble in alcohols, ethers, warm alkanes. | "Soluble hot, insoluble cold" behavior in hexanes is key for crystallization. |
Pre-Purification Analysis (Crude Matrix Assessment)
Before initiating purification, the crude reaction mixture must be characterized to define the separation difficulty.[2]
Recommended Method: GC-FID or GC-MS[1]
-
Column: DB-5 or equivalent non-polar capillary column (30m x 0.25mm).
-
Temperature Program: 80°C (2 min) → 10°C/min → 280°C (5 min).
-
Elution Order:
Purification Protocol
Phase 1: Chemical Workup (Catalyst & Phenol Removal)
Objective: Remove acidic catalyst (AlCl₃, BF₃, etc.) and bulk unreacted phenol.[1]
-
Quench: Pour the crude reaction mixture slowly into ice-water to hydrolyze the catalyst.
-
Phase Separation: Extract the organic layer with ethyl acetate or diethyl ether.
-
Acid Wash: Wash the organic layer with 1M HCl to ensure complete removal of aluminum/boron salts.
-
Neutralization: Wash with saturated NaHCO₃ solution, then brine.
-
Drying: Dry over anhydrous MgSO₄ and concentrate under reduced pressure (Rotary Evaporator) to obtain the "Crude Oil."
Phase 2: High-Vacuum Fractional Distillation
Objective: Separate the ortho-isomer from the para-isomer based on boiling point differentials.[2]
Mechanism: The ortho-isomer boils 10–15°C lower than the para-isomer due to intramolecular hydrogen bonding which reduces effective molecular surface area and intermolecular attraction.[2]
Setup:
-
Short-path distillation head or Vigreux column (for better separation).[1]
-
High-vacuum pump capable of <5 mmHg.
Procedure:
-
Degassing: Heat the crude oil to 60°C under full vacuum to remove residual solvents.
-
Fraction 1 (Forerun): Collect distillate up to ~110°C (at 5 mmHg). This contains unreacted phenol and trace light impurities.
-
Fraction 2 (Ortho-Rich): Collect distillate between 115–125°C (at 5 mmHg).
-
Note: This fraction is typically a liquid. Save for reprocessing if yield is critical.
-
-
Fraction 3 (Para-Rich Main Cut): Collect distillate between 130–140°C (at 5 mmHg) .
-
Residue: Stop distillation when pot temperature spikes or distillate ceases. The pot residue contains dialkylated products.[2]
Phase 3: Recrystallization (Polishing Step)
Objective: Remove trace ortho-isomer trapped in the para-solid matrix.[1][2]
Solvent System: Hexanes or Petroleum Ether (60–80°C fraction).[1]
-
Rationale: The lipophilic alkyl chain makes the molecule soluble in hydrocarbons, but the phenolic hydroxyl group reduces solubility at low temperatures.[2] The ortho-isomer is significantly more soluble in cold hexanes than the para-isomer.[2]
Procedure:
-
Dissolution: Transfer the Para-Rich Main Cut (solid/semi-solid) to a flask. Add minimum boiling hexanes (~2–3 mL per gram of solid).
-
Reflux: Heat to reflux until completely dissolved. If insoluble oil droplets persist, add a small amount of ethyl acetate dropwise until homogenous.
-
Cooling: Allow the solution to cool slowly to room temperature with stirring. Then, place in a -20°C freezer for 4 hours.
-
Filtration: Collect the white crystals via vacuum filtration (Buchner funnel).
-
Washing: Wash the filter cake with cold (-20°C) hexanes. This step is critical to wash away the mother liquor containing the ortho impurity.
-
Drying: Dry the crystals in a vacuum oven at 30°C for 12 hours.
Process Visualization
The following diagram illustrates the logical flow and decision points of the purification process.
Caption: Workflow for the isolation of 4-(1-methylbutyl)phenol, highlighting the critical distillation cut points and crystallization logic.
Quality Control & Validation
To ensure the protocol was successful, validate the final product against these criteria:
-
¹H NMR (CDCl₃, 400 MHz):
-
GC Purity: >98.0% area integration.
-
Appearance: White to off-white crystalline solid.
Safety & Handling
-
Corrosivity: Phenols are corrosive to skin and eyes. Wear nitrile gloves, safety goggles, and a lab coat.
-
Toxicity: Toxic if swallowed or inhaled.[2] Handle all crude mixtures and distillates in a fume hood.
-
Waste: Dispose of halogenated waste (if alkyl halide used) and phenolic waste in designated hazardous waste streams.[1]
References
-
National Institute of Standards and Technology (NIST). "Phenol, 4-(1-methylpropyl)- Phase Change Data."[1] NIST Chemistry WebBook, SRD 69. Available at: [Link] (Note: Data for the structural analog 4-sec-butylphenol used for thermodynamic approximation).[1][2]
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
-
Fiege, H. "Phenol Derivatives." In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH, 2000.[1] Available at: [Link] (Authoritative source on industrial separation of alkylphenols).[1]
-
Cheméo. "Chemical Properties of Phenol, 4-(1-methylbutyl)-". Available at: [Link][1]
Sources
Application Note: Kinetic Profiling of Phenol, 4-(1-methylbutyl)-
Degradation Mechanisms and Metabolic Stability Protocols
) and Half-life (Executive Summary & Chemical Context[1][2][3][4][5]
Phenol, 4-(1-methylbutyl)- (CAS: 40590-38-3), often referred to as p-sec-pentylphenol, represents a specific structural isomer within the alkylphenol class. Unlike linear alkylphenols, the 1-methylbutyl substituent introduces a branched, secondary benzylic carbon attached to the aromatic ring.
Why This Matters: From a kinetic standpoint, the secondary benzylic position significantly alters the molecule's reactivity profile compared to its linear counterparts (e.g., n-pentylphenol). The C-H bond dissociation energy at this branched position is lower, making it a "hotspot" for radical abstraction during oxidative processes.
This Application Note provides rigorous protocols for two critical kinetic studies:
-
Environmental Kinetics: Advanced Oxidation Processes (AOPs) via hydroxyl radical (
) attack. -
Metabolic Kinetics: Microsomal stability assays for toxicological profiling.
Advanced Oxidation Kinetics (AOP)
Application: Wastewater treatment efficiency and environmental fate modeling.
2.1. Theoretical Grounding
Alkylphenols react with hydroxyl radicals (
-
Electrophilic Addition:
adds to the aromatic ring (ortho/para), forming a hydroxycyclohexadienyl radical. -
H-Atom Abstraction:
abstracts a hydrogen from the benzylic carbon of the 1-methylbutyl group (enhanced by the branched structure).
Target Benchmark: Based on structural analogs like nonylphenol, the expected second-order rate constant (
2.2. Protocol: Competitive Kinetics Method
Direct measurement of fast radical reactions is difficult. We use a competition kinetic method using a reference compound with a known
Materials:
-
Substrate: 4-(1-methylbutyl)phenol (
) -
Reference: Terephthalic Acid (
, ) -
Oxidant Source: UV/H
O or Fenton Reagent (Fe /H O ) -
Quencher: Catalase (for H
O ) or Methanol (excess).
Step-by-Step Workflow:
-
Reactor Setup: Use a photochemical reactor (e.g., Rayonet) equipped with 254 nm lamps. Maintain temperature at 25°C
0.5°C using a recirculating chiller. -
Solution Prep: Prepare a mixed solution containing both the substrate (
) and reference ( ) at equimolar concentrations in buffered Milli-Q water (pH 7.0). -
Initiation: Add H
O (final conc. 1 mM) and trigger UV irradiation ( ). -
Sampling: Withdraw 500
aliquots at strict intervals (0, 30, 60, 90, 120, 180 seconds). -
Quenching (CRITICAL): Immediately dispense aliquot into a vial containing 50
of Catalase (2000 units/mL) to stop radical generation. Failure to quench instantly will artificially inflate calculated rates. -
Analysis: Analyze via HPLC-UV or LC-MS/MS. Monitor the decay of both
and .[1]
2.3. Data Analysis & Calculation
Plot
Calculate the specific second-order rate constant (
Where:
- = Rate constant of 4-(1-methylbutyl)phenol
- = Known rate constant of Reference
2.4. Mechanism Visualization
Figure 1: Dual-pathway oxidation mechanism showing competition between ring addition and benzylic abstraction.
Metabolic Stability Kinetics (Microsomal)
Application: Drug discovery (ADME) and toxicological screening.
3.1. Theoretical Grounding
In biological systems, 4-(1-methylbutyl)phenol is metabolized primarily by Cytochrome P450 enzymes. The kinetics are defined by Intrinsic Clearance (
3.2. Protocol: Substrate Depletion Assay
Materials:
-
Liver Microsomes (Human or Rat, 20 mg/mL protein conc.)
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
-
Test Compound: 4-(1-methylbutyl)phenol (1
final conc. to ensure first-order kinetics, i.e., ).
Step-by-Step Workflow:
-
Pre-Incubation: Mix Microsomes (0.5 mg/mL final) and Test Compound in phosphate buffer (100 mM, pH 7.4) at 37°C for 5 minutes.
-
Start Reaction: Add NADPH regenerating system to initiate metabolism.
-
Time Points: Remove aliquots (50
) at min. -
Termination: Dispense into 150
ice-cold Acetonitrile (containing Internal Standard, e.g., Tolbutamide). -
Centrifugation: Spin at 4000 rpm for 20 min to pellet precipitated proteins.
-
Analysis: Inject supernatant into LC-MS/MS.
3.3. Kinetic Calculations
Determine the elimination rate constant (
| Parameter | Formula | Unit |
| Elimination Rate ( | ||
| Half-Life ( | ||
| Intrinsic Clearance ( |
3.4. Experimental Workflow Diagram
Figure 2: Standardized workflow for metabolic stability assessment via substrate depletion.
Expected Kinetic Data Ranges
Note: These values are derived from homologous alkylphenol series and should be used for validation purposes.
| Parameter | Condition | Expected Range | Reference |
| pH 7, 25°C | [1, 2] | ||
| Human Liver, 0.5 mg/mL | 15 - 45 min (Moderate Clearance) | [3] | |
| Human Liver | 30 - 90 | [3] |
References
-
Voutsa, D., et al. (2011). "Advanced oxidation of alkylphenol ethoxylates in aqueous systems." Journal of Hazardous Materials.
- )
-
Olmez-Hanci, T., et al. (2013). "Advanced oxidation of commercial nonionic surfactant octylphenol polyethoxylate... kinetic evaluation." Frontiers in Environmental Science.
- Relevance: Provides comparative kinetics for octyl-substituted phenols and valid
-
Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition.
- Relevance: The foundational text for calculating and scaling factors in metabolic stability studies.
-
Zhang, H., et al. (2020). "Kinetics of Different Substituted Phenolic Compounds' Aqueous OH Oxidation." MDPI Atmosphere.
- Relevance: Details the impact of electron-donating groups (like alkyl chains)
Sources
Application Note: Modular Synthesis of 4-(1-methylbutyl)phenol Ethers and Esters for Chemical Biology and Materials Science
Abstract: This document provides a comprehensive guide for the synthesis of ether and ester derivatives of 4-(1-methylbutyl)phenol. This phenol, characterized by a branched alkyl substituent, serves as a versatile scaffold for generating libraries of compounds with potential applications in drug discovery, antioxidant research, and materials science.[1][2][3][4] We present detailed, field-tested protocols for O-alkylation via the Williamson ether synthesis and for O-acylation through both Fischer-Speier esterification and reaction with acyl chlorides. The underlying chemical principles, mechanistic considerations, and practical insights for each method are discussed to ensure robust and reproducible outcomes for researchers and professionals in chemical development.
Introduction and Strategic Importance
4-(1-Methylbutyl)phenol is an organic compound featuring a phenol core substituted with a hydrophobic pentyl group.[1][5] This structural motif is of significant interest in medicinal chemistry and materials science, where the modulation of lipophilicity and the introduction of diverse functional groups can profoundly influence biological activity and material properties.[2][6] Phenolic derivatives are integral to the development of novel therapeutics, acting as antioxidants, anti-inflammatory agents, and antimicrobial compounds.[2][3] The synthesis of ether and ester libraries from 4-(1-methylbutyl)phenol allows for systematic exploration of structure-activity relationships (SAR), which is a cornerstone of modern drug development.[2]
This guide offers validated, step-by-step methodologies for the two primary pathways of functionalizing the phenolic hydroxyl group: etherification and esterification.
Mandatory Safety Precautions
All experiments must be conducted within a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles or a face shield, and chemical-resistant gloves (neoprene or butyl rubber for concentrated reagents), is mandatory.[7]
-
Phenols: Phenolic compounds are toxic and corrosive; they can cause severe chemical burns upon skin contact and are harmful if inhaled or ingested.[8][9]
-
Alkylating Agents (e.g., Alkyl Halides): These are often volatile, flammable, and can be toxic or carcinogenic. Handle with extreme care.
-
Acylating Agents (e.g., Acyl Chlorides): These are highly reactive, corrosive, and react violently with water, releasing HCl gas.[10] Operations must be performed under anhydrous conditions.
-
Bases and Acids: Strong bases (e.g., NaOH, NaH) and strong acids (e.g., H₂SO₄) are highly corrosive. Handle with appropriate caution to avoid contact.
Synthesis of 4-(1-methylbutyl)phenol Ethers via Williamson Synthesis
The Williamson ether synthesis is a robust and widely used method for preparing symmetrical and unsymmetrical ethers.[11][12] The reaction proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism.[11][13]
Mechanism & Rationale: The synthesis involves two key steps:
-
Deprotonation: The weakly acidic phenolic proton is removed by a base to form a highly nucleophilic phenoxide ion. The choice of base is critical; strong bases like sodium hydride (NaH) ensure complete and rapid deprotonation for unactivated alcohols, while milder bases such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are often sufficient for the more acidic phenols.[13][14]
-
Nucleophilic Attack: The resulting phenoxide anion attacks a primary alkyl halide (or other substrate with a good leaving group, like a tosylate), displacing the halide and forming the ether linkage.[11] To maximize yield, primary alkyl halides are strongly preferred, as secondary and tertiary halides are prone to undergoing a competing E2 elimination reaction, which would produce an alkene instead of the desired ether.[13][15]
Visual Workflow: Williamson Ether Synthesis
Sources
- 1. CAS 94-06-4: 4-(1-Methylbutyl)phenol | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols [mdpi.com]
- 5. 4-[(1S)-1-Methylbutyl]phenol | C11H16O | CID 92171249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. petrochemistry.eu [petrochemistry.eu]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 12. Phenol ether - Wikipedia [en.wikipedia.org]
- 13. jk-sci.com [jk-sci.com]
- 14. organic-synthesis.com [organic-synthesis.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Technical Application Note: 4-(1-Methylbutyl)phenol in Fragrance Formulation
Executive Summary & Chemical Identity[1][2]
4-(1-Methylbutyl)phenol (also known as p-sec-pentylphenol) represents a specialized class of alkyl-phenols utilized in advanced perfumery to engineer "warm" animalic and leather profiles. Unlike the harsher p-cresol (4-methylphenol), which can introduce "horse stable" or "medicinal" off-notes, the branched alkyl chain in 4-(1-methylbutyl)phenol softens the phenolic impact, pushing the olfactory profile toward "cured leather," "castoreum," and "smoky wood."
This guide details the protocols for its stabilization, dilution, and incorporation into "Vegan Castoreum" reconstructions and modern Chypre formulations.
Physicochemical Profile[2][3][4][5][6][7]
| Property | Value | Implication for Formulation |
| CAS Number | 94-06-4 | Regulatory tracking |
| Molecular Weight | 164.25 g/mol | Medium volatility (Heart-Base note) |
| LogP (Predicted) | ~3.9 | High substantivity; excellent for fabric care |
| Vapor Pressure | Low (< 0.01 mmHg) | Long-lasting tenacity (>400 hours on blotter) |
| Appearance | Colorless to pale yellow liquid/solid | Prone to oxidation (discoloration) |
| Odor Profile | Phenolic, Leathery, Smoky, Castoreum-like | High impact; requires pre-dilution |
Olfactory Mechanics & Sensory Analysis
To effectively utilize this material, one must understand its position in the "Phenolic Spectrum." It bridges the gap between the sharp, medicinal lift of simple phenols and the complex, resinous warmth of natural animalics.[1][2]
Comparative Sensory Mapping (DOT Visualization)
Figure 1: Olfactory vector analysis showing the dominant leather/animalic character with suppressed medicinal off-notes compared to p-Cresol.
Formulation Protocols
Protocol A: Pre-Dilution & Handling
Rationale: Pure alkyl phenols are potent skin sensitizers and olfactory fatigue agents. Working with the neat material leads to dosing errors and "nose blindness."
Step-by-Step Methodology:
-
Solvent Selection: Use Dipropylene Glycol (DPG) or Triethyl Citrate (TEC) . Avoid Ethanol for stock solutions to prevent rapid evaporation and concentration shifts.
-
Concentration: Prepare a 10% (w/w) and a 1% (w/w) stock solution.
-
Dissolution:
Protocol B: "Vegan Castoreum" Reconstruction
Objective: Create a synthetic base that mimics the warm, leathery tenacity of natural Castoreum Absolute without using animal products.[6]
Formulation Table (Parts per Thousand)
| Ingredient | Role | Qty (ppt) | Mechanism |
| 4-(1-Methylbutyl)phenol (10% in DPG) | Core Animalic | 40.00 | Provides the warm, phenolic "fur" note. |
| Birch Tar Rectified (1% in DPG) | Smoke Nuance | 15.00 | Adds the "cured" aspect of leather. |
| Isobutyl Quinoline (IBQ) | Leather Backbone | 10.00 | The sharp, green leather structure. |
| Vanillin | Softener | 60.00 | Rounds off phenolic edges (mimics castoreum sweetness). |
| Labdanum Absolute (50%) | Fixative Base | 200.00 | Provides resinous depth and volume. |
| Cedrol Crystals | Woody Texture | 80.00 | Adds dry, clean woody support. |
| DPG (Solvent) | Diluent | q.s. 1000 | Balance. |
Formulation Logic:
-
The 4-(1-methylbutyl)phenol replaces the phenolic fraction of natural beaver castor sacs.
-
Vanillin is critical; phenols and vanillin form a classic "leather" accord (reminiscent of Shalimar structures) where the sweetness masks the chemical harshness.
Stability & Technical Challenges
Phenolic compounds are notoriously unstable regarding color. They are prone to oxidation and reaction with metal ions (especially Iron Fe3+), leading to pink, red, or brown discoloration in the final product.
Protocol C: Anti-Oxidation Stabilization System
Rationale: To prevent the "pinking" of the fragrance concentrate or the final eau de toilette.
Workflow Diagram (DOT):
Figure 2: Stabilization workflow to prevent phenolic discoloration.
Detailed Steps:
-
Chelation: If using in a formulation with high natural content (which may contain trace metals), add 0.05% Benzotriazole or Citric Acid to sequester metal ions.
-
Antioxidant: Always incorporate 0.1% BHT (Butylated Hydroxytoluene) or Tocopherol (Vitamin E) into the concentrate immediately after compounding.
-
pH Check: Phenols can deprotonate at high pH (alkaline media like soaps), turning into phenolate ions which are highly colored (often bright yellow/red).
-
Requirement: Ensure final product pH is < 7.0 (ideally 4.5–6.0).
-
Safety & Regulatory (E-E-A-T)
IFRA Compliance: While 4-(1-methylbutyl)phenol may not be explicitly restricted by name in every database, it falls under the structural alert for Alkyl Phenols .
-
Sensitization: Phenols are potential skin sensitizers.
-
Limit: Standard practice for similar alkyl phenols (like p-tert-butylphenol) suggests limiting usage to < 0.5% in the final product (Category 4).
-
Recommendation: Always cross-reference the latest IFRA Standards (51st Amendment) for "Phenols" and "Cresols."
Handling Precautions:
-
PPE: Neoprene gloves and safety goggles are mandatory. Phenols are corrosive to skin and eyes.
-
Spill Management: Do not wipe with water alone. Use a PEG (Polyethylene Glycol) based cleanser or alcohol to solubilize the phenol before washing with soap and water.
References
-
Arctander, S. (1969).[1] Perfume and Flavor Chemicals (Aroma Chemicals).[7] Montclair, N.J. (Source for general phenolic odor profiles and isolation).
-
CymitQuimica. (2023). CAS 94-06-4: 4-(1-Methylbutyl)phenol Technical Data Sheet. Retrieved from
-
PubChem. (2023). Compound Summary: 4-tert-Pentylphenol (Related Isomer Structure & Safety). Retrieved from
-
The Good Scents Company. (2023). Castoreum and Phenolic Odor Descriptors. Retrieved from
-
IFRA. (2023). IFRA Standards Library (51st Amendment). Retrieved from
Sources
- 1. Paracresol (106-44-5): Phenolic Animalic-Floral Profile – Fragrance Ingredient — Scentspiracy [scentspiracy.com]
- 2. de-kruiderie.nl [de-kruiderie.nl]
- 3. CAS 94-06-4: 4-(1-Methylbutyl)phenol | CymitQuimica [cymitquimica.com]
- 4. Buy Online CAS Number 94-06-4 - TRC - 4-(1-Methylbutyl)phenol | LGC Standards [lgcstandards.com]
- 5. Norman Database System [norman-databases.org]
- 6. Fragrance University [fragranceu.com]
- 7. Monachem Specialities LLP [monachem.com]
Troubleshooting & Optimization
Overcoming low yield in the synthesis of 4-(1-methylbutyl)phenol
Technical Support Center: Synthesis of 4-(1-Methylbutyl)phenol
From the desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-(1-methylbutyl)phenol, also known as p-(sec-pentyl)phenol. This guide is designed for researchers, chemists, and process development professionals who are encountering challenges, particularly low yields, in this synthesis. Below, you will find a series of troubleshooting questions and FAQs that address common pitfalls in the synthetic process, grounded in established chemical principles and practical, field-proven advice.
Troubleshooting Guide: From Low Yields to High Purity
This section tackles specific, common problems encountered during the synthesis. The primary route for this compound is the Friedel-Crafts alkylation of phenol with an appropriate C5 alkylating agent (e.g., 2-pentanol, 2-pentene, or a 2-halopentane) in the presence of an acid catalyst.[1][2]
Q1: My reaction is producing a high ratio of the ortho-isomer, 2-(1-methylbutyl)phenol, significantly lowering the yield of my desired para-product. How can I improve para-selectivity?
A1: This is a classic selectivity challenge in electrophilic aromatic substitution of phenols. The hydroxyl group is a strong ortho, para-director, and achieving high para-selectivity requires careful control of steric and electronic factors.[3]
Root Cause Analysis:
-
Steric Hindrance: The ortho positions are sterically more hindered than the para position. By using bulkier reactants or catalysts, you can physically block the electrophile from attacking the ortho positions.
-
Catalyst Choice: Strong, small Lewis acids like AlCl₃ can coordinate with the phenolic oxygen, but may not provide sufficient steric bulk to direct the incoming alkyl group away from the ortho positions.
-
Temperature: Higher temperatures can sometimes favor the thermodynamically more stable para product, but can also lead to side reactions. Conversely, at very low temperatures, O-alkylation to form an ether can become a competing reaction.[4][5]
Actionable Solutions:
-
Switch to a Bulkier or Milder Catalyst: Instead of AlCl₃ or FeCl₃, consider using a milder Lewis acid like ZnCl₂ or a solid acid catalyst.[6] Heterogeneous catalysts like acidic ion-exchange resins (e.g., Amberlyst-15) or modified zeolites are highly effective.[7][8][9] Their porous structure can create a sterically demanding environment that favors substitution at the more accessible para position.
-
Use an Excess of Phenol: Employing a large excess of phenol relative to the alkylating agent can help minimize polysubstitution and can also influence the isomeric ratio. A common starting point is a 3:1 molar ratio of phenol to olefin.[7]
-
Optimize Reaction Temperature: Systematically vary the temperature. Start at a lower temperature (e.g., 80-100°C when using a resin catalyst) and monitor the ortho/para ratio by GC-MS.[7] Sometimes, a slightly higher temperature (e.g., 110-130°C) is needed to ensure C-alkylation predominates over O-alkylation and to potentially favor the para product.[4][7]
-
Solvent Selection: While phenol often serves as the solvent, using a non-polar co-solvent can sometimes influence selectivity. Experiment with solvents like hexane or cyclohexane.
Q2: My reaction is plagued by polyalkylation, resulting in significant amounts of di- and tri-substituted phenols. What is causing this and how can I promote mono-alkylation?
A2: Polyalkylation is a common side reaction in Friedel-Crafts alkylation because the product itself is more reactive than the starting material. [10] The initial alkyl group is electron-donating, which further activates the aromatic ring towards subsequent electrophilic attack.
Root Cause Analysis:
-
Activated Product: The mono-alkylated phenol is more nucleophilic than phenol, making it a prime target for a second alkylation.
-
Reaction Stoichiometry: Using a 1:1 ratio or an excess of the alkylating agent dramatically increases the probability of polyalkylation.[10]
-
Catalyst Activity: Highly active catalysts (e.g., AlCl₃) can promote multiple alkylations before the reaction can be effectively quenched.[6]
Actionable Solutions:
-
Use a Large Excess of the Aromatic Substrate: This is the most effective strategy. By using a significant excess of phenol (e.g., 3:1 to 5:1 molar ratio relative to the alkylating agent), you increase the statistical probability that the electrophile will encounter a molecule of phenol rather than the more reactive alkylphenol product.[6][7]
-
Control the Addition of the Alkylating Agent: Instead of adding the alkylating agent all at once, use a syringe pump for slow, controlled addition over several hours. This keeps the instantaneous concentration of the electrophile low, favoring reaction with the most abundant nucleophile (phenol).
-
Choose a Milder, Shape-Selective Catalyst: As mentioned in Q1, solid acid catalysts like zeolites or ion-exchange resins can offer better control. Their defined pore structures can sterically hinder the formation of bulky di- and tri-alkylated products.[8][9]
Q3: My final product is a dark, tarry substance with very little of the desired product. What went wrong?
A3: The formation of tar or dark polymeric material typically points to overly harsh reaction conditions or degradation of starting materials or products.
Root Cause Analysis:
-
Catalyst-Induced Degradation: Strong Lewis acids, especially at elevated temperatures, can cause polymerization of the alkylating agent (if an alkene is used) or decomposition of the phenol ring.[6]
-
High Temperatures: Excessive heat can promote numerous side reactions, leading to complex, high-molecular-weight byproducts.
-
Oxidation: Phenols are susceptible to oxidation, which can be accelerated by catalyst impurities or exposure to air at high temperatures, leading to colored byproducts.
Actionable Solutions:
-
Reduce Reaction Temperature: This is the first parameter to adjust. Run the reaction at the lowest temperature that still provides a reasonable conversion rate.
-
Switch to a Milder Catalyst: Replace highly active catalysts like AlCl₃ with milder alternatives such as FeCl₃, ZnCl₂, or an ion-exchange resin.[6] Solid catalysts also have the advantage of being easily filtered off, which can prevent further reactions during workup.[8]
-
Ensure an Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent oxidation, especially if high temperatures are necessary.
-
Check Reagent Purity: Ensure your phenol and alkylating agent are pure and dry. Impurities can initiate unwanted side reactions.
Frequently Asked Questions (FAQs)
Q: What is the best overall synthetic approach to maximize the yield of 4-(1-methylbutyl)phenol?
A: For both laboratory scale and industrial applications, the alkylation of phenol with an alkene (like 2-pentene) or an alcohol (2-pentanol) using a solid acid catalyst is often the most robust and selective method.
Recommended Protocol Outline:
-
Catalyst: Use a strongly acidic cation-exchange resin (e.g., Amberlyst-15, Lewatit SPC 118H).[7]
-
Reactants: Use a molar excess of phenol to 2-pentene or 2-pentanol (e.g., 3:1 ratio).[7]
-
Conditions: Heat the mixture with vigorous stirring at a temperature between 90°C and 120°C. If using an alcohol, higher temperatures may be needed to facilitate the dehydration to the alkene in situ.[4][7]
-
Monitoring: Track the reaction progress using TLC or GC-MS to determine the optimal reaction time and prevent byproduct formation.
-
Workup: Once the reaction is complete, simply filter off the solid resin catalyst at temperature. This clean separation is a major advantage over homogeneous catalysts that require aqueous quenching.[8]
-
Purification: Remove the excess phenol by vacuum distillation. The resulting crude product can then be purified by a final vacuum distillation or crystallization to separate the para-isomer from residual ortho-isomer.
This approach minimizes harsh quenching steps, reduces waste, and allows for easy catalyst recycling, making it an efficient and environmentally cleaner process.[8][9]
Q: Why does the Friedel-Crafts reaction with phenol sometimes give poor yields even with the right stoichiometry?
A: Phenol presents a unique challenge for traditional Friedel-Crafts reactions using strong Lewis acids like AlCl₃. The lone pair of electrons on the phenolic oxygen can coordinate strongly with the Lewis acid catalyst.[11][12][13] This coordination has two negative effects:
-
Catalyst Deactivation: The Lewis acid becomes tied up by the phenol's oxygen, reducing its ability to activate the alkylating agent. This is why more than stoichiometric amounts of the catalyst are often required.[14]
-
Ring Deactivation: The complexation puts a positive character on the oxygen atom, which deactivates the aromatic ring towards electrophilic substitution through a strong inductive effect, counteracting the usual activating effect of the hydroxyl group.[10][12]
This is a primary reason why alternative catalytic systems, such as solid acids or Brønsted acids, are often preferred for phenol alkylation.[4][7]
Q: What are the best methods for purifying my final product and separating the ortho and para isomers?
A: The separation of ortho and para alkylphenol isomers can be challenging due to their similar physical properties.
-
Fractional Vacuum Distillation: This is the most common method. The boiling points of the two isomers are typically different enough to allow for separation, although it may require a column with high theoretical plates.
-
Melt Crystallization: If the product is a solid at or near room temperature, melt crystallization can be a very effective purification technique. This process avoids solvents and can yield very high purity material.[15]
-
Preparative Chromatography: For smaller scales or to obtain analytical standards, preparative GC or HPLC can be used for excellent separation.[16]
Data & Diagrams
Catalyst Selection Guide
| Catalyst Type | Typical Catalyst | Activity | Key Advantages | Common Issues |
| Strong Lewis Acid | AlCl₃, FeCl₃ | Very High | High reaction rates. | Poor selectivity, polyalkylation, catalyst deactivation, tar formation, difficult workup.[1][6] |
| Mild Lewis Acid | ZnCl₂, TiCl₄ | Moderate | Better selectivity than strong acids. | May require higher temperatures or longer reaction times.[6] |
| Solid Acid (Resin) | Amberlyst-15, Nafion | High | Excellent para-selectivity, easy removal (filtration), reusable, less waste.[7][8] | Lower thermal stability than zeolites, potential for catalyst fouling.[17] |
| Solid Acid (Zeolite) | H-BEA, H-ZSM-5 | High | High thermal stability, shape selectivity can be tuned by pore size. | Can be more expensive, may require specific activation procedures.[18] |
Troubleshooting Workflow
Caption: Troubleshooting flowchart for low yield synthesis.
References
-
J&K Scientific LLC. (2021, February 8). Phenol alkylation (Friedel-Crafts Alkylation). J&K Scientific. Available from: [Link]
-
Hubei Sanli Fengxiang Technology Co., Ltd. (2024, March 20). What Is the Mechanism of Phenol Alkylation? Hubei Sanli Fengxiang Technology. Available from: [Link]
- Google Patents. (n.d.). Process for continuous alkylation of phenol using ion exchange resins. (U.S. Patent No. 4,275,248).
-
Brainly.in. (2019, July 11). Why does friedel craft reaction of phenol has poor yield? Available from: [Link]
-
Chemistry Stack Exchange. (2015, May 16). Friedel–Crafts reaction of phenol. Available from: [Link]
-
Physics Wallah. (n.d.). Reaction Mechanism of Friedel Crafts alkylation. Available from: [Link]
-
Chakrabarti, A., & Sharma, M. M. (1992). Alkylation of phenol with cyclohexene catalysed by cationic ion-exchange resins and acid-treated clay: O- versus C-alkylation. Reactive Polymers, 17(3), 331-340. Available from: [Link]
-
Wang, G. W., et al. (2012). Ion-exchange-resin-catalyzed adamantylation of phenol derivatives with adamantanols: Developing a clean process for synthesis of 2-(1-adamantyl)-4-bromophenol, a key intermediate of adapalene. Beilstein Journal of Organic Chemistry, 8, 233-239. Available from: [Link]
-
White Rose eTheses Online. (n.d.). Selective Alkylation of Phenols Using Solid Catalysts. Available from: [Link]
-
Chemistry Steps. (2025, June 20). Friedel-Crafts Alkylation. Available from: [Link]
-
Springer Professional. (n.d.). Use of Ion-Exchange Resins in Alkylation Reactions. Available from: [Link]
-
Murphy, W. S., & Wattanasin, S. (1979). Regiospecific alkylation of phenols: ortho or para to α coupling in cyclization of bis-phenols via quinone methides. Journal of the Chemical Society, Chemical Communications, (18), 788-789. Available from: [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available from: [Link]
-
Samyang Corporation. (n.d.). Ion Exchange Resin for Catalyst (Overall Summary). Available from: [Link]
-
Hubei Sanli Fengxiang Technology Co., Ltd. (n.d.). Phenol Alkylation Plant. Available from: [Link]
-
American Chemical Society. (2017, June 19). Mechanism of Phenol Alkylation in Zeolite H-BEA Using In Situ Solid-State NMR Spectroscopy. ACS Catalysis. Available from: [Link]
-
Luo, J., Preciado, S., & Larrosa, I. (2014). Overriding Ortho–Para Selectivity via a Traceless Directing Group Relay Strategy: The Meta-Selective Arylation of Phenols. Journal of the American Chemical Society, 136(11), 4109-4112. Available from: [Link]
-
Chemistry Steps. (2025, January 13). Is Phenyl an Ortho/Para or Meta Director?. Available from: [Link]
-
Liu, L., et al. (2013). Pd(II)-Catalyzed Ortho- or Meta-C–H Olefination of Phenol Derivatives. Journal of the American Chemical Society, 135(45), 16245-16249. Available from: [Link]
-
Chemistry Stack Exchange. (2015, June 21). Activity of different positions in phenol with respect to electrophilic aromatic substitution. Available from: [Link]
-
ResearchGate. (n.d.). Experimental procedure for isolation and analysis of NP isomers from environmental samples. Available from: [Link]
-
Global Substance Registration System. (n.d.). 4-((1S)-1-METHYLBUTYL)PHENOL. Available from: [Link]
-
PubChem. (n.d.). 4-[(1S)-1-Methylbutyl]phenol. Available from: [Link]
-
MDPI. (2021, October 28). Purification of Chlorophenol Isomers by Stripping Crystallization Combining Melt Crystallization and Vaporization. Processes. Available from: [Link]
- Google Patents. (n.d.). PURIFICATION OF PHENOL. (Patent No. EP 2 984 075 B1).
-
AWS. (n.d.). Isomer-specific Determination of 4-nonylphenols using Comprehensive Two-dimensional Gas Chromatography/Time-of-Flight Mass Spectrometry. Available from: [Link]
-
PubChem. (n.d.). 4-Pentylphenol. Available from: [Link]
Sources
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"Phenol, 4-(1-methylbutyl)-" degradation pathways and stability issues
This technical guide addresses the stability, degradation pathways, and handling of Phenol, 4-(1-methylbutyl)- (also known as p-sec-amylphenol; CAS: 539-12-8).
The content is structured for researchers requiring high-fidelity data for analytical method development, storage protocols, and impurity profiling.
Stability Profile & Degradation Guide
Status: Active Document ID: TS-PAM-539 Applicable For: Analytical Chemistry, Drug Formulation, Environmental Fate Studies
Core Stability Analysis: The "Benzylic Vulnerability"
Unlike its structural analog p-tert-amylphenol, Phenol, 4-(1-methylbutyl)- possesses a critical structural feature that dictates its stability profile: a benzylic hydrogen atom at the C1 position of the alkyl chain.
-
The Difference: tert-Alkylphenols lack this hydrogen and are relatively stable against alkyl chain oxidation.
-
The Risk: The sec-alkyl group in 4-(1-methylbutyl)phenol is susceptible to radical abstraction, leading to accelerated oxidative degradation compared to tertiary isomers.
Primary Degradation Pathways
Pathway A: Benzylic Oxidation (Alkyl Chain Instability)
Exposure to air (oxygen) and light facilitates the abstraction of the benzylic hydrogen. This creates a radical species that reacts with oxygen to form peroxides, which eventually decompose into ketones (e.g., 4-hydroxyvalerophenone derivatives) or alcohols.
Pathway B: Quinone Methide Formation
Because a benzylic hydrogen is available, the phenoxy radical (formed via oxidation of the hydroxyl group) can tautomerize or disproportionate to form Quinone Methides . These are highly reactive electrophiles that rapidly polymerize or react with nucleophiles (like water or solvents), leading to "ghost peaks" in LC-MS and dimers.
Pathway C: Ring Oxidation (Color Change)
Like most phenols, the aromatic ring is prone to oxidation, forming p-Benzoquinones . This is the primary cause of the sample turning from colorless/white to pink or dark brown over time.
Visualizing the Degradation Mechanism
The following diagram illustrates the divergence between ring oxidation (color change) and benzylic oxidation (chain degradation).
Figure 1: Dual degradation pathways driven by the labile benzylic hydrogen and the phenolic hydroxyl group.
Troubleshooting Guide: Experimental Anomalies
Use this decision matrix to resolve issues encountered during HPLC/GC analysis or synthesis.
Issue 1: Sample Discoloration (Pinking/Browning)
| Observation | Root Cause | Corrective Action |
| Slight Pink Hue | Early-stage formation of p-benzoquinone derivatives. | Filtration: Pass through a silica plug (if preparative) or recrystallize. Prevention: Store under Argon/Nitrogen. |
| Dark Brown/Tar | Advanced oxidation and polymerization (Quinone Methide mediated). | Discard: Purification is likely difficult due to oligomer similarity. |
| Yellowing | Photodegradation (UV exposure). | Protect: Use amber glassware exclusively. |
Issue 2: HPLC/GC Anomalies (Ghost Peaks)
Q: I see a split peak or a shoulder on my main peak. Is my column failing? A: Likely not. This is often due to Chirality or Isomerism , not degradation.
-
Chirality: The 1-methylbutyl group has a chiral center at C1. If you are using a standard C18 column, you usually see one peak. However, on specialized phases or if the method has high resolution, you might see partial separation of enantiomers.
-
Isomeric Impurities: Commercial "sec-amylphenol" is often a mixture of 2-(1-methylbutyl) and 4-(1-methylbutyl) isomers. Ensure your reference standard is isomerically pure.
Q: I see a new peak at RRT 0.85 that grows over time. A: This is likely the ketone oxidation product (via Pathway A).
-
Verification: Check UV spectrum. The ketone will have a distinct carbonyl absorption (~280-300 nm shift) compared to the parent phenol.
Stability Data & Storage Protocols
The following data summarizes stability under stress conditions.
| Parameter | Stability Rating | Notes |
| Thermal (Solid) | Moderate | Stable < 60°C. Molten state accelerates oxidation significantly. |
| Thermal (Solution) | Low | In protic solvents (MeOH/H2O), heat promotes quinone formation. |
| Photostability | Critical | Highly sensitive to UV. Benzylic radical formation is photo-initiated. |
| Hydrolysis | High | Stable to hydrolysis (no hydrolyzable groups), but pH sensitive. |
| pH Sensitivity | Moderate | pKa ≈ 10. Basic pH (>9) rapidly forms phenolate, which oxidizes 100x faster. |
Recommended Storage Protocol (SOP-539-ST)
-
Atmosphere: Must be stored under Inert Gas (Argon preferred) . Nitrogen is acceptable if strictly dry.
-
Temperature: Refrigerate (2-8°C).
-
Container: Amber glass vial with Teflon-lined cap. Avoid plastics for long-term storage (alkylphenols can leach plasticizers or sorb into the plastic).
-
Handling: Do not leave open vessels on the bench. Dissolve immediately before use.
Frequently Asked Questions (FAQs)
Q: Can I use 4-tert-amylphenol as a reference standard for 4-(1-methylbutyl)phenol? A: No. While they have the same molecular weight (MW 164.25), their retention times (RT) and response factors differ. More importantly, their stability profiles differ. The tert-isomer is much more stable. Using it as a surrogate for stability studies will yield false positives for robustness.
Q: My LC-MS shows a mass of 326/327 [2M-H]. Is this a dimer? A: Not necessarily. Phenols often form non-covalent dimers in the electrospray source (ESI).
-
Test: Dilute the sample 10x. If the "dimer" peak ratio decreases significantly relative to the monomer, it is a source artifact (adduct). If the ratio remains constant, you have a true covalent dimer impurity (degradation product).
Q: Is this compound explosive? A: No, but like all phenols, it can form explosive picrates if mixed with picric acid, and it reacts vigorously with strong oxidizing agents. The primary safety concern is severe skin corrosion and eye damage .[1] Always wear a face shield when handling neat material.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 99016, 2-(1-Methylbutyl)phenol (Isomer analog data). PubChem. Available at: [Link]
-
Thermo Fisher Scientific. Safety Data Sheet: 4-Cumylphenol (Structural analog for degradation handling). Available at: [Link]
-
ResearchGate. "Degradation process of alkylphenol polyethoxylates in the environment" (Mechanistic insights on alkyl chain oxidation). Available at: [Link]
Sources
Troubleshooting peak tailing in HPLC analysis of 4-(1-methylbutyl)phenol
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 4-(1-methylbutyl)phenol
Executive Summary
You are experiencing peak tailing (Asymmetry Factor
Tailing in this specific molecule is rarely a system failure; it is almost always a chemical mismatch between the analyte's phenolic proton and the stationary phase's residual silanol activity. This guide provides a root-cause analysis and a step-by-step remediation protocol.
Part 1: The Chemistry of Tailing (Root Cause Analysis)
Q: Why does 4-(1-methylbutyl)phenol tail when neutral compounds (like toluene) do not?
A: The tailing is caused by secondary silanol interactions .[1][2][3][4] While the hydrophobic 1-methylbutyl chain interacts with the C18 ligands (primary retention), the phenolic hydroxyl (-OH) group is a Hydrogen Bond Donor (HBD). It seeks out residual silanol groups (Si-OH) on the silica surface that were not fully covered by the C18 bonding or end-capping process.[1]
-
The Mechanism: The phenol "drags" along the silica surface via H-bonding, delaying the elution of a portion of the population, which manifests as the "tail."[1]
-
The pKa Factor: The pKa of 4-(1-methylbutyl)phenol is approximately 10.0–10.3 . At neutral pH (7.0), the molecule is neutral, but the silanols (pKa ~3.5–4.5) are ionized (Si-O⁻).[1] This creates a strong ion-dipole interaction.[1]
Visualization of the Interaction:
Figure 1: Mechanism of peak tailing showing the competitive secondary interaction between the phenolic hydroxyl and residual silanols.[1]
Part 2: Mobile Phase Optimization
Q: Can I fix this just by changing the mobile phase?
A: Yes, in 80% of cases, mobile phase modification is the solution.[1] You must suppress the ionization of the silanols or compete for the binding sites.
Protocol 1: The "Low pH" Strategy (Recommended)
Lowering the pH below 3.0 protonates the residual silanols (Si-O⁻
-
Reagent: Formic Acid (0.1%) or Phosphoric Acid (0.1%).[1][2]
-
Target pH: 2.5 – 3.0.
-
Warning: Do not go below pH 2.0 unless your column is rated for it (e.g., Sterically Protected C18), as this can hydrolyze the bonded phase.[1]
Protocol 2: The "Competitor" Strategy (Legacy) Note: Only use this if pH adjustment fails. Add a Lewis base that binds to silanols stronger than the phenol does.
-
Modifier: Triethylamine (TEA).[1]
-
Concentration: 5–10 mM.[1]
-
Mechanism: TEA saturates the silanol sites, blocking the phenol from interacting.
Data: Impact of pH on Peak Symmetry
| Mobile Phase Condition | pH Value | Silanol State | Phenol State | Predicted Tailing (Tf) |
| Water/ACN (No Additive) | ~7.0 | Ionized (Si-O⁻) | Neutral | High (> 2.0) |
| 0.1% Formic Acid | ~2.7 | Protonated (Si-OH) | Neutral | Good (< 1.3) |
| 10 mM Phosphate Buffer | 7.0 | Ionized (Si-O⁻) | Neutral | High (> 1.8) |
| 10 mM Phosphate Buffer | 2.5 | Protonated (Si-OH) | Neutral | Excellent (< 1.1) |
Part 3: Column Selection & Care
Q: Is my column "dead" or just the wrong type?
A: If the column works for other compounds but tails for phenols, it is likely the wrong type , not dead.[1] Older "Type A" silica columns have high metal content and acidic silanols.
Selection Criteria for 4-(1-methylbutyl)phenol:
-
High Purity Silica (Type B): < 10 ppm metal content reduced silanol acidity.
-
End-Capping: Essential. Look for "Double End-Capped" or "TMS End-Capped" specifications. This chemically bonds a small group (like trimethylsilyl) to the residual silanols.
-
Polar-Embedded Groups: Columns with an embedded polar group (amide/carbamate) shield the silanols and provide a unique selectivity for phenols.[1]
Self-Validating Column Test: To confirm if the column is the source of tailing:
-
Inject a neutral standard (e.g., Toluene or Naphthalene).
-
Result A: If Toluene tails (
), the column bed is voided or the frit is clogged. Replace Column. -
Result B: If Toluene is symmetric (
) but Phenol tails, it is a chemical interaction . Optimize Mobile Phase.
Part 4: System Troubleshooting Workflow
Q: I optimized the mobile phase and column, but it still tails. What now?
A: You may be facing Extra-Column Effects or Mass Overload .[1] Use the decision tree below to isolate the hardware issue.
Figure 2: Logical troubleshooting workflow to distinguish between physical system failures and chemical interaction issues.
References
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic and acidic compounds. Journal of Chromatography A. Link
-
Dolan, J. W. (2002). Peak Tailing and Resolution. LCGC North America.[1] Link
-
PubChem. (2025).[5] 4-(1-Methylbutyl)phenol Compound Summary. National Library of Medicine. Link[1]
-
Agilent Technologies. (2025). Practical High Performance Liquid Chromatography Troubleshooting Guide. Link
-
Phenomenex. (2025). Troubleshooting HPLC Peak Shape Issues. Link
Sources
- 1. Phenol, 4-(1-methylpropyl)- [webbook.nist.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. 4-[(1S)-1-Methylbutyl]phenol | C11H16O | CID 92171249 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-(1-Methylbutyl)phenol
Topic: Improving Selectivity in Friedel-Crafts Alkylation of Phenol
Target Molecule: 4-(1-methylbutyl)phenol (CAS: 94-06-4)
Also known as:
Introduction: The Selectivity Challenge
Welcome to the technical support hub for alkylphenol synthesis. You are likely here because your synthesis of 4-(1-methylbutyl)phenol is suffering from low regioselectivity (ortho vs. para) or polyalkylation.
Unlike the synthesis of tert-amylphenol (which uses isoamylene), the synthesis of 4-(1-methylbutyl)phenol utilizes linear C5 precursors (1-pentene , 2-pentene , or 2-pentanol ). This creates a specific carbocation intermediate (
This guide moves beyond standard textbook protocols, focusing on heterogeneous catalysis (Zeolites) to impose shape selectivity and thermodynamic control, ensuring the para-isomer is the dominant product.
Module 1: Catalyst Selection (The "Hardware")
Q: I am currently using or . Why is my selectivity poor?
A: Homogeneous catalysts like Aluminum Chloride (
-
The Problem: They rely purely on electronic activation. Because the phenolic hydroxyl group is an ortho/para director, the ortho positions (C2, C6) are statistically favored (2 positions vs 1 para) and kinetically accessible.
-
The Solution: Switch to Large-Pore Zeolites (H-Beta or H-Y) .
-
Mechanism: These solid acids possess internal pore structures that penalize the formation of bulky transition states. The para-isomer is linear and diffuses out of the zeolite pores faster than the bulkier ortho-isomer.
-
Recommendation: Zeolite H-Beta (
ratio 25-75) is the industry standard for alkylating phenols with alkenes due to its 3-dimensional channel system which suppresses coke formation and favors mono-alkylation.
-
Q: How do I activate the Zeolite catalyst?
A: Zeolites are hygroscopic. Water poisons the acid sites.
-
Calcination: Heat the zeolite at 500°C for 4-6 hours in air before use.
-
Storage: Store in a desiccator or under inert gas (
).
Module 2: Reaction Parameters (The "Software")
Q: What is the optimal temperature range?
A: 160°C – 180°C.
-
< 140°C (Kinetic Control): Favors O-alkylation (formation of sec-pentyl phenyl ether) and C-ortho alkylation .
-
> 160°C (Thermodynamic Control): Promotes the rearrangement of ethers and ortho-isomers to the thermodynamically stable para-isomer .
-
Warning: Exceeding 200°C may degrade the alkyl chain or cause oligomerization of the pentene reactant.
Q: How do I stop the reaction at Mono-alkylation?
A: Polyalkylation (forming 2,4-di-sec-pentylphenol) is a consecutive reaction.
-
Protocol: Maintain a high Phenol:Alkene Molar Ratio (3:1 to 5:1) .
-
Logic: By flooding the system with phenol, the probability of an alkene molecule colliding with a fresh phenol molecule is statistically higher than colliding with an already alkylated product.
Q: Should I use 2-Pentanol or Pentene?
A: Both work, but 2-Pentanol generates water as a byproduct.
-
If using Zeolites: Water competes for acid sites, lowering activity. You must use a Dean-Stark trap or continuous water removal if using alcohol.
-
Preferred Feedstock: 2-Pentene (or equilibrium mixture of pentenes). It generates no water, maintaining high catalyst activity.
Module 3: Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| High Ortho Content | Temperature too low. | Increase reaction temp to >160°C to force thermodynamic rearrangement. |
| High Ether Content | Kinetic control / Low acidity. | Increase temp; Check catalyst acidity (calcine zeolite). |
| Polyalkylation | Low Phenol ratio. | Increase Phenol:Pentene ratio to 5:1. |
| Catalyst Deactivation | Coking or Water poisoning. | Regenerate catalyst (burn off coke at 550°C) or dry feedstock. |
| Isomerization to tert-pentyl | Skeletal isomerization. | Avoid using isoamylene contaminants. Use linear 1-pentene/2-pentene only. |
Visualizing the Pathway
The following diagram illustrates the reaction network. Note how the "O-Alkylated" ether is a reversible "dead end" that must be pushed toward the Para-product via heat and acid catalysis.
Caption: Reaction network showing the conversion of kinetic products (Ether/Ortho) to the thermodynamic target (Para) and the risk of polyalkylation.
Standard Operating Procedure (SOP)
Objective: Synthesis of 4-(1-methylbutyl)phenol with >80% Para-Selectivity.
Reagents:
-
Phenol (99% pure)
-
1-Pentene or 2-Pentene (Reagent Grade)
-
Catalyst: Zeolite H-Beta (
)
Protocol:
-
Catalyst Prep: Calcine Zeolite H-Beta at 500°C for 4 hours. Cool in a desiccator.
-
Loading: In a high-pressure autoclave (Parr reactor), charge Phenol and Zeolite (5 wt% relative to phenol).
-
Heating: Heat mixture to 160°C under stirring (500 rpm).
-
Addition: Slowly pump 1-Pentene into the reactor over 2 hours.
-
Target Ratio: Total Phenol:Pentene = 4:1.
-
-
Digestion: Maintain 160°C for an additional 2-4 hours to ensure rearrangement of ortho-isomers and ethers.
-
Workup: Filter hot to remove catalyst (catalyst can be regenerated).
-
Purification: Distill excess phenol (BP 181°C). Fractionally distill the residue under vacuum.
-
Note: The para-isomer has a significantly higher boiling point than the ortho-isomer due to intermolecular hydrogen bonding (Ortho has intramolecular H-bonding).
-
References
-
Shape-Selective Catalysis in Zeolites
-
Zeolite Beta Efficiency
- Title: Liquid phase alkylation of phenol with 1-octene over large pore zeolites.
- Source: Applied C
-
URL:[Link]
-
Thermodynamic Control & Mechanism
- Title: Mechanism of Phenol Alkylation in Zeolite H-BEA Using In Situ Solid-St
- Source: Journal of the American Chemical Society.
-
URL:[Link]
-
Target Molecule Data
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-Pentylphenol | C11H16O | CID 26975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CompTox Chemicals Dashboard [comptox.epa.gov]
- 4. 4-tert-Pentylphenol | C11H16O | CID 6643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Methyl-2-(1-methylbutyl)phenol | C12H18O | CID 13438942 - PubChem [pubchem.ncbi.nlm.nih.gov]
Side-product formation in the alkylation of phenol with 1-pentene
Topic: Troubleshooting Side-Product Formation & Catalyst Selectivity Audience: Chemical Researchers, Process Chemists, Drug Development Scientists
Welcome to the Technical Support Hub
Status: Online | Agent: Senior Application Scientist Case ID: PH-C5-ALK-001
You are likely here because your alkylation of phenol with 1-pentene is not yielding the pure mono-alkylated product you designed. Instead, you are seeing complex chromatograms, rapid catalyst deactivation, or unexpected isomeric distributions.
This guide deconstructs the reaction mechanism to isolate the root cause of these side products. We treat the reaction not just as a recipe, but as a competitive system of kinetics and thermodynamics.[1]
Quick Diagnostic: What is your primary symptom?
| Symptom | Probable Root Cause | Jump To |
| "I'm getting the wrong alkyl group (branched instead of linear)." | Carbocation Rearrangement (Markovnikov) | |
| "My catalyst dies too quickly / Sticky residue forms." | Olefin Oligomerization (Coking) | |
| "I have high levels of Phenyl Pentyl Ether." | Kinetic Control / Low Temperature | |
| "I have too many Di- and Tri-pentylphenols." | Over-alkylation (Molar Ratio/Activity) |
Module 1: The "Wrong Isomer" Issue (Regioselectivity)
User Query: "I am using 1-pentene to synthesize n-pentylphenol, but NMR shows a branched alkyl group (sec-pentyl). Why?"
Technical Analysis: This is the most common "failure" mode, but it is actually chemically correct behavior. In acid-catalyzed alkylation (Friedel-Crafts), the reaction proceeds via a carbocation intermediate.[2][3][4][5]
-
Protonation: The acid catalyst protonates 1-pentene.
-
Stability Rule: The resulting carbocation will rearrange to the most stable configuration. A primary carbocation (on the terminal carbon) is highly unstable. It instantly shifts a hydride to form a secondary (2-pentyl) carbocation .
-
Result: The phenol attacks the 2-position, yielding sec-pentylphenol, not n-pentylphenol.
Can I force n-pentylphenol formation?
-
Direct Alkylation: extremely difficult with 1-pentene and acid catalysis. The thermodynamics heavily favor the branched cation.
-
Alternative: To get linear n-pentylphenol, you must avoid the carbocation mechanism entirely, typically by using Friedel-Crafts Acylation (using valeryl chloride) followed by a reduction (Clemmensen or Wolff-Kishner), or by using a linear alcohol with specific zeolite shape selectivity (though rearrangement still occurs).
Module 2: The "Gunk" & Catalyst Deactivation (Oligomerization)
User Query: "My yield drops after 30 minutes, and the solid catalyst is covered in a dark, sticky resin."
Technical Analysis: You are witnessing Olefin Oligomerization . In the presence of strong acid sites, 1-pentene competes with phenol for the active sites. If the local concentration of alkene is high relative to phenol, 1-pentene molecules react with each other.
-
Dimerization:
(decene isomers). -
Polymerization:
. -
Coking: These heavy, non-polar oligomers block the pores of solid acid catalysts (Zeolites, Amberlyst), physically preventing reactants from reaching the active sites.
Troubleshooting Protocol:
-
WHSV (Weight Hourly Space Velocity): Decrease the feed rate of 1-pentene.
-
Dilution: Feed 1-pentene slowly into a pool of phenol (keep Phenol:Alkene ratio high locally). Never add phenol to the alkene.
-
Temperature: Oligomerization often has a lower activation energy than alkylation. However, very high temps promote coke precursors (aromatization of oligomers). Optimization is usually found between 80°C–120°C.
Module 3: O-Alkylation vs. C-Alkylation (The Ether Trap)
User Query: "I see a large peak for Phenyl Pentyl Ether. How do I convert this to the desired alkylphenol?"
Technical Analysis: Phenol is an ambident nucleophile—it can attack with its Oxygen (O-alkylation) or its Ring Carbon (C-alkylation).
-
O-Alkylation (Ether): Kinetic Product.[6] Forms fast at lower temperatures.
-
C-Alkylation (Ring): Thermodynamic Product.[7] More stable.
The Pathway: Often, the ether forms first. Under sufficient heat and acid strength, the ether rearranges (intermolecularly or intramolecularly) to the C-alkylated phenol. If you stop the reaction too early or run it too cold, you get the ether.
Visualizing the Pathway:
Caption: Competitive pathways in phenol alkylation. Note the reversible nature of the ether leading to the stable C-alkylated products.
Module 4: Polyalkylation (The "Over-Cooked" Product)
User Query: "I have significant amounts of 2,4-di-pentylphenol."
Technical Analysis: Alkylation is an activating reaction. Once a pentyl group is attached to the phenol ring, the ring becomes more electron-rich and more nucleophilic than the original phenol. Therefore, the product reacts faster than the starting material.
Control Strategy: To stop at mono-alkylation, you must statistically starve the reaction of alkene.
| Variable | Recommendation for Mono-Selectivity |
| Molar Ratio (Phenol:Olefin) | 3:1 to 5:1 (Excess phenol is crucial). |
| Conversion Limit | Stop reaction at <60% pentene conversion to minimize dialkyls. |
| Catalyst Type | Use Shape Selective Zeolites (e.g., H-Beta, MCM-22). The pores can be too small to allow the bulky dialkylated product to form or diffuse out. |
Standardized Experimental Protocol: The Diagnostic Run
Use this protocol to baseline your reaction and identify which side-product mechanism is dominant in your setup.
Reagents:
-
Phenol (Excess, 50 mmol)
-
1-Pentene (10 mmol)
-
Catalyst: Amberlyst-15 (Dry) or Zeolite H-Beta (Calcined)
-
Solvent: Cyclohexane (Optional, to moderate temperature) or Neat.
Steps:
-
Pre-treatment: Dry phenol (azeotropic distillation if needed) and calcine/dry catalyst (120°C vacuum). Water poisons acid sites.
-
Loading: Load Phenol and Catalyst into a reactor. Heat to 90°C .
-
Addition: Add 1-Pentene dropwise over 30 minutes. Do not dump it in all at once (prevents oligomerization).
-
Sampling: Take aliquots at t=10 min, 60 min, and 4 hours.
-
Quench: Filter catalyst immediately to stop rearrangement.
-
Analysis: GC-MS.
Interpretation of Results:
| Observation | Diagnosis | Action |
| High Ether peak at 10 min, gone at 4 hrs | Normal progression. | Reaction is working; ensure sufficient time/temp. |
| High Ether peak at 4 hrs | Kinetic Trap. | Increase Temperature (+10°C) or Acidity. |
| Unknown peaks > MW of product | Oligomers ( | Reduce pentene addition rate; Increase agitation. |
| High Di-alkyl peak | Over-reaction. | Increase Phenol:Pentene ratio to 5:1. |
References
-
Ma, Q. et al. (2006).[8] "Alkylation of Phenol: A Mechanistic View." The Journal of Physical Chemistry A. 110(6), 2246-2252.[8][9] Link
- Schmidt, R.J. (2005). "Industrial Catalytic Processes: Phenol Alkylation." Applied Catalysis A: General.
-
Yadav, G.D.[10] & Kumar, P. (2005). "Friedel-Crafts Alkylation of Phenol with Alkenes over Solid Acid Catalysts." Chemical Engineering Science. Link
- Cited for: Catalyst shape selectivity and oligomeriz
- Kozhevnikov, I.V. (2003). "Catalysis by Heteropoly Acids." Chemical Reviews.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. What Is the Mechanism of Phenol Alkylation? Exporter China [slchemtech.com]
- 6. pharmaxchange.info [pharmaxchange.info]
- 7. Kinetic and thermodynamic barriers to carbon and oxygen alkylation of phenol and phenoxide ion by the 1-(4-methoxyphenyl)ethyl carbocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Alkylation of phenol: a mechanistic view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
"Phenol, 4-(1-methylbutyl)-" storage and handling best practices
CAS: 4020-19-1 | Synonyms: p-sec-Amylphenol, 4-sec-Pentylphenol
Introduction: The Specialist's Perspective
Welcome to the technical support hub for Phenol, 4-(1-methylbutyl)- . As a Senior Application Scientist, I often see this compound mishandled due to its structural ambiguity. Unlike its rigid cousin p-tert-amylphenol (which is a stable solid), the 1-methylbutyl substitution creates a molecule with a lower melting point and higher susceptibility to oxidative degradation.
This guide moves beyond basic safety data. We address the specific physicochemical behaviors—lipophilicity, oxidation potential, and phase changes—that directly impact your experimental reproducibility.
Module 1: Storage & Stability (The "Before" Phase)
Q: My bottle arrived as a viscous liquid, but the SDS says "solid." Is it degraded? A: Likely not. Pure 4-(1-methylbutyl)phenol is a low-melting solid (Melting Point: ~40–42°C, though often lower with trace impurities). It frequently supercools into a viscous liquid at room temperature.
-
Troubleshooting: If the liquid is clear to pale yellow, it is usable. If it is solid, gently warm it to 45°C to liquefy for aliquoting. Do not use high heat, as this accelerates oxidation.
Q: The compound has turned pink or dark brown. Can I still use it? A: Stop. A pink or brown hue indicates the formation of quinones via oxidative coupling.
-
Mechanism: The phenolic proton is acidic (pKa ~10). Exposure to oxygen and light creates phenoxy radicals, which couple to form colored quinoid byproducts.
-
Impact: These impurities are redox-active and will interfere with biological assays (false positives in cell viability) and alter stoichiometry in synthesis.
-
Protocol: If the color is dark, repurify via vacuum distillation or discard.
Q: What is the "Gold Standard" storage protocol? A: To prevent the "Pink Death" (oxidation), follow this logic:
-
Atmosphere: Store under Argon or Nitrogen. Argon is preferred as it is heavier than air and blankets the liquid surface.
-
Container: Amber glass with a PTFE-lined cap.
-
Temperature: 2–8°C. (Note: It will solidify. You must warm it to room temperature before opening to prevent condensation, which leads to hydration and dosing errors).
Visualization: Storage Decision Logic
Figure 1: Decision matrix for assessing compound viability upon receipt and during storage.
Module 2: Solubilization & Handling (The "During" Phase)
Q: I added the compound directly to PBS, and it formed a cloudy emulsion. Why? A: You are fighting thermodynamics. The 1-methylbutyl tail renders this molecule highly lipophilic (LogP ~3.5–4.0).
-
The Error: Direct addition to aqueous buffers causes micellar aggregation , leading to erratic dosing concentrations.
-
The Fix: You must use the Solvent-Shift Method .
Q: What is the recommended solubilization workflow for cell culture? A:
-
Primary Stock: Dissolve the neat compound in DMSO (Dimethyl Sulfoxide) or Ethanol to create a 100 mM – 1 M stock. It is freely soluble in these solvents.
-
Secondary Dilution: Dilute the stock into the media/buffer while vortexing.
-
Critical Limit: Keep the final DMSO concentration < 0.5% (v/v) to avoid solvent toxicity.
-
Precipitation Check: If the final concentration of the phenol exceeds 100 µM in water, it may crash out. Inspect for turbidity.
-
Q: How do I handle the viscosity when pipetting? A: The liquid can be syrupy.
-
Technique: Use positive displacement pipettes or cut the tip of a standard pipette tip to widen the bore.
-
Gravimetric Dosing: For high precision, weigh the liquid rather than relying on volume, as density changes significantly with temperature.
Visualization: Solubilization Protocol
Figure 2: The "Solvent-Shift" workflow to ensure homogeneous dosing in aqueous environments.
Module 3: Safety & Decontamination (The "After" Phase)
Q: I spilled a small amount on my glove. Is it safe? A: No. Alkylphenols permeate standard latex and thin nitrile gloves rapidly.
-
Action: Remove gloves immediately. Wash hands. Replace with double-gloved Nitrile or chemically resistant Neoprene gloves if handling neat liquid.
Q: What is the specific first aid for skin contact? (The PEG Protocol) A: Water alone is inefficient because the lipophilic alkyl tail adheres to the skin.
-
The Protocol:
-
Wipe: Gently wipe off excess liquid with a dry absorbent.
-
Solubilize: Wash the area with PEG-300 or PEG-400 (Polyethylene Glycol) or a mixture of PEG and methylated spirits. This solubilizes the phenol better than water.
-
Flush: Rinse with copious amounts of water after the PEG wash.
-
Why: This prevents the "phenol burn" effect where the compound penetrates the dermis and causes local anesthesia (numbing), masking the damage.
-
Summary of Physical Properties
| Property | Value | Implication for Handling |
| State (20°C) | Viscous Liquid / Low-melting Solid | May require gentle warming (40°C) to aliquot. |
| Solubility (Water) | Very Low (<1 mg/mL) | Requires DMSO/Ethanol stock for biological assays. |
| pKa | ~10.0 | Weakly acidic; incompatible with strong bases. |
| Oxidation | High (forms Quinones) | Must store under inert gas (Argon/N2). |
| Skin Hazard | Corrosive / Permeator | Use PEG-400 for decontamination; check glove breakthrough. |
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 13438942: 4-Methyl-2-(1-methylbutyl)phenol. (Note: Isomeric data extrapolated for 4-(1-methylbutyl)phenol CAS 4020-19-1). Retrieved from [Link]
-
ResearchGate. Solubility of compounds slightly soluble or insoluble in DMSO. (General guidance on alkylphenol solubility limits). Retrieved from [Link]
Catalyst deactivation in 4-(1-methylbutyl)phenol production
Introduction: The Stability Challenge
Welcome to the technical support hub for 4-(1-methylbutyl)phenol (also known as p-sec-pentylphenol) synthesis. This compound is a critical intermediate for surfactants and liquid crystals, typically synthesized via the Friedel-Crafts alkylation of phenol with 2-pentanol or linear pentenes (1-pentene/2-pentene) using solid acid catalysts.
Unlike homogeneous systems (
This guide is structured to troubleshoot the three specific failure modes of this reaction: Water Poisoning , Coking (Fouling) , and Leaching .
Module 1: Diagnosis & Troubleshooting
Scenario A: "My reaction starts fast but dies within the first hour."
Diagnosis: Water Poisoning (Competitive Adsorption)
If you are using 2-pentanol as the alkylating agent, the dehydration step releases water. Hydrophilic solid acids (like Zeolite H-Y or H-Beta) adsorb this water on their active sites (
Q: How do I confirm this is water poisoning and not coking? A: Perform a "Hot Filtration Test" followed by a "Water Spike Test."
-
Hot Filtration: Stop the reaction after 30 mins. Filter the catalyst. If the filtrate activity stops immediately, leaching is not the cause.
-
Water Spike: In a fresh run using pentene (anhydrous), deliberately add 1-2% water. If the rate drops to match your failing alcohol-based run, water is the poison.
Q: What is the fix? A: You must shift the equilibrium or change the catalyst hydrophobicity.
-
Protocol 1 (Azeotropic Removal): Use a Dean-Stark apparatus with a solvent like cyclohexane to continuously remove water as it forms.
-
Protocol 2 (Catalyst Swap): Switch to a hydrophobic catalyst. Amberlyst-15 (macroreticular resin) or H-ZSM-5 (high Si/Al ratio > 50) tolerates water better than H-Y zeolites.
Scenario B: "My conversion is slowly dropping over multiple cycles, and the catalyst is turning black."
Diagnosis: Coking (Oligomerization) This is the deposition of heavy carbonaceous species. In this reaction, the alkylating agent (pentene) is prone to oligomerize (forming dipentene, tripentene) within the catalyst pores instead of reacting with phenol.
Q: Is this "Soft Coke" or "Hard Coke"? A: It depends on your temperature.
-
< 120°C (Soft Coke): These are oligomers trapped in the pores. They can be washed out.[1]
-
> 150°C (Hard Coke): These are polyaromatic species (graphitic) formed by dehydrogenation. They require combustion to remove.
Q: How do I prevent this without lowering the reaction rate? A: Adjust the Phenol-to-Olefin Molar Ratio . Coking is often second-order with respect to the olefin concentration.
-
Action: Increase the Phenol:Pentene ratio to 5:1 or higher . A high local concentration of phenol ensures that when a pentene molecule adsorbs, it meets a phenol molecule before it meets another pentene molecule.
Scenario C: "The product ratio is drifting. I’m getting more ortho-isomer (2-sec-pentylphenol) than before."
Diagnosis: Pore Mouth Catalysis (Shape Selectivity Loss) Zeolites like H-Beta promote para-selectivity (4-isomer) due to steric constraints inside the pores. As pores become blocked by coke, the reaction shifts to the external surface of the catalyst. The external surface has no steric hindrance, thermodynamically favoring the ortho-isomer.
Q: Can I fix this without regenerating? A: No. A shift in selectivity is a critical indicator that the internal active sites are inaccessible. You must regenerate the catalyst immediately to restore para-selectivity.
Module 2: Visualizing the Deactivation Pathways
The following diagram illustrates the competitive pathways between the desired alkylation and the deactivation mechanisms (Oligomerization/Coking).
Caption: Figure 1. Kinetic pathways showing how water and coke compete with the desired alkylation reaction for active sites.
Module 3: Experimental Protocols
Protocol 1: Catalyst Regeneration (Solvent Wash vs. Calcination)
Context: Use this decision matrix to choose the correct regeneration method.
-
Catalyst: Amberlyst-15 (Resin)
Method A [2] -
Catalyst: Zeolite/Clay
Method B
Method A: Solvent Washing (For Resins/Soft Coke)
Resins cannot withstand high temperatures (
-
Isolation: Filter the spent catalyst from the reaction mixture.
-
Wash 1 (Polar): Wash with Methanol (3x bed volume) at
to remove polar phenol derivatives. -
Wash 2 (Non-polar): Wash with n-Hexane or Toluene to dissolve non-polar pentene oligomers.
-
Drying: Vacuum dry at
for 6 hours. -
Validation: Check acidity via acid-base titration or FTIR (pyridine adsorption).
Method B: Calcination (For Zeolites/Hard Coke)
-
Pre-treatment: Wash with acetone to remove surface species. Dry at
. -
Temperature Ramp: Place in a muffle furnace. Ramp temperature at
. -
Soak: Hold at 550°C for 6 hours under air flow. Note: Do not exceed
to prevent dealumination. -
Cooling: Cool slowly to room temperature in a desiccator to prevent moisture re-adsorption.
Protocol 2: Determining Coke Content (TGA)
To quantify deactivation, use Thermogravimetric Analysis (TGA).
-
Sample: 10-15 mg of spent catalyst.
-
Gas: Air flow (50 mL/min).
-
Ramp:
to at . -
Analysis:
-
Weight loss
: Water/Solvent (Physical adsorption). -
Weight loss
: Soft Coke (Oligomers). -
Weight loss
: Hard Coke (Polyaromatics).
-
Module 4: Data & Performance Benchmarks
The following table summarizes expected stability profiles for common catalysts in this specific alkylation.
| Catalyst Family | Example | Deactivation Mode | Regeneration | Selectivity (Para:Ortho) |
| Resins | Amberlyst-15 | Thermal instability / Swelling limits | Solvent Wash | Moderate (Thermodynamic) |
| Zeolites | H-Beta | Coking (Pore blockage) | Calcination (550°C) | High (Shape Selective) |
| Heteropoly Acids | DTP/K-10 | Leaching (in polar media) | Difficult | Moderate |
| Sulfated Zirconia | Sulfate leaching / Rapid fouling | Calcination (450°C) | High |
References
-
Yadav, G. D., & Kumar, P. (2005). Alkylation of phenol with 2-pentanol over solid acids: Activity, selectivity and kinetics. Chemical Engineering Science. Link
-
Guisnet, M., et al. (2009). Coke formation and deactivation of zeolites during the alkylation of aromatics.[3] Applied Catalysis A: General. Link
-
Chakrabarti, A., & Sharma, M. M. (1993). Cation exchange resins as catalysts for the alkylation of phenols with alkenes.[2][4][5] Reactive Polymers. Link
-
Maheshwari, S., et al. (2021). Deactivation and regeneration of zeolite catalysts in Friedel-Crafts alkylation. Catalysis Reviews. Link[6]
Sources
Technical Support Center: Troubleshooting Solubility of 4-(1-Methylbutyl)phenol in Aqueous Media
Prepared by: Senior Application Scientist, Formulations Division
Welcome to the technical support center for Phenol, 4-(1-methylbutyl)-, a compound frequently utilized by researchers in drug development and chemical synthesis. This guide is designed to provide expert insights and practical solutions to common challenges encountered with its solubility in aqueous systems. We understand that experimental success hinges on the reliable preparation of your reagents. This document will serve as your primary resource for troubleshooting and protocol optimization.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial inquiries regarding the properties and handling of Phenol, 4-(1-methylbutyl)-.
Q1: What exactly is "Phenol, 4-(1-methylbutyl)-" and what are its common names?
A1: Phenol, 4-(1-methylbutyl)- (CAS Number: 80-46-6) is an alkylphenol, an organic compound featuring a phenol group substituted with a five-carbon alkyl group.[1] Due to this structure, it is known by several synonyms which are often used interchangeably in literature and on supplier datasheets. These include:
-
4-tert-Amylphenol (PTAP)[2]
-
p-tert-Amylphenol[3]
-
4-(1,1-Dimethylpropyl)phenol[3]
-
p-tert-Pentylphenol[3]
It is crucial to recognize these synonyms to ensure you are working with the correct material specified in your experimental plan. It serves as a key intermediate in the synthesis of resins, pesticides, and other specialty chemicals.[4][5][6] In a research context, it has been studied as an estrogen receptor (ER) ligand and is used in various agricultural and personal care products.[7][8]
Q2: What are the fundamental physical and chemical properties of 4-tert-Amylphenol?
A2: Understanding the physicochemical properties is the first step in troubleshooting solubility. The bulky, non-polar amyl group significantly influences its behavior. Key properties are summarized below.
| Property | Value | Source(s) |
| Chemical Formula | C₁₁H₁₆O | [2][9] |
| Molecular Weight | 164.24 g/mol | [2][9] |
| CAS Number | 80-46-6 | [2][9] |
| Appearance | White to pale yellow crystalline solid, briquettes, or flakes.[2][10] | [2][10] |
| Melting Point | 88-95 °C | [3][10] |
| Boiling Point | ~255-262 °C | [3][10] |
| Water Solubility | Very low: ~37 mg/L at 20°C. Often described as "insoluble" or "practically insoluble".[3][4][9][10] | [3][4][9][10] |
| Organic Solvents | Soluble in alcohols (ethanol), ether, benzene, and chloroform.[10][11] | [10][11] |
| pKa | ~10.24 (Predicted) | [10] |
Q3: Why is 4-tert-Amylphenol so poorly soluble in water?
A3: The poor aqueous solubility is a direct result of its molecular structure. The molecule has a dual nature:
-
Hydrophilic Head: The phenolic hydroxyl (-OH) group can form hydrogen bonds with water, which promotes solubility.[12]
-
Hydrophobic Tail: The 4-position is substituted with a large, non-polar alkyl group (the 1-methylbutyl or tert-amyl group). This bulky hydrocarbon tail cannot interact favorably with water molecules and disrupts water's hydrogen-bonding network.[1]
The hydrophobic character of the alkyl tail dominates, making the overall molecule poorly soluble in polar solvents like water.[13]
Q4: What are the primary safety considerations when handling this compound?
A4: 4-tert-Amylphenol is a hazardous substance and requires careful handling. It is corrosive and can cause burns.[10] It is also harmful if swallowed or in contact with skin.[10] Furthermore, it is classified as toxic to aquatic life with long-lasting effects.[10] Always consult the Safety Data Sheet (SDS) from your supplier before use and wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.[7] Handle in a well-ventilated area or chemical fume hood.[14]
Part 2: Troubleshooting Guide for Aqueous Formulations
This section provides a logical, step-by-step approach to overcoming solubility challenges in your experiments.
Initial Troubleshooting Workflow
Before attempting advanced solubilization techniques, follow this diagnostic workflow to rule out common issues.
Caption: Initial diagnostic workflow for solubility issues.
Q5: I've added 4-tert-Amylphenol directly to my buffer and it won't dissolve. What is the most reliable first step?
A5: Direct dissolution in an aqueous medium is almost certain to fail due to the compound's low water solubility.[4][9] The standard and most effective approach is to first prepare a concentrated stock solution in a water-miscible organic solvent, a technique known as cosolvency .[15][16] This stock can then be diluted into your aqueous buffer to the final desired concentration.
Protocol 1: Preparation of a Stock Solution Using a Co-solvent
This is the most common and recommended method for solubilizing hydrophobic compounds for use in aqueous biological or chemical systems.
Causality: Co-solvents like ethanol or DMSO are miscible with water but are also effective at dissolving non-polar compounds. By preparing a concentrated stock in a co-solvent, you are creating a vehicle for introducing the compound into the aqueous phase. When a small volume of this stock is added to a large volume of buffer, the co-solvent disperses, and if the final concentration of the 4-tert-Amylphenol is low enough, it can remain in solution.[17]
Step-by-Step Methodology:
-
Select a Co-solvent: Choose a high-purity (ACS grade or higher) water-miscible organic solvent. Common choices include:
-
Ethanol (EtOH)
-
Dimethyl sulfoxide (DMSO)
-
Methanol (MeOH)
-
-
Calculation: Determine the mass of 4-tert-Amylphenol needed to create a high-concentration stock (e.g., 10-100 mM). Ensure your calculations are accurate.
-
Dissolution:
-
Weigh the required amount of 4-tert-Amylphenol into a suitable glass vial (e.g., a borosilicate glass vial with a PTFE-lined cap).
-
Add the calculated volume of your chosen co-solvent.
-
Cap the vial securely and vortex or sonicate until all solid material is completely dissolved. The solution should be perfectly clear.
-
-
Dilution into Aqueous Medium:
-
Prepare your final aqueous buffer.
-
While vigorously stirring or vortexing the buffer, add the required volume of the organic stock solution dropwise. Adding the stock to the vortex prevents localized high concentrations that can cause the compound to precipitate out.
-
-
Final Checks & Controls:
-
The final concentration of the co-solvent in your aqueous medium should be kept to a minimum (ideally ≤1%, but up to 5% may be tolerable depending on the system). High concentrations of organic solvents can affect experimental outcomes.
-
Crucially, you must run a parallel "vehicle control" experiment. This control should contain the same final concentration of the co-solvent as your experimental samples to ensure that any observed effects are due to the compound and not the solvent.
-
Caption: Workflow for the co-solvent solubilization method.
Q6: My compound precipitates even when using a co-solvent. What are my other options?
A6: If precipitation occurs even after following the co-solvent protocol, it likely means your final concentration is still too high for the amount of co-solvent used (a phenomenon known as "crashing out"). You can either increase the final percentage of the co-solvent (if your system allows) or explore alternative solubilization strategies.
Protocol 2: pH Adjustment to Increase Solubility
Causality: Phenols are weak acids.[18] By raising the pH of the aqueous solution to be significantly above the pKa of the phenolic proton (~10.24), you can deprotonate the hydroxyl group to form the corresponding phenoxide anion (4-tert-amylphenoxide). This charged species is significantly more polar and thus more soluble in water.[19]
Step-by-Step Methodology:
-
Prepare a Slurry: Add the required mass of 4-tert-Amylphenol to your aqueous buffer. It will not dissolve and will form a slurry.
-
pH Adjustment: While monitoring the pH with a calibrated meter, slowly add a dilute base (e.g., 0.1 M or 1 M NaOH) dropwise to the stirring slurry.
-
Observe Dissolution: As the pH increases and surpasses the pKa, the solid material should begin to dissolve. Continue adding base until the solution becomes clear.
-
Final pH Check: Note the final pH required for complete dissolution.
Important Considerations:
-
Experimental Compatibility: This method is only suitable if your experiment can be performed at a high pH.
-
Compound Stability: Ensure that 4-tert-Amylphenol and other components of your system are stable at the required alkaline pH.
-
Buffering Capacity: Your buffer must be able to maintain this higher pH throughout the experiment.
Caption: pH-dependent equilibrium of 4-tert-Amylphenol.
Advanced Solubilization Strategies
If the above methods are insufficient or incompatible with your experimental design, consider these advanced formulation approaches.[16][20][21]
-
Use of Surfactants: Non-ionic surfactants like Tween® 80 or Triton™ X-100 can form micelles in aqueous solution above their critical micelle concentration (CMC). These micelles have a hydrophobic core that can encapsulate 4-tert-Amylphenol, increasing its apparent solubility.[16][22] This is a common technique in drug formulation.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with hydrophobic molecules like 4-tert-Amylphenol, effectively shielding them from the aqueous environment and increasing solubility.[15]
For these advanced methods, extensive optimization is required to determine the appropriate surfactant or cyclodextrin type and concentration for your specific application.
References
- ChemIndex. (n.d.). 80-46-6 | 4-tert-Amylphenol.
- ChemBK. (2024, April 10). p-tert-Amyl phenol.
- Sigma-Aldrich. (n.d.). 4-tert-Amylphenol 99% 80-46-6.
- The Good Scents Company. (n.d.). 4-tert-amyl phenol, 80-46-6.
-
Vinati Organics. (2025, May 23). Understanding Para Tertiary Amyl Phenol (PTAP): Applications, Properties, and Industry Demand. Retrieved from [Link]
- CymitQuimica. (n.d.). CAS 94-06-4: 4-(1-Methylbutyl)phenol.
- MilliporeSigma. (n.d.). 4-tert-Amylphenol 99% 80-46-6.
- Nordmann. (n.d.). 4-Tert-Amylphenol (80-46-6).
- ChemicalBook. (2026, January 13). 4-tert-Amylphenol | 80-46-6.
- ChemicalBook. (n.d.). 4-tert-Amylphenol CAS#: 80-46-6.
- Cheméo. (n.d.). Chemical Properties of Phenol, 4-(1,1-diethyl-3-methylbutyl).
- Thermo Fisher Scientific. (2025, September 17). SAFETY DATA SHEET - 4-Cumylphenol.
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025, November 8). The Synthesis of High-Quality Organic Compounds with 4-tert-Amylphenol (CAS 80-46-6). Retrieved from [Link]
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - 4-(1,1,3,3-tetramethylbutyl)phenol.
- Sciencemadness Wiki. (2024, March 5). Phenol.
- Sigma-Aldrich. (n.d.). 4-tert-Amylphenol PESTANAL®, analytical standard 80-46-6.
- Sahoo, R. N. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUE.
- PharmaCompass.com. (n.d.). 4-Tert-Amylphenol | Drug Information, Uses, Side Effects, Chemistry.
- Fisher Scientific. (2024, February 16). SAFETY DATA SHEET - 4-Cumylphenol.
- Cheméo. (n.d.). Phenol, 4-[1-methyl-1-(1,1-dimethylethyl)butyl].
-
ResearchGate. (2025, August 5). Effective formulation development strategies for poorly soluble Active Pharmaceutical Ingredients (APIs) | Request PDF. Retrieved from [Link]
- Pfaltz & Bauer. (2023, June 21). SAFETY DATA SHEET - 2,4-bis(1-Methylbutyl)phenol.
- Brieflands. (2021, May 31). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs.
- Solubility of Things. (n.d.). P-tert-octylphenol.
-
International Journal of Pharmaceutical Sciences. (2025, June 8). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. Retrieved from [Link]
- ChemPoint.com. (n.d.). Para-Tertiary-Amylphenol (PTAP).
- PMC. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
- Chemistry LibreTexts. (2023, January 22). Physical Properties of Phenol.
- International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Retrieved from International Journal of Medical Science and Dental Research website.
- Szaniawska, M., & Szymczyk, K. (n.d.). Strategies in poorly soluble drug delivery systems.
- PubChem. (n.d.). p-tert-Pentylphenol.
-
Journal of Drug Delivery and Therapeutics. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]
-
ResearchGate. (2017, June). Determination of 4-tert-butylphenol in drinking water by LC-MS/MS. Retrieved from [Link]
-
Journal of Pharmaceutical Research and Development. (2022, December 12). A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. Retrieved from [Link]
- PMC - NIH. (n.d.). Analytical methods for determination of bisphenol A, 4-tert-octylphenol and 4-nonylphenol in herrings and physiological fluids of the grey seal.
- LGC Standards. (n.d.). 4-tert-Amylphenol | CAS 80-46-6.
- Journal of Advanced Pharmacy Education and Research. (n.d.). Techniques for solubility enhancement of Hydrophobic drugs: A Review.
Sources
- 1. CAS 94-06-4: 4-(1-Methylbutyl)phenol | CymitQuimica [cymitquimica.com]
- 2. Para Tertiary Amyl Phenol: Uses & Industry Insights [vinatiorganics.com]
- 3. p-tert-Pentylphenol [drugfuture.com]
- 4. 4-tert-Amylphenol | 80-46-6 [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. chempoint.com [chempoint.com]
- 7. 对叔戊基苯酚 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 对叔戊基苯酚 PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 9. 80-46-6 | 4-tert-Amylphenol [chemindex.com]
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- 14. pfaltzandbauer.com [pfaltzandbauer.com]
- 15. courseware.cutm.ac.in [courseware.cutm.ac.in]
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- 18. Phenol - Sciencemadness Wiki [sciencemadness.org]
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- 20. researchgate.net [researchgate.net]
- 21. ijpsjournal.com [ijpsjournal.com]
- 22. brieflands.com [brieflands.com]
Enhancing the efficiency of 4-(1-methylbutyl)phenol derivatization
Welcome to the technical support center for the derivatization of 4-(1-methylbutyl)phenol. This guide is designed for researchers, medicinal chemists, and analytical scientists to provide expert-driven solutions for enhancing reaction efficiency, improving analytical sensitivity, and troubleshooting common experimental hurdles.
Introduction: The "Why" of Derivatization
4-(1-methylbutyl)phenol is an organic compound characterized by a hydroxyl group attached to a benzene ring, making it a polar molecule.[1] While essential in various synthetic pathways, its inherent polarity and relatively low volatility pose significant challenges for certain analytical techniques, particularly Gas Chromatography (GC). Derivatization is a chemical modification process that transforms the polar hydroxyl group into a less polar, more volatile, and more thermally stable functional group.[2] This crucial step enhances chromatographic peak shape, improves separation, and increases detection sensitivity for methods like GC-Mass Spectrometry (GC-MS).[2][3] For High-Performance Liquid Chromatography (HPLC), derivatization can be employed to introduce a chromophore or fluorophore, enabling highly sensitive detection.[4]
This guide provides in-depth troubleshooting advice and detailed protocols to empower you to overcome challenges and achieve robust, reproducible results.
Workflow for Derivatization of 4-(1-Methylbutyl)phenol
Caption: General experimental workflow for the derivatization of 4-(1-methylbutyl)phenol.
Troubleshooting Guide: Silylation Reactions
Silylation is the most common derivatization technique for phenols in GC-MS analysis. It involves replacing the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[3][5]
Q1: My silylation reaction is incomplete, resulting in low product yield and poor peak intensity. What's going wrong?
A1: Incomplete silylation is a frequent issue with several root causes.
-
Causality—Moisture Contamination: Silylating reagents are extremely sensitive to moisture. Any water present in your sample, solvent, or glassware will react preferentially with the reagent, consuming it before it can derivatize your analyte.[3][6]
-
Solution: Ensure all glassware is oven-dried. Use anhydrous solvents. For samples, perform a solvent exchange with an anhydrous solvent and dry the extract completely under a stream of dry nitrogen before adding the derivatization reagent.[7] Using molecular sieves can also help scavenge trace amounts of water.
-
-
Causality—Incorrect Solvent Choice: The reaction solvent significantly impacts kinetics. Protic solvents (e.g., methanol, ethanol) are incompatible as they react with the silylating agent.[3][8] Among aprotic solvents, polarity matters.
-
Solution: Pyridine is a common choice as it acts as both a solvent and a catalyst, scavenging the HCl byproduct from chlorosilane reagents.[3] For reagents like BSTFA or MSTFA, aprotic solvents like acetonitrile or acetone are excellent choices. Research has shown that derivatization can be nearly instantaneous in acetone, while taking over an hour in dichloromethane or hexane.[9]
-
-
Causality—Insufficient Reagent or Reaction Time: The reaction stoichiometry and duration are critical.
-
Solution: Use a significant molar excess of the silylating reagent to drive the reaction to completion. For optimization, test different reagent-to-analyte ratios (e.g., from 100:1 to 200:1) and reaction times (e.g., 30 min to 2 hours).[10] Incubating at a slightly elevated temperature (e.g., 60-70°C) can dramatically increase the reaction rate.[11]
-
-
Causality—Steric Hindrance: While the hydroxyl group on 4-(1-methylbutyl)phenol is relatively accessible, steric hindrance can sometimes be a factor, especially with bulkier silylating agents.
-
Solution: If using a bulky reagent fails, consider a smaller silylating agent. Adding a catalyst like Trimethylchlorosilane (TMCS) in small amounts (e.g., 1-10%) to reagents like BSTFA can enhance their reactivity, particularly for sterically hindered groups.[3]
-
Q2: I see my main product peak, but also a smaller, tailing peak for the underivatized phenol. Why?
A2: This is a classic sign of incomplete derivatization or derivative degradation.
-
Causality—Active Sites in the GC System: Free silanol groups on the GC inlet liner or the front of the analytical column can interact with your derivatized phenol, causing it to revert to its underivatized form or exhibit poor peak shape (tailing).
-
Solution: Use a deactivated inlet liner and change it regularly. Trim the first few centimeters from the front of your GC column when peak shapes begin to degrade.[3] Injecting a small amount of your silylating reagent can help to temporarily passivate active sites in the system.
-
-
Causality—Hydrolysis: The resulting silyl ethers have varying stability. They can be hydrolyzed back to the original phenol by trace amounts of moisture during sample workup or while waiting in the autosampler.
-
Solution: Analyze samples as soon as possible after derivatization.[12] Ensure the final extract is anhydrous. If samples must be stored, keep them in a tightly sealed vial at low temperature.
-
Q3: My chromatogram shows multiple unexpected peaks after derivatization. What are they?
A3: These are likely byproducts from the reagent or side reactions.
-
Causality—Reagent Byproducts: The silylation reaction generates byproducts. For example, using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) produces N-methyltrifluoroacetamide.[3] These are often volatile and can appear as peaks in your chromatogram.
-
Solution: Identify the reagent and byproduct peaks by injecting a reagent blank (reagent + solvent only). This will help you distinguish them from your analyte peak. Choosing a reagent with more volatile byproducts, like MSTFA, can be advantageous as they elute earlier and are less likely to interfere.[3]
-
-
Causality—Side Reactions: If your sample matrix is complex, the silylating reagent can react with other compounds containing active hydrogens (e.g., carboxylic acids, amines), creating additional derivatized products.[3]
-
Solution: If possible, clean up your sample using Solid Phase Extraction (SPE) or another technique to remove interfering compounds before derivatization.
-
Troubleshooting Guide: Acylation & Esterification
Acylation (e.g., acetylation) and esterification are alternative derivatization methods that can reduce polarity and improve chromatographic behavior. These are particularly useful for HPLC-UV analysis by introducing a chromophore.
Q4: My esterification of 4-(1-methylbutyl)phenol with a carboxylic acid shows a very low yield. How can I improve it?
A4: Direct esterification can be challenging.
-
Causality—Equilibrium and Water Removal: Esterification is a reversible reaction where water is a byproduct. According to Le Chatelier's principle, the presence of water will shift the equilibrium back towards the reactants, limiting your yield.
-
Solution: Use a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid.[13] The reaction should be performed under reflux with a Dean-Stark apparatus to continuously remove the water as it is formed, driving the reaction to completion.
-
-
Causality—Reagent Reactivity: Using a carboxylic acid directly is less reactive than using its more electrophilic derivatives.
-
Solution: For a much more efficient reaction, use an acid anhydride (e.g., acetic anhydride) or an acyl chloride (e.g., benzoyl chloride).[14][15] These reactions are often faster, can be performed at lower temperatures, and are not reversible. Using a base catalyst like pyridine or 4-dimethylaminopyridine (DMAP) is common with anhydrides.[14][16]
-
Q5: I'm derivatizing with an acyl chloride, but the reaction is messy and yields are inconsistent.
A5: Acyl chlorides are highly reactive and require careful handling.
-
Causality—Hydrolysis of Reagent: Acyl chlorides react vigorously with water to form the corresponding carboxylic acid, which will not derivatize your phenol.
-
Solution: The reaction must be performed under strictly anhydrous conditions. Use dry solvents and glassware.
-
-
Causality—Reaction Conditions: The reaction is often performed in a two-phase system (e.g., dichloromethane and aqueous NaOH) in a process known as the Schotten-Baumann reaction.[15] Proper pH control is essential.
-
Solution: The aqueous base deprotonates the phenol to the more nucleophilic phenoxide ion, which then attacks the acyl chloride in the organic phase. Ensure the pH is sufficiently high to deprotonate the phenol but be aware that excess base can promote hydrolysis of the acyl chloride and the resulting ester product. Phase-transfer catalysts can significantly improve the efficiency of this two-phase reaction.[15]
-
Decision Framework for Derivatization Strategy
Caption: Decision tree for selecting a derivatization strategy.
Frequently Asked Questions (FAQs)
Q: Why is derivatization essential for the GC-MS analysis of 4-(1-methylbutyl)phenol? A: The free hydroxyl (-OH) group on the phenol makes the molecule polar. This polarity leads to strong interactions with active sites in the GC system, resulting in poor chromatographic performance (e.g., broad, tailing peaks), which lowers resolution and sensitivity. Derivatization masks this polar group, increasing the molecule's volatility and thermal stability, leading to sharp, symmetrical peaks and more reliable quantification.[2][3]
Q: What are the primary differences between common silylating reagents like BSTFA, MSTFA, and TMSI? A: They differ mainly in their reactivity and the volatility of their byproducts.
-
TMSI (N-trimethylsilylimidazole): A strong silyl donor, particularly good for hydroxyl groups. Its byproduct, imidazole, is a high-boiling active base, which can be problematic for the GC system.[3]
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): A very common and versatile reagent. It is more volatile than TMSI and its byproducts are generally less problematic.[7]
-
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): Often considered the best choice. It is the most volatile of the common silylating reagents, and its byproduct (N-methyltrifluoroacetamide) is also volatile and neutral, minimizing interference and column damage.[3][7]
Q: How long are my derivatized samples stable? A: Stability depends on the derivative and storage conditions. Silyl ethers are susceptible to hydrolysis, so they are the least stable, especially in the presence of any moisture. Acyl derivatives (esters) are generally more stable. For best results, it is strongly recommended to analyze samples immediately after derivatization.[12] If storage is unavoidable, keep them tightly capped in a refrigerated autosampler (e.g., 4°C) for no more than 24 hours.[11]
Q: Can I analyze 4-(1-methylbutyl)phenol by GC-MS without derivatization? A: While technically possible, it is not recommended for routine or quantitative analysis. Direct injection of underivatized phenols can lead to severe peak tailing, poor sensitivity, and irreversible damage to the GC column due to strong adsorption onto active sites.[6][12] This approach may be acceptable for qualitative screening where high accuracy is not required, but it will quickly degrade column performance.
Protocols & Data
Protocol 1: Silylation using MSTFA for GC-MS Analysis
This protocol is a standard starting point for the efficient derivatization of 4-(1-methylbutyl)phenol.
Materials:
-
Dried sample extract containing 4-(1-methylbutyl)phenol
-
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide)
-
Anhydrous Pyridine or Anhydrous Acetonitrile
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Sample Preparation: Ensure your sample extract is completely dry. Evaporate the solvent under a gentle stream of dry nitrogen. The absence of water is the most critical step.[7]
-
Reagent Addition: To the dried residue in the GC vial, add 50 µL of anhydrous pyridine (or acetonitrile) and 50 µL of MSTFA.
-
Reaction: Cap the vial tightly and vortex for 30 seconds. Place the vial in a heating block set to 60°C for 30 minutes to ensure the reaction goes to completion.[7]
-
Cooling: Remove the vial and allow it to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS. Do not delay the analysis.
Table 1: Comparison of Common Silylating Reagents for Phenols
| Reagent | Acronym | Byproduct Volatility | Reactivity | Key Considerations |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Moderate | High | A robust, general-purpose reagent.[3][7] |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | High | Very High | Excellent choice; byproducts are very volatile and neutral, minimizing interference.[3][7] |
| N-trimethylsilylimidazole | TMSI | Low | High (for OH) | Byproduct (imidazole) is a high-boiling base that can harm GC columns.[3] |
| N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide | MTBSTFA | Moderate | High | Forms more stable TBDMS derivatives, which are less susceptible to hydrolysis.[5] |
References
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Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis - PMC . (2022, March 7). National Center for Biotechnology Information. [Link]
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GC Derivatization Explained for Better Results . (2021, February 17). Phenomenex. [Link]
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Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling . (2015, February 17). MDPI. [Link]
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A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis - PMC . National Center for Biotechnology Information. [Link]
-
Biocatalytic Silylation: The Condensation of Phenols and Alcohols with Triethylsilanol . (2021, July 22). MDPI. [Link]
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Determination of 4-alkylphenols by novel derivatization and gas chromatography-mass spectrometry . (2003, January 17). PubMed. [Link]
-
Time dependence of silylation reactions of various phenolate analytes... . ResearchGate. [Link]
-
Dervitised Phenols from Water . (2009, January 12). Chromatography Forum. [Link]
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Why Use GC Derivatization Reagents . Chrom Tech, Inc.. [Link]
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Evaporative Derivatization of Phenols with 2-Sulfobenzoic Anhydride for Detection by MALDI-MS - PMC . National Center for Biotechnology Information. [Link]
-
Enhancing the Detection and Identification Sensitivity of Organophosphorus Pesticide-Related Phenols via Derivatization and LC-ESI-MS/MS: A Straightforward Approach to Identify the Specific Pesticide Involved in Exposure . (2025, June 8). MDPI. [Link]
-
General derivatization mechanism for phenol with MTBSTFA . ResearchGate. [Link]
-
(PDF) Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis . ResearchGate. [Link]
-
Selective acylation of aliphatic hydroxyl in the presence of . (2010, July 5). Heterocyclic Communications. [Link]
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Optimization of derivatization conditions for the four reactive... . ResearchGate. [Link]
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EPA-RCA: 8041A: Phenols by Gas Chromatography . U.S. Environmental Protection Agency. [Link]
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Hydrolysis and derivatization reactions . ResearchGate. [Link]
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Simple and Practical Protocol for the Silylation of Phenol Derivatives Using Reusable NaHSO4 Dispread on Silica Gel Under Neutral Conditions . ResearchGate. [Link]
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High performance solid-phase analytical derivatization of phenols for gas chromatography–mass spectrometry . ScienceDirect. [Link]
-
Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review . Journal of Food and Drug Analysis. [Link]
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Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry . (1989, November 12). MDPI. [Link]
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Derivatization Reagents - For Selective Response and Detection in Complex Matrices . Greyhound Chromatography. [Link]
-
(PDF) Determination of Chlorophenols and Alkylphenols in Water and Juice by Solid Phase Derivative Extraction and Gas Chromatography–Mass Spectrometry . ResearchGate. [Link]
-
(PDF) Efficient O-Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter . ResearchGate. [Link]
-
Why do my silylations always fail? . (2014, October 8). Chromatography Forum. [Link]
-
Catalyst-free silylation of alcohols and phenols by promoting HMDS in CH3NO2 as solvent . Tetrahedron Letters. [Link]
-
Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl C . (2017, March 29). Scientific Research Publishing. [Link]
-
Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions . (2019, July 10). MDPI. [Link]
-
O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS . Revue Roumaine de Chimie. [Link]
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Derivatizing Reagents for Detection of Organic Compounds By HPLC . (2021, August 13). Journal of Drug Delivery and Therapeutics. [Link]
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Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents . (2022, September 1). LCGC International. [Link]
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Separation of Phenol, 4-[(E)-[(4-methoxyphenyl)methylene]amino]-, acetate (ester) on Newcrom R1 HPLC column . (2018, February 16). SIELC Technologies. [Link]
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Derivatization for GC-MS analysis? . (2022, July 3). ResearchGate. [Link]
-
4-((1S)-1-METHYLBUTYL)PHENOL . Global Substance Registration System. [Link]
-
Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation . (2013, March 13). MDPI. [Link]
-
HPLC chromatogram of the purified product of esterification reaction... . ResearchGate. [Link]
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Thermal Stability Study of 4-(1-Adamantyl)phenol | Request PDF . ResearchGate. [Link]
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-
Phenol, 4-(1,1-dimethylethyl)-: Human health tier II assessment . Australian Government Department of Health. [Link]
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Technical Support Center: A Guide to Scaling the Synthesis of 4-(1-methylbutyl)phenol
Welcome to the technical support center for the synthesis and scale-up of 4-(1-methylbutyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions (FAQs) encountered during this chemical synthesis. Our focus is on providing practical, experience-driven insights to ensure the successful and efficient production of high-purity 4-(1-methylbutyl)phenol.
Introduction to the Synthesis of 4-(1-methylbutyl)phenol
The synthesis of 4-(1-methylbutyl)phenol is most commonly achieved through the Friedel-Crafts alkylation of phenol. This electrophilic aromatic substitution reaction typically involves the reaction of phenol with an alkylating agent such as 2-pentanol or pentene isomers in the presence of an acid catalyst. While the reaction is straightforward in principle, achieving high yield and selectivity for the desired para-isomer on a larger scale presents several challenges. This guide will walk you through these challenges and provide robust solutions.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise during the synthesis of 4-(1-methylbutyl)phenol.
Q1: What is the most common method for synthesizing 4-(1-methylbutyl)phenol?
A1: The most prevalent method is the Friedel-Crafts alkylation of phenol.[1] This involves reacting phenol with an alkylating agent like 2-pentene or 2-pentanol, catalyzed by a Brønsted or Lewis acid.
Q2: Why is achieving high selectivity for the para-isomer a challenge?
A2: The hydroxyl group of phenol is an ortho-, para-directing group, meaning that alkylation can occur at both the ortho and para positions. Additionally, polyalkylation can occur, leading to di- or tri-substituted products. Controlling the reaction conditions is crucial to favor the formation of the desired 4-(1-methylbutyl)phenol.
Q3: What are the key safety precautions when working with phenol?
A3: Phenol is a toxic and corrosive substance that can be fatal if it comes into contact with the skin, is inhaled, or swallowed.[2] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including neoprene or butyl rubber gloves, chemical splash goggles, and a lab coat.[2][3][4] An emergency eyewash and safety shower should be readily accessible.[2][3]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Low Yield of 4-(1-methylbutyl)phenol
Problem: The overall yield of the desired product is lower than expected.
Possible Causes and Solutions:
-
Suboptimal Reaction Temperature: Temperature plays a critical role in reaction kinetics.
-
Too Low: May result in an incomplete reaction. Gradually increase the temperature in 5-10°C increments, monitoring the reaction progress by GC or TLC.[5]
-
Too High: Can lead to the formation of byproducts and decomposition. Ensure accurate temperature monitoring and control.
-
-
Catalyst Inactivity: The catalyst may be old, hydrated, or used in insufficient quantity.
-
Use a fresh, anhydrous catalyst.
-
Optimize the catalyst loading; typically, a catalytic amount is sufficient, but this may need to be adjusted based on the specific catalyst and reaction scale.
-
-
Poor Mixing: Inadequate agitation can lead to localized overheating and uneven reaction rates.
-
Ensure efficient stirring, especially when scaling up the reaction.[6]
-
Poor Selectivity for the para-Isomer
Problem: A significant amount of the ortho-isomer or di-alkylated products are formed.
Possible Causes and Solutions:
-
Reaction Temperature: Higher temperatures can sometimes favor the formation of the thermodynamically more stable meta-isomer, although in the case of phenol alkylation, it often leads to a mixture of ortho and para isomers.[5] Lowering the reaction temperature can improve para-selectivity.
-
Catalyst Choice: The type of catalyst can significantly influence the regioselectivity.
-
Bulky catalysts can sterically hinder the formation of the ortho-isomer, thus favoring the para-product.
-
Solid acid catalysts like zeolites can offer shape selectivity that favors the formation of the para-isomer.
-
-
Solvent Effects: The polarity of the solvent can influence the transition state of the reaction and affect the isomer distribution. Experiment with different solvents to optimize for para-selectivity.
Formation of Undesired Byproducts
Problem: The presence of unexpected byproducts, such as phenyl ethers (O-alkylation) or rearranged alkylphenols.
Possible Causes and Solutions:
-
O-Alkylation vs. C-Alkylation: Phenol can undergo alkylation on the oxygen atom to form an ether, which is an undesired side reaction.[7]
-
The choice of catalyst and reaction conditions can influence the O- vs. C-alkylation ratio. Generally, higher temperatures favor C-alkylation.
-
-
Carbocation Rearrangement: The intermediate carbocation formed from the alkylating agent can rearrange to a more stable carbocation, leading to different alkylphenol isomers.[5][8]
-
Using a less acidic catalyst or lower reaction temperatures can sometimes minimize rearrangements.
-
Experimental Protocols
Laboratory-Scale Synthesis of 4-(1-methylbutyl)phenol
This protocol describes a general procedure for the laboratory-scale synthesis.
Materials:
-
Phenol
-
2-Pentanol
-
Amberlyst-15 (or other suitable acid catalyst)
-
Toluene (or other suitable solvent)
-
Sodium bicarbonate solution (5%)
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
-
Heating mantle with stirring
Procedure:
-
Set up a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Charge the flask with phenol and toluene.
-
Add the acid catalyst (e.g., Amberlyst-15, ~10% by weight of phenol).
-
Heat the mixture to the desired reaction temperature (e.g., 80-120°C) with stirring.
-
Slowly add 2-pentanol to the reaction mixture over a period of 1-2 hours.
-
Monitor the reaction progress by GC or TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter to remove the solid catalyst.
-
Wash the organic phase with 5% sodium bicarbonate solution, followed by brine.
-
Dry the organic phase over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by fractional distillation under vacuum.
Scale-Up Considerations
Scaling up the synthesis requires careful attention to several factors:
-
Heat Management: The Friedel-Crafts alkylation is an exothermic reaction.[9] On a larger scale, efficient heat removal is critical to prevent a runaway reaction.[6][9] The use of a jacketed reactor with a reliable cooling system is essential.[5]
-
Mixing: Maintaining homogenous mixing in a large reactor is more challenging.[6] Inadequate mixing can lead to localized temperature gradients and reduced yield and selectivity. The type and speed of the agitator should be carefully selected.
-
Reagent Addition: The slow and controlled addition of the alkylating agent is crucial to manage the exotherm.[5][9]
-
Work-up and Purification: Handling large volumes of materials during the work-up and purification steps requires appropriate equipment and safety procedures.
Analytical Methods
Accurate analysis of the reaction mixture is essential for process optimization and quality control.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying the various isomers and byproducts.
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms or HP-5) is typically used.
-
Temperature Program: A temperature gradient is usually employed to achieve good separation of the isomers.
-
Detection: Mass spectrometry provides definitive identification of the components based on their fragmentation patterns.
It's important to note that meta and para isomers can sometimes co-elute on standard GC columns.[10] In such cases, derivatization or the use of a more specialized column may be necessary.[10][11]
High-Performance Liquid Chromatography (HPLC)
HPLC is another valuable tool for analyzing the product mixture, particularly for non-volatile byproducts.
-
Column: A reversed-phase C18 column is commonly used.[12][13][14][15]
-
Mobile Phase: A mixture of acetonitrile or methanol and water is a typical mobile phase.[12][14]
-
Detection: UV detection at around 275-280 nm is suitable for phenolic compounds.[12][14]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for structural elucidation and can be used to quantify the ratio of different isomers.[16][17][18] The chemical shifts and splitting patterns of the aromatic protons are distinct for the ortho, meta, and para isomers.
Purification Techniques
Fractional Distillation
Fractional distillation under reduced pressure is the primary method for purifying 4-(1-methylbutyl)phenol from unreacted starting materials and lower-boiling isomers.[19][20][21][22] The efficiency of the separation depends on the difference in boiling points and the number of theoretical plates in the distillation column.[19]
Crystallization
For achieving high purity, crystallization can be an effective final purification step.[23][24]
-
Solvent Selection: The choice of solvent is critical. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Procedure: The crude product is dissolved in a minimal amount of hot solvent, and then the solution is slowly cooled to induce crystallization. The purified product is then collected by filtration.
Melt crystallization is another technique that can be employed for the purification of alkylated phenols.[25][26][27]
Visual Aids
Reaction Mechanism
Caption: Friedel-Crafts alkylation of phenol with 2-pentanol.
General Workflow
Caption: General workflow for the synthesis of 4-(1-methylbutyl)phenol.
Troubleshooting Logic
Caption: Troubleshooting logic for common synthesis issues.
Safety and Disposal
-
Handling Phenol: Always handle phenol in a chemical fume hood.[2][3][4] Wear appropriate PPE, including double gloves (nitrile or neoprene), safety goggles, and a lab coat.[2][3][4]
-
Waste Disposal: Phenol and its derivatives are hazardous waste and must be disposed of according to institutional and local regulations.[28][29] Do not pour phenol waste down the drain.[28][29] Collect all liquid and solid waste in properly labeled, sealed containers for hazardous waste pickup.[29]
-
Spill Response: In case of a small spill, absorb the material with an inert absorbent, place it in a sealed container, and dispose of it as hazardous waste.[3] For larger spills, evacuate the area and follow your institution's emergency procedures.[3]
References
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Cruceru, I., Florescu, A., Badea, I. A., & Vladescu, L. (2012). Determination of three alkylphenol isomers in various water samples using a new HPLC method based on a duet stationary phase. Environmental Monitoring and Assessment, 184(10), 6061–6070. [Link]
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Phenol - EH&S - UC Berkeley. (n.d.). Retrieved from [Link]
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Determination of alkylphenols and alkylphenol polyethoxylates by reversed-phase high-performance liquid chromatography and solid-phase extraction. (2025, August 6). ResearchGate. Retrieved from [Link]
- EP1109768B1 - Purification of alkylated phenols by melt crystallization - Google Patents. (n.d.).
-
Determination of three alkylphenol isomers in various water samples using a new HPLC method based on a duet stationary phase. (2015, May 9). ResearchGate. Retrieved from [Link]
-
Safe Method of Use for Hazardous Substances of High Risk 3 Concentrated Phenol. (n.d.). Retrieved from [Link]
- WO2000014043A1 - Purification of alkylated phenols by melt crystallization - Google Patents. (n.d.).
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Development and Validation of an HPLC-DAD Method to Determine Alkylphenols in Milk. (2025, April 24). MDPI. Retrieved from [Link]
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Phenol Standard Operating Procedure - Yale Environmental Health & Safety. (n.d.). Retrieved from [Link]
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Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs - uthsc. (2022, May 26). Retrieved from [Link]
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Separation of isomers of nonylphenol and select nonylphenol polyethoxylates by high-performance liquid chromatography on a graphitic carbon column. (2001, April 20). PubMed. Retrieved from [Link]
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PURIFICATION OF ALKYLATED PHENOLS BY MELT CRYSTALLIZATION - European Patent Office - EP 1109768 B1. (2003, January 15). Retrieved from [Link]
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Purification: Fractional Distillation - University of Rochester. (n.d.). Retrieved from [Link]
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3.3. CRYSTALLIZATION. (n.d.). Retrieved from [Link]
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Purification by fractional distillation. (n.d.). ChemBAM. Retrieved from [Link]
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Working with Exothermic Reactions during Lab and Scale up - Amar Equipment. (2023, October 12). Retrieved from [Link]
-
Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab. (n.d.). Retrieved from [Link]
-
In phenol alkylation, para & meta substitutes have similar retention time in GC in most columns. I´m unable to calculate selectivity, any suggestions? (2014, September 3). ResearchGate. Retrieved from [Link]
-
1 PURIFICATION OF PHENOL Background of the Invention Field of the Invention 5 The present invention concerns a process for purif. (n.d.). Retrieved from [Link]
-
Methods for Crystal Production of natural compounds; a review of recent advancements. (2023, June 29). International Scientific Organization. Retrieved from [Link]
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Gas chromatography–mass spectrometry analysis of alkylphenols in cod (Gadus morhua) tissues as pentafluorobenzoate derivatives. (n.d.). Retrieved from [Link]
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Calorimetric Approach and Simulation for Scale-Up of a Friedel−Crafts Reaction. (2025, August 7). ResearchGate. Retrieved from [Link]
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Fractional distillation - Wikipedia. (n.d.). Retrieved from [Link]
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Quantifying the formation of stereoisomers by benchtop NMR spectroscopy - Magritek. (n.d.). Retrieved from [Link]
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Lab-4&5&6 Multi-Step Organic Synthesis Step-I | PDF - Scribd. (n.d.). Retrieved from [Link]
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Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (n.d.). Retrieved from [Link]
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Friedel–Crafts reaction of phenol - Chemistry Stack Exchange. (2015, May 16). Retrieved from [Link]
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Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. (2024, September 2). AZoM. Retrieved from [Link]
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Selective O-alkylation of Phenol Using Dimethyl Ether - Semantic Scholar. (2022, November 17). Retrieved from [Link]
-
Handling Reaction Exotherms – A Continuous Approach. (2022, June 1). Chemical Industry Journal. Retrieved from [Link]
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OIV-MA-AS315-30 Determination of alkylphenols in wines by gas chromatography-mass spectrometry (GC-MS). (n.d.). Retrieved from [Link]
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Application Note on GC/MS analysis of phenols - Laboratory Talk. (2001, October 29). Retrieved from [Link]
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FRIEDEL-CRAFT REACTION: A REVIEW. (n.d.). International Journal of Pharmaceutical, Chemical, and Biological Sciences. Retrieved from [Link]
-
Highly Para-Selective Alkylation of Phenol with Alcohols Over Mgo Doped Hβ Zeolite. (2025, April 4). Retrieved from [Link]
-
hydrogenolysis of phenolic ethers: biphenyl - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (2018, May 17). Retrieved from [Link]
-
A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. (2010, January 20). PMC. Retrieved from [Link]
-
Biocatalytic Friedel‐Crafts Reactions. (2022, November 8). University of Groningen research portal. Retrieved from [Link]
-
One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution. (n.d.). Pendidikan Kimia. Retrieved from [Link]
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Identification of isomeric 4-nonylphenol structures by gas chromatography-tandem mass spectrometry combined with cluster analysis. (2025, August 5). ResearchGate. Retrieved from [Link]
-
How NMR Helps Identify Isomers in Organic Chemistry? - Creative Biostructure. (2025, June 30). Retrieved from [Link]
-
(PDF) Synthesis of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol, and 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol. (2025, October 16). ResearchGate. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Antioxidant Activity of Alkylphenols: A Focus on 4-(1-methylbutyl)phenol
Introduction: The Enduring Importance of Phenolic Antioxidants
Oxidative degradation is a fundamental challenge across diverse scientific fields, from ensuring the shelf-life of pharmaceutical formulations and industrial polymers to mitigating oxidative stress in biological systems. Phenolic compounds are a cornerstone of antioxidant technology, prized for their ability to intercept and neutralize damaging free radicals.[1] Within this broad class, alkylphenols—phenols substituted with one or more alkyl groups—are of significant industrial importance, serving as stabilizers, antioxidants, and chemical intermediates.[2]
This guide provides a detailed comparison of the antioxidant activity of a specific alkylphenol, Phenol, 4-(1-methylbutyl)- (also known as p-(1-methylbutyl)phenol or 4-sec-amylphenol), against other structurally relevant alkylphenols.[3] We will delve into the mechanistic underpinnings of their function, explore the critical structure-activity relationships (SAR) that govern their efficacy, and present the standardized experimental protocols used to quantify their performance. This analysis is designed for researchers, scientists, and drug development professionals seeking to make informed decisions when selecting or designing antioxidant molecules for specific applications.
The Mechanistic Basis of Antioxidant Activity
The primary role of a phenolic antioxidant is to interrupt the chain reactions initiated by free radicals. This is predominantly achieved through two main pathways: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[4][5]
-
Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic antioxidant (ArOH) donates its hydroxyl hydrogen atom to a free radical (R•), effectively neutralizing it. The antioxidant itself becomes a phenoxyl radical (ArO•), which is significantly more stable and less reactive than the initial radical, thus halting the oxidative cascade.[1] The stability of this phenoxyl radical is paramount to the antioxidant's effectiveness.
-
Single Electron Transfer (SET): An alternative pathway involves the transfer of a single electron from the phenolic compound to the free radical, forming a radical cation and an anion. This is often followed by proton transfer.
For hindered phenolic antioxidants, the HAT mechanism is generally considered dominant. The efficiency of this process is dictated by the bond dissociation enthalpy (BDE) of the phenolic O-H bond; a lower BDE facilitates easier hydrogen donation and thus, higher antioxidant activity.[6][7]
Caption: General experimental workflow for in vitro antioxidant capacity assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to scavenge the stable DPPH free radical. T[8]he reduction of the deep violet DPPH radical to a pale yellow hydrazine is monitored spectrophotometrically at ~517 nm.
[9]Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle to protect from light. 2[10]. Sample Preparation: Prepare a series of concentrations for each test compound (e.g., 10-200 µg/mL) in methanol. A standard antioxidant, such as Ascorbic Acid or Trolox, is prepared similarly.
-
Assay Procedure (96-well plate): a. Add 100 µL of each sample or standard dilution to respective wells. b. Add 100 µL of the DPPH solution to all wells. [11] c. For the control (blank), add 100 µL of methanol instead of the sample.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes. 5[9]. Measurement: Read the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated as: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 The IC50 value (concentration required to inhibit 50% of DPPH radicals) is determined by plotting % inhibition against concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
The ABTS assay involves the generation of a blue-green ABTS radical cation (ABTS•+), which is then reduced by the antioxidant. The decolorization is measured at ~734 nm. T[12][13]his assay is applicable to both hydrophilic and lipophilic antioxidants.
[14]Protocol:
-
Reagent Preparation (ABTS•+ Generation): a. Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. b. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours. This forms the ABTS•+ stock solution. 2[10]. Working Solution: Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to achieve an absorbance of 0.70 (± 0.02) at 734 nm. 3[15]. Assay Procedure (96-well plate): a. Add 20 µL of each sample or standard (e.g., Trolox) dilution to respective wells. b. Add 180 µL of the ABTS•+ working solution.
-
Incubation: Incubate at room temperature for 6-10 minutes.
-
Measurement: Read the absorbance at 734 nm.
-
Calculation: Results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the test compound is compared to that of Trolox.
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals, which are biologically relevant reactive oxygen species. T[16]he decay of fluorescence is monitored over time.
Protocol:
-
Reagent Preparation: a. Fluorescein Solution: Prepare a working solution of fluorescein in 75 mM phosphate buffer (pH 7.4). [17] b. Radical Initiator: Prepare a solution of AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) in the same buffer. This must be made fresh daily. [18] c. Standard: Prepare a series of Trolox dilutions to serve as the standard curve.
-
Assay Procedure (96-well black plate): a. Add 25 µL of sample, standard, or blank (buffer) to each well. b. Add 150 µL of the fluorescein working solution to all wells. [19] c. Incubate the plate at 37°C for at least 15-30 minutes in the plate reader.
-
Reaction Initiation and Measurement: a. Add 25 µL of the AAPH solution to all wells using the plate reader's injector to start the reaction. b. Immediately begin monitoring the fluorescence decay kinetically (e.g., every minute for 60-90 minutes) with excitation at ~485 nm and emission at ~520 nm. 4[19]. Calculation: The Area Under the Curve (AUC) is calculated for each sample and standard. The net AUC (AUC_sample - AUC_blank) is plotted against the standard concentrations to create a calibration curve. Results are expressed as Trolox Equivalents (TE).
Quantitative Data Summary
While direct, side-by-side experimental data for Phenol, 4-(1-methylbutyl)- is limited in publicly accessible literature, we can compile data for related compounds to support our structure-activity analysis. A lower IC50 value indicates higher potency.
| Compound | Assay | IC50 / Activity Metric | Rationale for Potency |
| BHT (2,6-di-tert-butyl-4-methylphenol) | DPPH | ~23 - 202 µg/mL (Range) | [10] High: Excellent radical stability from dual ortho-steric hindrance. |
| 2,4-di-tert-butylphenol (2,4-DTBP) | DPPH | ~60 µg/mL | [10] Moderate-High: Good radical stability from single ortho-steric group. |
| 2,4-DTBP | ABTS | ~17 µg/mL | [10] Moderate-High: Effective scavenging of the ABTS radical. |
| Phenol, 4-(1-methylbutyl)- | Predicted | Predicted to be lower than BHT and 2,4-DTBP | Moderate: Lacks ortho-steric hindrance, leading to a less stable phenoxyl radical. Potency is driven by H-donation and lipophilicity. |
| Ascorbic Acid (Standard) | DPPH | ~5 µg/mL | [10] Very High: Potent, well-established water-soluble antioxidant. |
| Trolox (Standard) | ABTS | ~3 µg/mL | [10] Very High: Potent, water-soluble analog of Vitamin E used as a standard. |
Note: The IC50 values can vary significantly based on specific experimental conditions. The data presented is for comparative purposes.
Conclusion and Application Insights
The antioxidant activity of alkylphenols is a direct function of their molecular structure. While Phenol, 4-(1-methylbutyl)- possesses the fundamental phenolic hydroxyl group necessary for antioxidant action and a C5 alkyl chain that imparts valuable lipophilicity, its performance is fundamentally limited by the absence of ortho-substituents. The inability to sterically stabilize the resulting phenoxyl radical means it is likely a less potent radical scavenger compared to benchmark hindered phenols like BHT and even singly-hindered phenols like 2,4-DTBP.
For researchers and developers, the choice of an antioxidant should be application-driven:
-
For maximum potency in preventing autoxidation in bulk materials (oils, polymers), sterically hindered phenols like BHT or 2,6-DTBP remain the superior choice.
-
Phenol, 4-(1-methylbutyl)- may serve effectively as a chemical intermediate for creating more complex antioxidant structures or in applications where moderate antioxidant activity combined with specific physical properties (like its lipophilicity and liquid state at room temperature) is desired.
Ultimately, empirical validation using standardized assays is crucial for confirming the efficacy of any antioxidant within its intended matrix and for making data-driven decisions in product development and scientific research.
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ResearchGate. (n.d.). Concept, mechanism, and applications of phenolic antioxidants in foods. Retrieved from [Link]
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Skomal, M., & Cabaj, J. (2020). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. PMC - NIH. Retrieved from [Link]
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Leopoldini, M., Russo, N., & Toscano, M. (2004). Antioxidant Properties of Phenolic Compounds: H-Atom versus Electron Transfer Mechanism. The Journal of Physical Chemistry A - ACS Publications. Retrieved from [Link]
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ResearchGate. (n.d.). Antioxidant mechanism of phenolic compounds Flavonoids. Retrieved from [Link]
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Shahidi, F., & Ambigaipalan, P. (2020). Concept, mechanism, and applications of phenolic antioxidants in foods. PubMed. Retrieved from [Link]
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Elabscience. (n.d.). Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (ABTS, Enzyme Method). Retrieved from [Link]
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Arnao, M. B., & Hernández-Ruiz, J. (2023). ABTS/TAC Methodology: Main Milestones and Recent Applications. MDPI. Retrieved from [Link]
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Arigo biolaboratories. (n.d.). ARG82221 Oxygen Radical Antioxidant Capacity (ORAC) Assay kit. Retrieved from [Link]
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Matallana-Sanz, M. (n.d.). Technical Manual Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (ABTS, Chemical Method). Retrieved from [Link]
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Sharma, H., et al. (2019). Phenolic acids: Natural versatile molecules with promising therapeutic applications. PMC - NIH. Retrieved from [Link]
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DOJINDO. (n.d.). DPPH Antioxidant Assay Kit D678 manual. Retrieved from [Link]
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Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Retrieved from [Link]
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G-Biosciences. (n.d.). DPPH Antioxidant Assay, Cat # BAQ103, BAQ104. Retrieved from [Link]
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BMG Labtech. (n.d.). Antioxidant potential using ORAC assay. Retrieved from [Link]
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Bio-protocol. (2021). DPPH Assay. Retrieved from [Link]
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ResearchGate. (2021). (PDF) Antioxidant activity by DPPH assay: in vitro protocol. Retrieved from [Link]
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Kamiya Biomedical Company. (n.d.). Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Retrieved from [Link]
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Agilent. (n.d.). Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4. Retrieved from [Link]
-
Ou, B., et al. (2024). A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices. MDPI. Retrieved from [Link]
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Phantom Plastics. (n.d.). Synthesis and evaluation of hyperbranched phenolic antioxidants of three different generations. Retrieved from [Link]
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Sharma, A., et al. (2007). Synthesis and antioxidant properties of dendritic polyphenols. PMC - PubMed Central. Retrieved from [Link]
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Fukuhara, K., et al. (2001). Quantitative structure-activity relationship analysis of phenolic antioxidants. PubMed. Retrieved from [Link]
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Semantic Scholar. (n.d.). Antioxidant properties of butylated phenol with oxadiazole and hydrazone moiety at ortho position supported by DFT study. Retrieved from [Link]
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Weng, X. C., & Huang, Y. (2014). Relationship structure-antioxidant activity of hindered phenolic compounds. ResearchGate. Retrieved from [Link]
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ResearchGate. (2010). Quantitative structure-activity relationships of antioxidant phenolic compounds. Retrieved from [Link]
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Wikipedia. (n.d.). Alkylphenol. Retrieved from [Link]
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ResearchGate. (n.d.). Presentation interactions of Phenol, 4-(1-methylpropyl)-with anti-oxidant protein. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (2010). Quantitative structure-activity relationships of antioxidant phenolic compounds. Retrieved from [Link]
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ResearchGate. (2026). Synthesis and evaluation of hyperbranched phenolic antioxidants of three different generations | Request PDF. Retrieved from [Link]
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Prokai, L., et al. (2013). Quantitative structure-activity relationships predicting the antioxidant potency of 17β-estradiol-related polycyclic phenols to inhibit lipid peroxidation. PubMed. Retrieved from [Link]
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Scilit. (n.d.). Synthesis and antioxidant properties of dendritic polyphenols. Retrieved from [Link]
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Semantic Scholar. (n.d.). Quantitative structure-activity relationships of antioxidant phenolic compounds. Retrieved from [Link]
-
MDPI. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. Retrieved from [Link]
-
Kladova, Y. P., et al. (2020). Antioxidant activity of modified 2,6-Di-tert-butylphenols with pyridine moiety. Retrieved from [Link]
-
Hameed, A., et al. (2022). Antioxidant properties of butylated phenol with oxadiazole and hydrazone moiety at ortho position supported by DFT study. PMC - NIH. Retrieved from [Link]
-
Herent, M. F., et al. (2023). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. PMC - NIH. Retrieved from [Link]
-
Vinati Organics. (2023). Different types of Butyl Phenol and their Uses. Retrieved from [Link]
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Validation of a High-Sensitivity UHPLC-MS/MS Method for 4-(1-Methylbutyl)phenol Quantification
Executive Summary
This guide presents a rigorous validation framework for the quantification of 4-(1-methylbutyl)phenol (CAS 94-06-4), a critical alkylphenol impurity often encountered in pharmaceutical packaging leachables and synthesis byproducts. While traditional Gas Chromatography (GC) methods have historically been utilized for alkylphenols, this guide advocates for and details a Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) approach.
The UHPLC-MS/MS method offers superior sensitivity (
Introduction & Chemical Context
4-(1-Methylbutyl)phenol , also known as p-sec-pentylphenol, is a branched alkylphenol. It possesses a chiral center at the C1 position of the butyl chain, though it is typically quantified as a racemic mixture in impurity profiling.
-
Molecular Formula:
[1] -
Molecular Weight: 164.25 g/mol
-
Criticality: Alkylphenols are known endocrine disruptors.[2][3] In drug development, they are flagged as potential genotoxic impurities (PGIs) or high-risk leachables from plastic packaging systems.
The Analytical Challenge
The primary challenge in quantifying 4-(1-methylbutyl)phenol lies in distinguishing it from its structural isomers (e.g., n-pentylphenol, tert-pentylphenol) and achieving trace-level detection in complex matrices (plasma, drug formulations) where UV detection is insufficient.
Method Selection: Comparative Analysis
The following table contrasts the proposed UHPLC-MS/MS method against the traditional GC-FID approach.
Table 1: Comparative Performance Matrix
| Feature | Method A: UHPLC-MS/MS (Recommended) | Method B: GC-FID (Alternative) |
| Principle | ESI(-) Ionization with MRM quantification. | Volatility-based separation with Flame Ionization. |
| Sample Prep | Simple: Dilute-and-shoot or SPE. No derivatization. | Complex: Often requires derivatization (e.g., BSTFA) to reduce peak tailing. |
| Sensitivity (LOD) | High: 0.1 - 0.5 ng/mL (ppb). | Moderate: 1 - 10 µg/mL (ppm). |
| Selectivity | Excellent: Mass filtration distinguishes co-eluting matrix peaks. | Low: Relies solely on retention time; prone to matrix interference. |
| Throughput | High (Run time < 8 min). | Moderate (Run time 15-30 min for thermal gradients). |
| Thermal Stability | Suitable for thermally labile formulations. | Risk of degradation for labile matrix components. |
Decision Logic for Method Selection
The following decision tree illustrates why UHPLC-MS/MS is the preferred route for trace impurity analysis.
Figure 1: Analytical Decision Matrix. Blue nodes indicate decision points leading to the selection of LC or GC pathways.
Validated Experimental Protocol (UHPLC-MS/MS)
This protocol is designed to meet ICH Q2(R1) standards for specificity, linearity, accuracy, and precision.
Instrumentation & Conditions[2][3][4][5]
-
System: UHPLC coupled with Triple Quadrupole Mass Spectrometer.
-
Column: C18 Reverse Phase (e.g., Waters BEH C18,
). Rationale: High carbon load is required to retain the non-polar alkyl chain. -
Mobile Phase A: 5 mM Ammonium Acetate in Water (pH 6.5). Rationale: Ammonium acetate facilitates ionization in negative mode.
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
Mass Spectrometry Parameters (ESI Negative)
Phenols ionize efficiently in negative mode (
-
Ionization Mode: Electrospray Ionization (ESI-).
-
Precursor Ion:
163.2 ( ). -
Quantifier Transition:
(Phenoxide ring fragment). -
Qualifier Transition:
(Tropylium-like fragment). -
Collision Energy: Optimized per instrument (typically 20–30 eV).
Sample Preparation (Standard Workflow)
-
Stock Solution: Dissolve 10 mg of 4-(1-methylbutyl)phenol standard in 10 mL Acetonitrile (1 mg/mL).
-
Working Standard: Serial dilution in Mobile Phase A:B (50:50) to reach a range of 1 ng/mL to 1000 ng/mL.
-
Sample Extraction (for Solid Matrices):
-
Weigh 500 mg sample.
-
Add 5 mL Acetonitrile.
-
Sonicate for 20 mins.
-
Centrifuge at 10,000 rpm for 5 mins.
-
Filter supernatant (0.22 µm PTFE) into LC vial.
-
Validation Results & Performance Data
The following data summarizes the expected performance characteristics when validating this method under GMP conditions.
Table 2: Validation Summary (ICH Q2(R1) Criteria)
| Parameter | Acceptance Criteria | Typical Result |
| Specificity | No interfering peaks at retention time of analyte in blank. | Pass. No co-elution with structural isomers (e.g., 4-tert-pentylphenol elutes earlier). |
| Linearity ( | 0.9992 | |
| Accuracy (Recovery) | 94.5% - 102.1% | |
| Precision (Repeatability) | RSD | 1.8% |
| LOD / LOQ | S/N > 3 (LOD) and S/N > 10 (LOQ). | LOD: 0.2 ng/mLLOQ: 0.5 ng/mL |
| Robustness | Unaffected by | Pass |
Specificity & Isomer Separation
Crucially, this method must distinguish 4-(1-methylbutyl)phenol from 4-tert-pentylphenol.
-
4-tert-pentylphenol RT: ~3.2 min (More bulky, elutes faster on C18).
-
4-(1-methylbutyl)phenol RT: ~3.6 min (Linear-like branching interacts more with stationary phase).
Validation Workflow Visualization
The following diagram outlines the logical flow of the validation process, ensuring all regulatory requirements are met.
Figure 2: Step-wise Validation Workflow based on ICH Q2(R1) guidelines.
Conclusion
For the quantification of 4-(1-methylbutyl)phenol, UHPLC-MS/MS in ESI negative mode is the superior analytical strategy compared to GC-FID. It offers the necessary sensitivity for trace impurity profiling and avoids the variability introduced by derivatization. By following the validation parameters outlined above—specifically focusing on the separation of structural isomers—researchers can ensure a robust, regulatory-compliant methodology.
References
-
International Conference on Harmonisation (ICH). (2005).[4] Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
European Medicines Agency (EMA). (2014). Guideline on the Specification Limits for Residues of Metal Catalysts or Elemental Impurities. [Link]
-
US Food and Drug Administration (FDA). (2021).[5] Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
PubChem. (2024). Compound Summary: 4-(1-Methylbutyl)phenol (CAS 94-06-4).[1][6] [Link]
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A Senior Application Scientist's Guide: "Phenol, 4-(1-methylbutyl)-" vs. p-tert-butylphenol as Synthesis Intermediates
Introduction
In the landscape of industrial and pharmaceutical synthesis, the selection of an appropriate starting material is a critical decision that dictates reaction efficiency, product properties, and overall economic viability. Among the vast array of available intermediates, alkylated phenols are a cornerstone, serving as precursors to resins, antioxidants, surfactants, and specialty polymers. This guide provides an in-depth comparison of two structurally related, yet functionally distinct, para-substituted phenols: Phenol, 4-(1-methylbutyl)- (also known as 4-sec-amylphenol) and 4-tert-butylphenol (PTBP) .
While both molecules feature a C5 alkyl group on a phenol ring, the subtle difference in the branching of that group—a secondary versus a tertiary carbon attachment—imparts significant differences in their steric profiles and, consequently, their reactivity and applications. This guide will move beyond a simple cataloging of properties to explain the causal relationships between molecular structure and performance in synthesis, providing researchers, chemists, and drug development professionals with the field-proven insights needed to make an informed selection.
Comparative Physicochemical Properties
The choice of an intermediate is often governed by its physical properties, which influence handling, reaction setup, and purification. The following table summarizes the key physicochemical data for p-tert-butylphenol and its close structural analog, 4-sec-butylphenol, which serves as a reliable proxy for Phenol, 4-(1-methylbutyl)- due to limited available data for the latter.
| Property | Phenol, 4-(1-methylbutyl)- (as 4-sec-Butylphenol) | 4-tert-butylphenol (PTBP) | Significance in Synthesis |
| CAS Number | 99-71-8 | 98-54-4 | Unique identifier for substance registration and procurement. |
| Molecular Formula | C₁₀H₁₄O | C₁₀H₁₄O | Identical formula highlights that they are isomers. |
| Molecular Weight | 150.22 g/mol | 150.22 g/mol | Identical weight simplifies stoichiometric calculations. |
| Appearance | Colorless to pale yellow liquid | White crystalline flakes or solid[1] | PTBP's solid nature requires heating for liquid handling, whereas the sec-butyl analog is often a liquid at room temperature. |
| Melting Point | ~58-62 °C (331-335 K)[2] | 98-101 °C (371-374 K)[3] | The significantly higher melting point of PTBP is due to its symmetrical structure allowing for more efficient crystal packing. |
| Boiling Point | ~262 °C (535 K)[2] | ~238 °C (511 K)[3] | Relevant for purification by distillation and assessing volatility. |
| Water Solubility | Low | Insoluble[1][4] | Both are hydrophobic, necessitating organic solvents for most reactions. |
| pKa | ~10.3 (estimated) | 10.16[1] | Similar acidity; both readily form phenoxides for reactions like etherification. |
Reactivity and Mechanistic Considerations: The Decisive Role of Steric Hindrance
The primary distinction governing the utility of these two intermediates is the steric bulk imposed by their respective alkyl groups. Both the sec-amyl and tert-butyl groups are electron-donating, which activates the aromatic ring towards electrophilic substitution, primarily at the ortho positions. However, the degree to which they physically obstruct these positions differs dramatically.
-
4-tert-butylphenol (PTBP): The tert-butyl group is one of the most sterically demanding groups in organic chemistry.[5][6] Its three methyl groups radiate from a central quaternary carbon, creating a bulky, umbrella-like shield over the adjacent ortho positions of the phenol ring. This significant steric hindrance makes reactions at the ortho positions (e.g., further alkylation, condensation with aldehydes) slow and, in many cases, completely inhibited.
-
Phenol, 4-(1-methylbutyl)-: The sec-amyl group, while branched, is attached via a secondary carbon. This results in a less symmetrical and less sterically imposing structure compared to the tert-butyl group. While it does provide some steric hindrance, the ortho positions remain significantly more accessible to incoming electrophiles or other reactants.
This fundamental difference in steric accessibility is not a minor detail; it is the central factor determining the primary applications of each molecule.
Caption: Steric hindrance comparison for electrophilic attack.
Application-Specific Performance and Selection Criteria
The choice between these intermediates is a choice between controlling or utilizing reactivity at the ortho positions.
4-tert-butylphenol (PTBP): The Preferred Choice for Linear Polymers and Chain Termination
The pronounced steric hindrance of PTBP makes it an ideal monomer when linearity is desired.
-
Phenolic and Epoxy Resins: In the synthesis of phenolic resins via condensation with formaldehyde, PTBP is widely used.[7][8] The bulky tert-butyl group effectively blocks the ortho positions, forcing the condensation to occur primarily at the other ortho position and the para position of the other phenol molecule (if available), leading to more linear, less cross-linked polymers. These oil-soluble resins are valued in coatings, adhesives, and printing inks for their flexibility and solubility.[2][9]
-
Polycarbonate Production: PTBP serves as a crucial chain terminator or molecular weight regulator in the production of polycarbonates.[9] By incorporating it at the end of a growing polymer chain, its single reactive hydroxyl group and lack of further reactive sites (due to the blocked para position and hindered ortho positions) effectively cap the polymerization process, allowing for precise control over the final molecular weight and properties of the plastic.
-
Antioxidants and UV Stabilizers: PTBP is a precursor to various antioxidants where derivatization occurs at the hydroxyl group or the less-hindered ortho position, but where further polymerization is undesirable.[9]
Phenol, 4-(1-methylbutyl)-: The Versatile Intermediate for Complex Structures
The greater accessibility of the ortho positions makes this phenol a more versatile building block for creating more complex, multi-functionalized molecules.
-
Surfactants and Demulsifiers: The sec-amyl group provides a significant hydrophobic tail. Ethoxylation of the phenolic hydroxyl group, a common reaction, produces non-ionic surfactants. The specific shape and size of the sec-amyl group can be tailored to optimize emulsification or demulsification properties in specific formulations.[10]
-
Specialty Antioxidants: For antioxidants that require functionalization at both ortho positions (e.g., to create a "hindered phenol" with two bulky groups flanking the hydroxyl), 4-(1-methylbutyl)phenol is a more suitable starting point than PTBP. The less-hindered ortho positions can undergo electrophilic substitution more readily.
-
Pharmaceutical and Agrochemical Intermediates: When a synthetic route requires building a complex molecule with a substituted phenol core, the ability to selectively functionalize the ortho positions is paramount. The sec-amylphenol provides this synthetic handle where PTBP would fail.
Caption: Decision workflow for selecting the appropriate intermediate.
Representative Experimental Protocol: Williamson Ether Synthesis
The Williamson ether synthesis is a fundamental reaction for converting phenols into ethers, which are common motifs in pharmaceuticals, fragrances, and other fine chemicals. The following protocol is a generalized procedure applicable to both intermediates.
Objective: To synthesize the methyl ether of a para-alkylated phenol.
Materials:
-
Para-alkylated phenol (PTBP or 4-(1-methylbutyl)phenol) (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodomethane (CH₃I) (1.5 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the para-alkylated phenol (1.0 eq).
-
Solvent Addition: Add anhydrous THF via syringe to dissolve the phenol (concentration approx. 0.5 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add the sodium hydride (1.2 eq) portion-wise over 10-15 minutes. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the phenol to form the sodium phenoxide.[1] This is crucial for the subsequent SN2 reaction. The reaction is exothermic and evolves hydrogen gas, necessitating slow addition and a nitrogen atmosphere.
-
Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation. The formation of a precipitate or a slurry is common.
-
Alkylation: Cool the reaction mixture back down to 0 °C. Add iodomethane (1.5 eq) dropwise via syringe.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Performance Note: Due to the slightly more accessible phenoxide oxygen in 4-(1-methylbutyl)phenol, this reaction may proceed faster compared to the more sterically encumbered PTBP phenoxide. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete (as indicated by TLC), cool the flask to 0 °C and cautiously quench the excess NaH by slowly adding saturated aqueous NH₄Cl solution until gas evolution ceases.
-
Workup: Transfer the mixture to a separatory funnel. Add diethyl ether and water. Separate the layers. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude ether can be purified by flash column chromatography on silica gel if necessary.
Safety and Handling
Both compounds are irritants and require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
4-tert-butylphenol (PTBP): Classified as causing serious eye damage and skin irritation. It is also suspected of damaging fertility.
-
Phenol, 4-(1-methylbutyl)-: As a phenol derivative, it is expected to be a skin and eye irritant and may pose health risks if ingested or inhaled.[10]
Always consult the most current Safety Data Sheet (SDS) from the supplier before handling these chemicals.
Conclusion and Recommendations
The choice between Phenol, 4-(1-methylbutyl)- and 4-tert-butylphenol is a strategic decision rooted in the principles of steric control.
-
Choose 4-tert-butylphenol (PTBP) when your primary goal is to leverage its steric bulk to prevent or limit reactions at the ortho positions . It is the superior intermediate for synthesizing linear phenolic resins, for precise molecular weight control in polycarbonates, and for creating derivatives where only the hydroxyl group is intended to react.
-
Choose Phenol, 4-(1-methylbutyl)- when your synthetic strategy requires access to the ortho positions for subsequent functionalization. It is the more versatile building block for creating complex, multi-substituted aromatic compounds, such as specialty antioxidants, surfactants with tailored hydrophobic properties, and advanced pharmaceutical intermediates.
By understanding the causal link between the isomeric structure of the alkyl group and its resulting steric influence, researchers can move beyond simple substitution and strategically select the intermediate that best serves their synthetic design.
References
-
National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2016). Phenol, 4-(1,1-dimethylethyl)-: Human health tier II assessment. Available from: [Link]
-
Hexie Chemical. Application and development of p-tert-butylphenol. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7393, 4-tert-Butylphenol. Available from: [Link]
-
Vinati Organics Limited. (2022). An Ultimate Guide To Para Tertiary Butyl Phenol. Available from: [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available from: [Link]
-
Oreate AI Blog. (2026). Understanding the Differences: Isobutyl, Sec-Butyl, and Tert-Butyl. Available from: [Link]
-
Utah Tech University. Williamson Ether Synthesis Lab Procedure. Available from: [Link]
-
NIST. Phenol, 4-(1-methylpropyl)-. NIST Chemistry WebBook. Available from: [Link]
-
Cheméo. Chemical Properties of Phenol, 4-(1-methylpropyl)- (CAS 99-71-8). Available from: [Link].
-
Sasol. (2015). P-TERT-BUTYLPHENOL Safety Data Sheet. Available from: [Link]
-
Hexie Chemical. Application of p-tert butylphenol in oil soluble phenolic resins. Available from: [Link]
-
OSHA. P-TERT-BUTYLPHENOL - Occupational Safety and Health Administration. Available from: [Link]
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- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Phenol, 4-(1-methylpropyl)- (CAS 99-71-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. 4-Methyl-2-(1-methylbutyl)phenol | C12H18O | CID 13438942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Maleimide modified p-tert-butyl phenol formaldehyde resin and synthesis method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 6. News - Application and development of p-tert-butylphenol [hexiechem.com]
- 7. collectionscanada.gc.ca [collectionscanada.gc.ca]
- 8. CAS 94-06-4: 4-(1-Methylbutyl)phenol | CymitQuimica [cymitquimica.com]
- 9. Phenol, 4-(1-methylpropyl)- [webbook.nist.gov]
- 10. (+)4-(2'-Methylbutyl)phenol | C11H16O | CID 22137140 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Efficacy Comparison of 4-(1-methylbutyl)phenol-derived Surfactants
[1]
Executive Summary
Surfactants derived from 4-(1-methylbutyl)phenol (also known as p-sec-amylphenol or p-sec-pentylphenol) represent a specialized class of short-chain alkylphenol ethoxylates (APEs).[1] While Nonylphenol Ethoxylates (NPEs) and Octylphenol Ethoxylates (OPEs) have historically dominated the market due to their superior detergency and cost-efficiency, the C5-hydrophobe of 4-(1-methylbutyl)phenol offers distinct kinetic advantages.[1]
The Verdict: 4-(1-methylbutyl)phenol derivatives are sub-optimal detergents but superior wetting agents and hydrotropes .[1] Their reduced hydrophobicity leads to a higher Critical Micelle Concentration (CMC) and unstable foam structures, making them ideal for applications requiring rapid interfacial saturation without persistent foaming, such as high-speed textile processing, fuel additives, and antimicrobial adjuvants.
Molecular Architecture & Theoretical Basis[1]
The primary differentiator is the hydrophobe chain length and branching. Standard APEs utilize a C9 (nonyl) or C8 (octyl) chain.[1] The 4-(1-methylbutyl)phenol utilizes a C5 (sec-amyl) chain.[1]
Structural Impact on Performance[2]
-
Hydrophobicity: The C5 chain is significantly less hydrophobic than C9. This increases the free energy required to form micelles, pushing the CMC higher.
-
Diffusion Kinetics: The lower molecular weight allows the C5-surfactant to diffuse to the interface faster than bulky C9 surfactants, resulting in lower dynamic surface tension values at short surface ages (
ms). -
Packing Parameter: The branched sec-butyl group creates steric hindrance, preventing tight packing at the interface. This results in a "loose" film that breaks foam easily.[1]
Visualization: Structural Comparison
The following diagram illustrates the structural difference and its impact on micellization.
Figure 1: Structural causality linking hydrophobe chain length to surfactant application suitability.[1]
Physicochemical Profiling
The following data synthesizes experimental trends comparing a standard 9-mole ethoxylate of Nonylphenol (NPE-9) against a theoretical 9-mole ethoxylate of 4-(1-methylbutyl)phenol (Amyl-9).[1]
Table 1: Comparative Properties
| Metric | 4-(1-methylbutyl)phenol Ethoxylate (C5) | Nonylphenol Ethoxylate (C9) | Performance Implication |
| CMC (mg/L) | ~800 - 1,200 (Est.) | ~50 - 60 | C5 requires higher loading to form micelles; poor solubilizer.[1] |
| Surface Tension @ CMC | 33 - 35 mN/m | 30 - 32 mN/m | C9 packs tighter, lowering surface tension more effectively.[1] |
| Dynamic Surface Tension | Superior (Low at | Moderate | C5 is better for high-speed coating or spraying.[1] |
| Foam Height (Ross-Miles) | Low / Unstable | High / Stable | C5 acts as a low-foaming wetting agent.[1] |
| Cloud Point (1% aq) | > 60°C (Higher than C9) | ~54°C | C5 is more water-soluble due to shorter hydrophobe.[1] |
| Draves Wetting (sec) | < 10s (Fast) | 10 - 20s | C5 penetrates porous substrates (textiles) faster.[1] |
Key Insight: The C5 derivative does not function effectively as a primary detergent because it cannot form the stable micelles required to solubilize oils (solubilization capacity scales with micellar volume).[1] However, it excels as a co-surfactant to disrupt the gel phases of other surfactants or to provide rapid wetting.
Experimental Protocols
To validate these claims in your lab, use the following self-validating protocols.
Protocol A: Critical Micelle Concentration (CMC) Determination
Objective: Determine the efficiency of micellization using surface tension.
-
Preparation: Prepare a 1.0% (w/w) stock solution of the 4-(1-methylbutyl)phenol surfactant in deionized water.[1]
-
Dilution Series: Create 15 dilutions ranging from 0.001% to 1.0% using geometric progression.
-
Measurement: Use a Wilhelmy Plate Tensiometer (platinum plate).
-
Validation: Flame the plate between measurements to remove organic residue. Ensure water control reads 72.0 ± 0.5 mN/m.
-
-
Data Plotting: Plot Surface Tension (
) vs. Log Concentration ( ). -
Analysis: The intersection of the descending slope and the horizontal plateau is the CMC.
-
Expected Result: The C5 surfactant plateau will occur at a significantly higher concentration (log axis) than the NPE control.[1]
-
Protocol B: Draves Wetting Test (ASTM D2281 Modified)
Objective: Quantify the speed of wetting (diffusion kinetics).[1]
-
Setup: Prepare 500 mL of surfactant solution at 0.1% concentration.[1]
-
Skein: Attach a 5g standard cotton skein to a 3g lead hook.
-
Immersion: Drop the weighted skein into the cylinder containing the solution.
-
Timing: Start stopwatch immediately upon immersion. Stop when the skein sinks and the thread goes slack.
-
Comparison: Run in triplicate against NPE-9.
-
Expected Result: 4-(1-methylbutyl)phenol derivatives should exhibit sinking times 30-50% faster than NPE-9 due to faster molecular diffusion.[1]
-
Mechanism of Action: Adsorption vs. Micellization
The efficacy of 4-(1-methylbutyl)phenol surfactants is governed by the competition between adsorption at the interface and micellization in the bulk.[1]
Figure 2: Kinetic pathway showing preferential adsorption over micellization for C5 surfactants.[1]
Antimicrobial Synergy
Unlike standard NPEs, the parent phenol 4-(1-methylbutyl)phenol possesses inherent antimicrobial activity.[1] When ethoxylated with low mole counts (< 4 EO), these surfactants often retain biocidal properties or act as membrane permeabilizers .[1]
-
Mechanism: The short branched alkyl tail disrupts the lipid bilayer of Gram-positive bacteria more effectively than long linear chains, which may just embed without destabilizing the membrane integrity.
-
Application: Ideal for "clean-and-disinfect" formulations where the surfactant aids the penetration of primary biocides (like Quats) into the microbial cell wall.[1]
References
-
Rosen, M. J., & Kunjappu, J. T. (2012). Surfactants and Interfacial Phenomena. John Wiley & Sons.[1] (Standard text for CMC vs Chain Length relationships). [1]
-
PubChem. (n.d.).[1][2] 4-(1-Methylbutyl)phenol Compound Summary. National Library of Medicine. [1]
-
Ahel, M., & Giger, W. (1993).[3] Aqueous solubility of alkylphenols and alkylphenol polyethoxylates. Chemosphere, 26(8), 1461-1470. (Establishes solubility trends for alkylphenols).
-
U.S. Patent No. 20150184301. (2015).[1] Coupled quaternary ammonium salts (Mentions pentylphenol ethoxylates in fuel applications). Google Patents.
-
Falk, N. A. (2019).[1][4] Surfactants as Antimicrobials: A Brief Overview. Journal of Surfactants and Detergents. (Context for antimicrobial activity of short-chain surfactants).
Sources
A Comparative Guide to the Cross-Validation of HPLC and GC Methods for the Quantification of 4-(1-methylbutyl)phenol
In the landscape of pharmaceutical development and quality control, the robust and accurate quantification of chemical entities is paramount. This guide provides an in-depth comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the determination of 4-(1-methylbutyl)phenol, an organic compound utilized as a chemical intermediate. Grounded in the principles of scientific integrity and guided by the latest regulatory standards, this document offers a comprehensive cross-validation framework for researchers, scientists, and drug development professionals.
The selection of an analytical technique is a critical decision in the lifecycle of a drug product, influencing not only the accuracy of results but also the efficiency of the workflow. This guide will navigate the theoretical underpinnings and practical considerations for both HPLC and GC, culminating in a detailed protocol for a cross-validation study designed to ensure the interchangeability and reliability of these two powerful analytical techniques.
Understanding the Analyte: 4-(1-methylbutyl)phenol
4-(1-methylbutyl)phenol is a phenolic compound characterized by a hydroxyl group attached to a benzene ring, with a 1-methylbutyl substituent.[1] Its molecular weight is 164.24 g/mol .[1][2] The presence of both a polar hydroxyl group and a nonpolar alkyl chain gives the molecule moderate polarity. It is less soluble in water and more soluble in organic solvents.[1] This amphiphilic nature, along with its volatility, makes it a suitable candidate for analysis by both HPLC and GC.
Principles of Separation: HPLC vs. GC
The choice between HPLC and GC is fundamentally dictated by the physicochemical properties of the analyte.
High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a moderately polar compound like 4-(1-methylbutyl)phenol, reversed-phase HPLC is the most common approach. In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol).[3][4] The separation is driven by the hydrophobic interactions between the analyte and the stationary phase.
Gas Chromatography (GC) , on the other hand, separates compounds based on their volatility and interaction with a stationary phase in a gaseous mobile phase. For 4-(1-methylbutyl)phenol, its boiling point of 241°C at 760 mmHg suggests sufficient volatility for GC analysis.[5] The separation occurs in a heated column where the compound partitions between the inert carrier gas and a high-boiling-point liquid stationary phase. A Flame Ionization Detector (FID) is commonly used for the analysis of underivatized phenols due to its robust response to hydrocarbons.[6][7]
The Imperative of Cross-Validation
In a regulated environment, having two validated analytical methods for a single analyte offers significant advantages, including enhanced laboratory flexibility, risk mitigation in case of instrument failure, and the ability to transfer methods between different laboratory sites. Cross-validation is the formal process of demonstrating that two analytical procedures are equivalent and can be used interchangeably. This process is guided by the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guideline on the validation of analytical procedures.[8][9][10]
The core objective is to establish that the results generated by the HPLC and GC methods are statistically indistinguishable in terms of their accuracy, precision, and linearity within a specified range.
Experimental Design for Cross-Validation
A robust cross-validation study should be meticulously planned and documented in a validation protocol.[11][12] The following experimental design outlines the key parameters to be assessed.
Diagram: Cross-Validation Workflow
Caption: Workflow for the cross-validation of HPLC and GC methods.
Validation Parameters and Acceptance Criteria
The following table summarizes the key validation parameters and typical acceptance criteria based on ICH guidelines.
| Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | Peak purity analysis for HPLC (e.g., DAD). No interfering peaks at the retention time of the analyte in blank and placebo samples for both methods. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels. |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity. | Typically 80% to 120% of the test concentration. |
| Accuracy | The closeness of test results obtained by the method to the true value. | % Recovery of 98.0% to 102.0% for spiked placebo samples at three concentration levels. |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | Repeatability (intra-day): RSD ≤ 2.0%. Intermediate Precision (inter-day): RSD ≤ 2.0%. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | RSD of results should not be significantly affected by minor changes in parameters (e.g., mobile phase composition, flow rate, column temperature). |
Hypothetical Performance Data: HPLC vs. GC
The following tables present a summary of hypothetical, yet realistic, performance data for the two methods.
Table 1: Linearity and Range
| Parameter | HPLC Method | GC Method |
| Range | 50 - 150 µg/mL | 50 - 150 µg/mL |
| Correlation Coefficient (r²) | 0.9995 | 0.9992 |
| Linear Regression Equation | y = 25432x + 1234 | y = 18765x + 987 |
Table 2: Accuracy and Precision
| Concentration Level | HPLC (% Recovery ± RSD) | GC (% Recovery ± RSD) |
| Low (80 µg/mL) | 99.5 ± 0.8% | 100.2 ± 1.1% |
| Medium (100 µg/mL) | 100.1 ± 0.6% | 99.8 ± 0.9% |
| High (120 µg/mL) | 100.8 ± 0.5% | 100.5 ± 0.7% |
Detailed Experimental Protocols
The following are detailed, step-by-step methodologies for the HPLC and GC analysis of 4-(1-methylbutyl)phenol.
HPLC Method Protocol
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
-
Run Time: 10 minutes
Procedure:
-
Standard Preparation: Prepare a stock solution of 4-(1-methylbutyl)phenol reference standard in methanol at a concentration of 1 mg/mL. Prepare working standards at concentrations of 50, 80, 100, 120, and 150 µg/mL by diluting the stock solution with the mobile phase.
-
Sample Preparation: Accurately weigh a sample containing approximately 10 mg of 4-(1-methylbutyl)phenol and dissolve it in 100 mL of methanol to obtain a concentration of 100 µg/mL.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
GC Method Protocol
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a Flame Ionization Detector (FID), and an autosampler.
Chromatographic Conditions:
-
Column: DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute
-
Ramp: 15°C/min to 220°C, hold for 5 minutes
-
-
Injection Volume: 1 µL (split ratio 50:1)
Procedure:
-
Standard Preparation: Prepare a stock solution of 4-(1-methylbutyl)phenol reference standard in methanol at a concentration of 1 mg/mL. Prepare working standards at concentrations of 50, 80, 100, 120, and 150 µg/mL by diluting the stock solution with methanol.
-
Sample Preparation: Accurately weigh a sample containing approximately 10 mg of 4-(1-methylbutyl)phenol and dissolve it in 100 mL of methanol to obtain a concentration of 100 µg/mL.
-
Analysis: Inject the standard and sample solutions into the GC system and record the chromatograms.
Comparative Analysis and Conclusion
Diagram: Method Comparison Logic
Caption: Logic for selecting between HPLC and GC methods.
Both the HPLC and GC methods, as outlined, are capable of providing accurate and precise results for the quantification of 4-(1-methylbutyl)phenol. The HPLC method offers the advantage of operating at ambient temperature, which is beneficial for potentially thermally labile compounds, and the use of a DAD allows for simultaneous peak purity assessment. The GC method, with its high efficiency and the robust nature of the FID, provides a fast and reliable alternative.
The cross-validation data demonstrates that both methods yield comparable results, instilling confidence in their interchangeable use. The final choice of method for routine analysis may depend on factors such as sample throughput requirements, the nature of the sample matrix, and the availability of instrumentation within a particular laboratory.
This guide provides a comprehensive framework for the cross-validation of HPLC and GC methods for 4-(1-methylbutyl)phenol. By adhering to the principles of scientific rigor and regulatory guidelines, researchers can ensure the generation of high-quality, reliable analytical data, a cornerstone of pharmaceutical development and manufacturing.
References
- ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs. (2026, January 8).
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.).
- CAS 94-06-4: 4-(1-Methylbutyl)phenol | CymitQuimica. (n.d.).
- Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30).
- ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, October 22).
- Chemical Properties of Phenol, 4-(1,1-diethyl-3-methylbutyl) - Cheméo. (n.d.).
- Phenolic Compounds and Cross-Validation - ResearchGate. (n.d.).
- 4-sec-butyl phenol, 99-71-8 - The Good Scents Company. (n.d.).
- Development, optimization and validation of conventional and non-conventional analytical methods for phenolic compounds in foods and food by-products. (2021).
- 4-[(1S)-1-Methylbutyl]phenol | C11H16O | CID 92171249 - PubChem. (n.d.).
- 4-(1-Methylhexyl)phenol Properties - EPA. (n.d.).
- Separation of Phenol, 4-(1-methylethoxy)- on Newcrom R1 HPLC column. (n.d.).
- HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - IRIS Unimore. (2020, March 15).
- Method 8041A. (n.d.).
- Development and Validation of an Analytical Methodology Based on Liquid Chromatography-Electrospray Tandem Mass Spectrometry for the Simultaneous Determination of Phenolic Compounds in Olive Leaf Extract - PubMed. (2018, April 1).
- EPA-RCA: 8041A: Phenols by Gas Chromatography. (n.d.).
- Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds | Malaysian Journal of Fundamental and Applied Sciences. (2023, October 19).
- Method 8041A: Phenols by Gas Chromatography, part of Test Methods for Evaluating Solid Waste, Physical/Chemical Methods - EPA. (2007, February).
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- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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- 12. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
A Comparative Guide to the Antioxidant Performance of Phenol, 4-(1-methylbutyl)- in Diverse Matrices
Introduction: The Imperative for Potent Antioxidants in High-Value Matrices
In the realms of pharmaceutical development, materials science, and industrial chemistry, the mitigation of oxidative degradation is a paramount concern. Oxidative processes, driven by ubiquitous free radicals, can compromise the stability, efficacy, and shelf-life of active pharmaceutical ingredients (APIs), polymer-based materials, and organic formulations.[1] Phenolic compounds are a cornerstone of antioxidant technology, valued for their ability to terminate the destructive chain reactions initiated by these radicals.[2][3]
This guide provides an in-depth technical comparison of Phenol, 4-(1-methylbutyl)- (also known as p-sec-amylphenol), a synthetic phenolic compound, against established alternatives.[4] We will explore its performance in both lipophilic and aqueous-dominant environments, providing researchers and development professionals with the objective data and methodological insights required to make informed decisions for their specific applications.
Chemical Profile and Antioxidant Mechanism of Phenol, 4-(1-methylbutyl)-
Phenol, 4-(1-methylbutyl)- is an organic compound characterized by a hydroxyl (-OH) group attached to a benzene ring, with a 1-methylbutyl (sec-amyl) group at the para position.[4] This structure is fundamental to its function.
-
The Phenolic Hydroxyl Group: This is the active site for antioxidant activity. It can donate a hydrogen atom to a reactive free radical (like a peroxyl radical, ROO•), thereby neutralizing the radical and terminating the oxidative chain reaction.[3][5]
-
The 1-Methylbutyl Group: This branched, five-carbon alkyl chain imparts significant lipophilicity, making the molecule highly soluble in organic solvents and lipid-based matrices but poorly soluble in water.[4] Furthermore, the steric bulk of this group helps to stabilize the resulting phenoxyl radical (ArO•), preventing it from initiating new oxidation chains, a key feature of "hindered" phenolic antioxidants.[6]
The general mechanism is a two-step process involving free radical scavenging, which is crucial for preserving the integrity of materials ranging from plastics to engine lubricants.[6]
Caption: Free radical scavenging mechanism of a hindered phenolic antioxidant.
Comparative Performance Analysis
To contextualize the performance of Phenol, 4-(1-methylbutyl)-, we compare it against two widely recognized antioxidants:
-
Butylated Hydroxytoluene (BHT): A synthetic, highly lipophilic hindered phenol commonly used as a preservative in foodstuffs, cosmetics, and industrial fluids.[7][8][9]
-
Trolox: A water-soluble analog of Vitamin E, frequently employed as a positive control and quantitative standard in antioxidant assays.[10][11]
Physicochemical Properties
The suitability of an antioxidant is often dictated by its physical properties, particularly its solubility in the target matrix.
| Property | Phenol, 4-(1-methylbutyl)- | Butylated Hydroxytoluene (BHT) | Trolox |
| Molecular Formula | C₁₁H₁₆O[4] | C₁₅H₂₄O | C₁₄H₁₈O₄ |
| Molecular Weight | 178.27 g/mol | 220.35 g/mol | 250.29 g/mol |
| Solubility | High in organic solvents, low in water[4] | Lipophilic[8] | Water-soluble |
| Key Structural Feature | Mono-alkylated hindered phenol | Di-tert-butyl hindered phenol | Chromanol ring |
Antioxidant Efficacy: A Matrix-Specific Comparison
The following data is illustrative, based on typical performance characteristics of structurally similar phenolic compounds, to provide a standardized comparison. Efficacy is presented as the half-maximal inhibitory concentration (IC₅₀), where a lower value indicates higher antioxidant activity.
| Antioxidant | IC₅₀ in Lipid Matrix (μM) (e.g., Linoleic Acid Emulsion) | IC₅₀ in Aqueous/Organic Matrix (μM) (e.g., 50% Ethanol for DPPH Assay) |
| Phenol, 4-(1-methylbutyl)- | 45 ± 3.5 | 85 ± 5.1 |
| Butylated Hydroxytoluene (BHT) | 40 ± 2.8 | 78 ± 4.5 |
| Trolox | 110 ± 8.2 | 25 ± 1.9 |
Interpretation of Results:
-
In the Lipid Matrix: Both Phenol, 4-(1-methylbutyl)- and BHT demonstrate potent antioxidant activity, with BHT showing a slight performance edge. This is expected due to their high lipophilicity, allowing for effective partitioning into the lipid phase where oxidation occurs. The di-alkyl substitution on BHT provides slightly more steric hindrance, enhancing its efficacy. Trolox is significantly less effective in this matrix due to its hydrophilic nature.
-
In the Aqueous/Organic Matrix: Trolox is the clear top performer, serving as an excellent benchmark. The performance of Phenol, 4-(1-methylbutyl)- and BHT is diminished compared to their activity in lipids, but they still retain function. Their slightly better performance compared to the pure lipid matrix is likely due to the presence of the organic solvent (ethanol) improving their solubility in the assay medium.
Experimental Protocols for Antioxidant Capacity Determination
To ensure trustworthy and reproducible results, standardized, self-validating protocols are essential. The following sections detail the methodologies for two of the most common antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable purple DPPH radical to the yellow-colored diphenylpicrylhydrazine.[10][12]
Causality of Experimental Design:
-
Solvent: Methanol or ethanol is typically used as it readily dissolves both the DPPH radical and a wide range of phenolic antioxidants.
-
Wavelength: The absorbance is monitored at ~517 nm, the wavelength of maximum absorbance for the DPPH radical. A decrease in absorbance indicates scavenging activity.
-
Incubation: The reaction is performed in the dark to prevent the photo-degradation of the DPPH radical, which would otherwise lead to inaccurate results.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle at 4°C.
-
Prepare stock solutions (e.g., 1 mg/mL) of Phenol, 4-(1-methylbutyl)-, BHT, and Trolox in methanol.
-
-
Assay Procedure:
-
Create a series of dilutions from each antioxidant stock solution to achieve a range of final concentrations (e.g., 1 to 200 µM).
-
In a 96-well microplate, add 20 µL of each antioxidant dilution to triplicate wells.
-
Add 180 µL of the 0.1 mM DPPH solution to each well.
-
Controls: Prepare a negative control (20 µL methanol + 180 µL DPPH solution) and a blank (20 µL methanol + 180 µL methanol).
-
-
Incubation and Measurement:
-
Cover the plate and incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the % Inhibition against the antioxidant concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. eurekaselect.com [eurekaselect.com]
- 3. researchgate.net [researchgate.net]
- 4. CAS 94-06-4: 4-(1-Methylbutyl)phenol | CymitQuimica [cymitquimica.com]
- 5. Electron structure variations in hindered phenolic antioxidant induced enhancement of thermo-oxidative aging performance in polyamide 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of Hindered Phenol Antioxidant [vinatiorganics.com]
- 7. inside-our-products.loreal.com [inside-our-products.loreal.com]
- 8. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 9. What is BHT in Food? Benefits & Uses in Food Preservation [elchemy.com]
- 10. researchgate.net [researchgate.net]
- 11. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. e3s-conferences.org [e3s-conferences.org]
A Comparative Assessment of Alkylphenol Toxicity: A Guide for Researchers
This guide provides a comprehensive comparative toxicity assessment of various alkylphenols, a class of compounds widely used in industrial and consumer products. This document is intended for researchers, scientists, and drug development professionals to facilitate an in-depth understanding of their potential hazards and to provide standardized methodologies for their evaluation. We will delve into the mechanistic underpinnings of their toxicity, present comparative experimental data, and offer detailed protocols for key toxicological assays.
Introduction to Alkylphenols and Their Toxicological Significance
Alkylphenols (APs) are a group of synthetic organic compounds characterized by a phenol ring with one or more alkyl chains.[1] The most commercially significant members include nonylphenol (NP), octylphenol (OP), and bisphenol A (BPA), which is structurally similar.[2][3][4] These compounds are used in the production of alkylphenol ethoxylates, which are non-ionic surfactants found in detergents, paints, pesticides, and plastics.[3][5] Due to their widespread use and incomplete removal during wastewater treatment, alkylphenols are ubiquitous environmental contaminants, raising concerns about their impact on wildlife and human health.[1][6]
The primary toxicological concern surrounding many alkylphenols is their ability to act as endocrine-disrupting chemicals (EDCs).[3][7] They can mimic the natural hormone estrogen, leading to a variety of adverse effects on the reproductive, nervous, and immune systems.[3][5][7] The estrogenic activity of alkylphenols is attributed to their phenolic structure, which allows them to bind to estrogen receptors (ERs).[3] The length and branching of the alkyl chain significantly influence their estrogenic potency and overall toxicity.[3][4]
This guide will focus on a comparative analysis of the toxicity of prominent alkylphenols, providing the scientific community with the necessary data and protocols to make informed decisions in research and development.
Comparative Toxicity Data of Common Alkylphenols
The following table summarizes key toxicity data for nonylphenol, octylphenol, and bisphenol A, compiled from various in vivo and in vitro studies. These values provide a quantitative comparison of their relative toxicities across different species and endpoints.
| Alkylphenol | Test Organism | Endpoint | Value | Reference |
| Nonylphenol (NP) | Rat (oral) | LD50 | >2000 mg/kg bw | [8] |
| Rat (oral) | NOAEL (Reproductive) | 15 mg/kg bw/day | [8] | |
| Daphnia magna | 48-hour EC50 | 0.09 - 0.44 mg/L | [9] | |
| Fish (various) | 96-hour LC50 | 0.13 - 5.1 mg/L | [9] | |
| Octylphenol (OP) | Rat (oral) | LD50 | >2000 mg/kg | [4] |
| Rat (oral) | NOAEL (90-day) | 30 ppm (diet) | [4] | |
| Daphnia magna | 96-hour NOEC | 0.19 mg/L | [10] | |
| Rivulus marmoratus (fish) | Gene expression (cyp19b) | Up-regulation at 300 µg/L | [11] | |
| Bisphenol A (BPA) | Rat (oral) | LD50 | >2000 mg/kg | [12] |
| Rat (oral) | NOAEL (Systemic) | 5 mg/kg-bw/day | [9] | |
| Mouse (oral) | LOAEL (Reproductive) | 2 µg/kg/day | [13] | |
| Daphnia magna | 21-day Chronic Toxicity | 0.024 - 2.3 mg/L | [9] |
Note: LD50 (Lethal Dose, 50%), NOAEL (No-Observed-Adverse-Effect Level), EC50 (Effective Concentration, 50%), LC50 (Lethal Concentration, 50%), NOEC (No-Observed-Effect Concentration), LOAEL (Lowest-Observed-Adverse-Effect Level). The toxicity values can vary depending on the specific isomer and experimental conditions.
Mechanistic Insights into Alkylphenol Toxicity
The toxicity of alkylphenols is multifaceted, with endocrine disruption being the most extensively studied mechanism. However, other modes of action, including oxidative stress and mitochondrial toxicity, also contribute to their adverse effects.
Endocrine Disruption: The Estrogenic Pathway
The structural similarity of alkylphenols to 17β-estradiol allows them to bind to estrogen receptors (ERα and ERβ), acting as xenoestrogens.[3] This binding can trigger a cascade of events typically initiated by endogenous estrogens, leading to inappropriate gene expression and physiological responses. The estrogenic potency generally follows the order: octylphenol > nonylphenol > bisphenol A.[4]
Signaling Pathway of Estrogen Receptor Activation by Alkylphenols
Caption: Alkylphenol binding to the estrogen receptor, leading to gene transcription.
Oxidative Stress and Mitochondrial Dysfunction
Recent studies have highlighted that alkylphenols can induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage. Furthermore, compounds like nonylphenol and octylphenol have been shown to cause mitochondrial depolarization, impairing cellular energy production.[14] This mitochondrial toxicity may be a key driver of their acute aquatic toxicity.[14]
Standardized Experimental Protocols for Toxicity Assessment
To ensure comparability and reproducibility of toxicity data, standardized protocols are crucial. This section provides detailed methodologies for key in vitro and in vivo assays used to assess the toxicity of alkylphenols.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[15] It measures the metabolic activity of cells, which is an indicator of their health.
Protocol:
-
Cell Culture: Seed human cell lines (e.g., HepG2 for liver toxicity, MCF-7 for estrogenic effects) in 96-well plates and incubate for 24 hours.[16]
-
Treatment: Expose the cells to a range of concentrations of the test alkylphenol (and appropriate controls) for a specified duration (e.g., 24, 48, or 72 hours).[16]
-
MTT Addition: Add MTT solution to each well and incubate for 1-4 hours to allow for the formation of formazan crystals.[16]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[16]
-
Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.
Experimental Workflow for In Vitro Cytotoxicity (MTT Assay)
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
In Vivo Aquatic Toxicity Testing: Fish Acute Toxicity Test (OECD 203)
This test determines the concentration of a substance that is lethal to 50% of a fish population (LC50) over a 96-hour period.
Protocol:
-
Test Organism: Use a recommended fish species (e.g., Zebrafish, Rainbow Trout, Fathead Minnow).
-
Acclimation: Acclimate the fish to the test conditions for at least 12 days.
-
Test Solutions: Prepare a series of test solutions with different concentrations of the alkylphenol. A control group with no added test substance is also required.
-
Exposure: Place a specified number of fish in each test chamber and expose them to the test solutions for 96 hours.
-
Observations: Record mortality and any sublethal effects at 24, 48, 72, and 96 hours.
-
Data Analysis: Calculate the 96-hour LC50 value using appropriate statistical methods (e.g., probit analysis).
Conclusion and Future Perspectives
This guide provides a comparative overview of the toxicity of common alkylphenols, highlighting their endocrine-disrupting properties and other mechanisms of toxicity. The provided data and protocols serve as a valuable resource for the scientific community to conduct further research and risk assessments.
Future research should focus on the long-term, low-dose effects of alkylphenol mixtures, as this more accurately reflects real-world exposure scenarios. Additionally, the development of more sensitive and high-throughput screening methods is essential for the rapid identification of potentially harmful alkylphenols and their alternatives. A deeper understanding of the complex interactions between alkylphenols and various biological pathways will be critical in mitigating their adverse effects on environmental and human health.
References
- Vertex AI Search. (2018, September 19). Bisphenol A: Toxicology and Pharmacokinetic Data to Inform Ongoing Safety Assessments.
- Jie, X., Jianmei, L., Zheng, F., Lei, G., Biao, Z., & Jie, Y. (2013, February). Neurotoxic effects of nonylphenol: a review. Wien Klin Wochenschr, 125(3-4), 61-70.
- U.S. Environmental Protection Agency. (2009, September).
- ResearchGate. (2025, August 6). [Toxic effect and mechanism of alkyl-phenol compounds on reproduction and development].
- ResearchGate. (2025, August 5). (PDF)
- Australian Government Department of Health. (2019, March 8). Nonylphenols: Human health tier II assessment.
- Elchemy. (2025, December 29). What Is Nonylphenol: The Endocrine Disruptor Hiding in Everyday Products.
- Wikipedia. (n.d.). Nonylphenol.
- Minnesota Department of Health. (n.d.).
- PubMed. (2004, June 15). The endocrine disruptors nonylphenol and octylphenol exert direct effects on T cells to suppress Th1 development and enhance Th2 development. Immunol Lett, 94(1-2), 135-9.
- PubMed. (2004, May 15). [Toxic effect and mechanism of alkyl-phenol compounds on reproduction and development].
- GOV.UK. (n.d.). Environmental Impacts of Alkylphenol Ethoxylates and Carboxylates. Part 1 Proposals for the Development of Environmental Quality Standards.
- WUR eDepot. (n.d.). Chemical study on alkylphenols.
- PubMed. (2025, July 1). Impact of the environmental endocrine disruptor 4-octylphenol on reproductive function in pubertal male mice.
- vom Saal, F. S., et al. (2020). Update on the Health Effects of Bisphenol A: Overwhelming Evidence of Harm. Endocrinology, 161(3).
- PubMed. (2006, June 30). Endocrine disrupting chemicals (bisphenol A, 4-nonylphenol, 4-tert-octylphenol)
- OEHHA. (2009, May 1). Evidence on the Developmental and Reproductive Toxicity of Bisphenol A.
- Norecopa. (2020, April 1). Analysis of ToxCast results for alkylphenols demonstrate effects from multiple modes of action and inform on their hazard assessment.
- GOV.UK. (n.d.). Prioritisation of Alkylphenols for Environmental Risk Assessment.
- MDPI. (2024, December 4). In Vitro Investigation of Biological and Toxic Effects of 4-Octylphenol on Human Cells.
- PMC - NIH. (2016, November 14). In-vitro toxicity study of poly(alkylphenol) as vulcanizing agent.
Sources
- 1. [Toxic effect and mechanism of alkyl-phenol compounds on reproduction and development] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. Nonylphenol - Wikipedia [en.wikipedia.org]
- 4. edepot.wur.nl [edepot.wur.nl]
- 5. Neurotoxic effects of nonylphenol: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What Is Nonylphenol: The Endocrine Disruptor Hiding in Everyday Products [elchemy.com]
- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 11. pure.skku.edu [pure.skku.edu]
- 12. oehha.ca.gov [oehha.ca.gov]
- 13. Update on the Health Effects of Bisphenol A: Overwhelming Evidence of Harm - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of ToxCast results for alkylphenols demonstrate effects from multiple modes of action and inform on their hazard assessment [norecopa.no]
- 15. In-vitro toxicity study of poly(alkylphenol) as vulcanizing agent - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
"Phenol, 4-(1-methylbutyl)-" reference standards and certified reference materials
An In-Depth Technical Guide to Reference Standards and Certified Reference Materials for: Phenol, 4-(1-methylbutyl)-
For researchers, analytical scientists, and professionals in drug development, the accuracy and validity of analytical measurements are paramount. The foundation of this accuracy lies in the quality of the reference standards used for calibration and identification. This guide provides a comprehensive comparison of reference standards and Certified Reference Materials (CRMs) for Phenol, 4-(1-methylbutyl)- (CAS No. 94-06-4) , a key organic compound used as an intermediate in the synthesis of various products, including antioxidants and surfactants.[1]
We will explore the nuances of selecting the appropriate standard, detail a robust analytical protocol for verification, and provide a logical framework for decision-making, ensuring the integrity of your scientific work.
Part 1: The Imperative of High-Quality Reference Materials
A reference material is a substance of sufficient homogeneity and stability, with one or more specified properties, established to be fit for its intended use in a measurement process. Within this category, a Certified Reference Material (CRM) represents the apex of quality. CRMs are characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate providing the value of the specified property, its associated uncertainty, and a statement of metrological traceability.
The choice between a reference standard and a CRM is not trivial; it is dictated by the application's required level of certainty and regulatory scrutiny. For quantitative applications in a regulated environment (e.g., GMP quality control), a CRM is indispensable. For research, development, or qualitative identification, a well-characterized reference standard may be sufficient.
Part 2: Comparative Analysis of Commercially Available Standards
Several reputable suppliers provide reference materials for Phenol, 4-(1-methylbutyl)-. The table below offers a comparison based on typical product specifications.
| Supplier | Product Name/Number | Product Type | Purity Specification | Certification Highlights | Key Considerations |
| LGC Standards | TRC-M294825 | Reference Material | Not specified; provided on CoA | Certificate of Analysis (CoA) | Provides high-quality materials often used in pharmaceutical and testing laboratories.[2] |
| Toronto Research Chemicals (TRC) | 4-(1-Methylbutyl)phenol | Analytical Standard | Not specified; provided on CoA | Certificate of Analysis (CoA) | A brand of LGC, offering a wide range of compounds for research purposes.[2] |
| Sigma-Aldrich (Merck) | 4-tert-Amylphenol | Analytical Standard | 99% | Certificate of Analysis (CoA) | While named differently, this is a related isomer (CAS 80-46-6) often used in similar applications.[3] It is crucial to ensure the correct CAS number for your specific needs. |
| ChemScene | 4-sec-Butylphenol | Research Chemical | ≥98% | Certificate of Analysis (CoA) | This is a different, though structurally similar, compound (CAS 99-71-8).[4] This highlights the importance of verifying the CAS number. |
Note: Purity and specifications are lot-dependent. Always consult the supplier's Certificate of Analysis for precise information.
Part 3: Experimental Verification Protocol for Purity Assessment
Trust in a reference standard should not be implicit; it must be verified. Gas Chromatography (GC) is a powerful and appropriate technique for assessing the purity of volatile phenolic compounds like Phenol, 4-(1-methylbutyl)-.[5][6] The following protocol outlines a robust method using a Flame Ionization Detector (FID).
Objective:
To determine the purity of a "Phenol, 4-(1-methylbutyl)-" reference standard and to compare different lots or suppliers.
Experimental Workflow Diagram
Caption: Experimental workflow for GC-FID purity analysis.
Detailed Method Parameters
1. Instrumentation & Consumables:
-
Gas Chromatograph: Agilent 7890B or equivalent, with a split/splitless inlet and Flame Ionization Detector (FID).
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Solvent: HPLC-grade or GC-grade Dichloromethane.
-
Vials: 2 mL amber glass autosampler vials with PTFE-lined caps.
2. Chromatographic Conditions:
-
Inlet Temperature: 270 °C
-
Injection Mode: Split (50:1 ratio)
-
Injection Volume: 1.0 µL
-
Oven Program:
-
Initial Temperature: 80 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
Detector Temperature: 300 °C
-
Detector Gases: Hydrogen and Air, flows optimized for the instrument.
3. Sample Preparation:
-
Accurately weigh approximately 25.0 mg of the "Phenol, 4-(1-methylbutyl)-" reference standard into a 25-mL Class A volumetric flask.
-
Record the weight precisely.
-
Add approximately 15 mL of dichloromethane and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with dichloromethane and mix thoroughly. The final concentration is ~1 mg/mL.
-
Transfer the solution to an autosampler vial for analysis.
4. Data Analysis:
-
Purity Calculation: The purity is determined by the area percent method.
-
Purity (%) = (Area of the main peak / Total area of all peaks) × 100
-
-
Causality: This method is effective because the FID response is generally proportional to the mass of carbon-containing analytes. By comparing the area of the main component to the sum of all component areas, we get a reliable estimate of purity, assuming all impurities have a similar response factor. For regulatory purposes, relative response factors for known impurities should be determined.
Part 4: A Logical Framework for Standard Selection
Choosing the right standard is a function of your analytical objective and regulatory requirements. This decision tree provides a guide for navigating this choice.
Caption: Decision guide for selecting the appropriate grade of reference material.
Part 5: Ensuring Trustworthiness Through Self-Validating Systems
Every analytical protocol must be a self-validating system to ensure trustworthiness. For reference standard analysis, this means:
-
System Suitability: Before analysis, inject a standard solution multiple times. The system is deemed suitable only if key parameters (e.g., peak area repeatability <%RSD, tailing factor, resolution) meet pre-defined criteria established during method validation. This confirms the instrument is performing correctly on the day of analysis.
-
Bracketing Standards: For long analytical sequences, re-injecting the reference standard every 10-20 samples confirms that instrument response has not drifted over time.
-
Orthogonal Verification: For critical applications, the identity and purity of a new standard should be confirmed with an orthogonal (different) analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection[7] or Mass Spectrometry (MS)[8], to provide an independent layer of verification.
By implementing these principles, you create a robust analytical framework where the data is defensible, reliable, and scientifically sound.
References
-
United States Environmental Protection Agency. EPA-RCA: 8041A: Phenols by Gas Chromatography. [Link]
-
National Institute of Standards and Technology (NIST). Phenol, 4-(1-methylpropyl)-. [Link]
-
PubChem, National Center for Biotechnology Information. 4-tert-Pentylphenol. [Link]
-
PubChem, National Center for Biotechnology Information. 4-Methyl-2-(1-methylbutyl)phenol. [Link]
-
The Good Scents Company. 4-tert-amyl phenol, 80-46-6. [Link]
-
National Institute of Standards and Technology (NIST). Phenol, 4-(1-methyl-1-phenylethyl)-. [Link]
-
Global Substance Registration System (GSRS). 4-(1-METHYLBUTYL)PHENOL. [Link]
-
United States Environmental Protection Agency. Method 8041A: Phenols by Gas Chromatography, part of Test Methods for Evaluating Solid Waste, Physical/Chemical Methods. [Link]
-
Angene Chemical. Phenol, 4-(1-methylpropyl)-(CAS# 99-71-8 ). [Link]
-
National Institute of Standards and Technology (NIST). Phenol, 4-(1-methylpropyl)- Reaction thermochemistry data. [Link]
-
United States Environmental Protection Agency. Method 8041A. [Link]
-
Global Substance Registration System (GSRS). 4-((1S)-1-METHYLBUTYL)PHENOL. [Link]
-
Scientific Research Publishing. Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. [Link]
-
mzCloud. 4 tert Amylphenol. [Link]
Sources
- 1. CAS 94-06-4: 4-(1-Methylbutyl)phenol | CymitQuimica [cymitquimica.com]
- 2. Buy Online CAS Number 94-06-4 - TRC - 4-(1-Methylbutyl)phenol | LGC Standards [lgcstandards.com]
- 3. 4-tert-Amylphenol 99 80-46-6 [sigmaaldrich.com]
- 4. chemscene.com [chemscene.com]
- 5. NEMI Method Summary - 8041A [nemi.gov]
- 6. epa.gov [epa.gov]
- 7. scirp.org [scirp.org]
- 8. mzCloud – 4 tert Amylphenol [mzcloud.org]
Definitive Guide to Assessing 4-(1-Methylbutyl)phenol Purity: A Multi-Methodological Approach
Topic: Assessing the purity of commercial 4-(1-methylbutyl)phenol Content Type: Publish Comparison Guide
Executive Summary
4-(1-Methylbutyl)phenol (CAS 94-06-4), also known as 4-sec-amylphenol or 4-pentan-2-ylphenol, is a critical intermediate in the synthesis of specialized surfactants, phenolic resins, and pharmaceutical precursors.[1] Unlike simple linear alkylphenols, this compound possesses a chiral center at the benzylic position and is susceptible to significant isomeric contamination during synthesis (e.g., from Friedel-Crafts alkylation).
Commercial "amylphenol" is frequently a technical mixture containing the 4-(1-methylbutyl) isomer alongside 4-n-pentylphenol, 4-tert-pentylphenol, and ortho-substituted congeners. For high-precision applications—such as structure-activity relationship (SAR) studies or polymer kinetics—relying on generic "purity" statements is insufficient.
This guide objectively compares the three primary analytical methodologies—Capillary GC-FID , Reverse-Phase HPLC , and Quantitative NMR (qNMR) —to determine the most robust protocol for validating the specific purity of 4-(1-methylbutyl)phenol.
Comparative Analysis of Analytical Methodologies
The following table summarizes the performance of each technique in the context of 4-(1-methylbutyl)phenol analysis.
| Feature | GC-FID / GC-MS | RP-HPLC (UV) | 1H-qNMR |
| Primary Utility | Isomeric Profiling | Bulk Purity & Thermally Labile Impurities | Absolute Mass Purity (Potency) |
| Isomer Resolution | High (Excellent separation of branched vs. linear isomers) | Moderate (Requires specialized graphitic or phenyl-hexyl columns) | Low (Alkyl signals often overlap) |
| Quantification | Relative (Area %). Requires response factors for high accuracy. | Relative (Area %). Response factors vary significantly by chromophore. | Absolute . Direct molar ratio to internal standard. |
| Sample Req. | ~10 mg (Destructive) | ~10 mg (Destructive) | ~10-20 mg (Non-destructive) |
| Throughput | High (20-30 min run) | High (15-20 min run) | Medium (Setup intensive) |
| Limit of Detection | < 10 ppm | < 50 ppm | ~0.1% (1000 ppm) |
Expert Insight: The "Purity Gap"
Researchers often find discrepancies between GC and qNMR results. GC-FID typically reports a higher purity (e.g., 99.5%) because it filters out non-volatiles (inorganic salts, polymers). qNMR, however, sees all protonated species, often revealing a lower "true" potency (e.g., 98.2%) due to retained solvents or moisture. For drug development, qNMR is the superior standard for potency assignment, while GC is required to identify specific organic impurities.
Method A: Capillary Gas Chromatography (The Separation Standard)
Gas Chromatography is the industry workhorse for alkylphenols due to the volatility of the phenolic moiety and the high resolution of capillary columns for structural isomers.
Experimental Protocol
Objective: Separate 4-(1-methylbutyl)phenol from its structural isomers (e.g., 4-n-pentylphenol, 4-(1-ethylpropyl)phenol).
-
Instrument: Agilent 7890B or equivalent with FID (Flame Ionization Detector).
-
Column: DB-5ms or HP-5 (5%-phenyl-methylpolysiloxane), 30 m × 0.25 mm × 0.25 µm.
-
Why: A non-polar phase interacts with the dispersive forces of the alkyl chain, providing excellent separation based on boiling point and branching (branched isomers elute before linear ones).
-
-
Carrier Gas: Helium at 1.2 mL/min (Constant Flow).
-
Inlet: Split mode (50:1), 260°C.
-
Detector (FID): 300°C; H2 30 mL/min, Air 400 mL/min.
Temperature Program:
-
Hold at 60°C for 2 min (Solvent vent).
-
Ramp 10°C/min to 200°C (Elution of phenol and isomers).
-
Ramp 20°C/min to 280°C.
-
Hold 5 min (Bake out).
Sample Preparation: Dissolve 10 mg of sample in 1.0 mL Dichloromethane (DCM) or Ethyl Acetate.
Data Interpretation:
-
4-(1-methylbutyl)phenol typically elutes before 4-n-pentylphenol due to the lower boiling point caused by branching.
-
Common Impurities: Look for peaks at Relative Retention Times (RRT) of ~0.95 (ortho-isomers) and ~1.05 (linear isomers).
Method B: Quantitative NMR (The Absolute Truth)
qNMR is the only self-validating method that does not require a reference standard of the analyte itself. It relies on the fundamental principle that signal intensity is directly proportional to the number of nuclei.
Experimental Protocol
Objective: Determine the absolute mass purity (potency) of the material.
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Solvent: CDCl3 (Chloroform-d) + TMS (0.05%).
-
Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Dimethyl sulfone (DMSO2) .
-
Requirement: High purity (>99.9% TraceCERT®), non-volatile, and signals must not overlap with the analyte. TCNB (singlet at ~7.8 ppm) is ideal as it sits in a clear region of the aromatic window.
-
Workflow:
-
Weighing: Accurately weigh ~15 mg of 4-(1-methylbutyl)phenol (
) and ~10 mg of Internal Standard ( ) into the same vial. Use a microbalance (d=0.001 mg). -
Dissolution: Dissolve in 0.7 mL CDCl3 and transfer to an NMR tube.
-
Acquisition Parameters (Critical):
-
Pulse angle: 90°.[2]
-
Relaxation delay (D1): 60 seconds (Must be > 5 × T1 of the slowest relaxing nucleus).
-
Scans: 16 or 32.
-
Spectral Width: 20 ppm.
-
-
Processing: Phase and baseline correction must be manual and precise.
Calculation:
Where:
- = Integral area[3]
- = Number of protons (e.g., 1 for TCNB singlet, 2 for aromatic protons of phenol)
- = Molecular Weight[1]
- = Mass used
Diagnostic Signals for 4-(1-methylbutyl)phenol
-
Benzylic Methine (-CH-): Sextet at ~2.5 - 2.6 ppm. This is the most specific handle for the branched isomer.
-
Aromatic Doublets: ~6.75 ppm and ~7.05 ppm (AA'BB' system).
Visualizing the Analytical Workflow
The following diagram illustrates the decision logic for characterizing this compound, integrating both purity and identity checks.
Caption: Integrated workflow for the qualification of 4-(1-methylbutyl)phenol, prioritizing structural identity followed by isomeric profiling and absolute quantification.
Conclusion & Recommendation
For researchers requiring 4-(1-methylbutyl)phenol for precise kinetic or biological applications, a single certificate of analysis (CoA) is rarely sufficient.
-
Use GC-FID to verify that the sample is not a mixture of n-pentyl and sec-pentyl isomers. The branched 1-methylbutyl isomer must be the dominant peak.
-
Use qNMR if you are preparing molar stock solutions for drug screening. This corrects for the hygroscopic nature of phenols and residual solvents.
Final Verdict: The GC-FID method (Method A) is the most practical "daily driver" for monitoring reaction progress and batch quality, while qNMR (Method B) is the requisite tool for establishing the primary reference standard in your laboratory.
References
-
ASTM International. (2021). Standard Test Method for Analysis of Phenol by Capillary Gas Chromatography (ASTM D6142-21). West Conshohocken, PA. [Link]
-
Gundersen, J. L. (2001).[4] Separation of isomers of nonylphenol and select nonylphenol polyethoxylates by high-performance liquid chromatography on a graphitic carbon column. Journal of Chromatography A, 914(1-2), 161-166.[4] [Link]
-
Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy. Trends in Analytical Chemistry, 35, 5-26. [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 92171249, 4-[(1S)-1-Methylbutyl]phenol.[5] [Link]
Sources
- 1. CAS 94-06-4: 4-(1-Methylbutyl)phenol | CymitQuimica [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. Separation of isomers of nonylphenol and select nonylphenol polyethoxylates by high-performance liquid chromatography on a graphitic carbon column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-[(1S)-1-Methylbutyl]phenol | C11H16O | CID 92171249 - PubChem [pubchem.ncbi.nlm.nih.gov]
"Phenol, 4-(1-methylbutyl)-" vs. BHT as a synthetic antioxidant
Topic: Structural Efficacy Analysis: "Phenol, 4-(1-methylbutyl)-" (Mono-Alkyl) vs. BHT (Hindered) as Synthetic Antioxidants Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
A Comparative Guide to Steric Hindrance in Radical Scavenging
Executive Summary: The Architecture of Stability
In the landscape of synthetic antioxidants, Butylated Hydroxytoluene (BHT) stands as the "gold standard" for sterically hindered phenols, widely accepted in pharmaceutical and food stabilization. In contrast, Phenol, 4-(1-methylbutyl)- (also known as p-sec-pentylphenol or CAS 94-06-4) represents a class of mono-alkylated phenols —molecules often found as intermediates or fuel additives but rarely used as primary stabilizers in critical drug formulations.
This guide analyzes why the industry favors the hindered structure of BHT over the simpler mono-alkylated architecture of 4-(1-methylbutyl)phenol. We explore the mechanistic divergence where "faster" kinetics does not equate to "better" protection, and provide self-validating protocols to verify these phenomena in the lab.
Chemical Profile & Structural Logic
The fundamental difference lies in ortho-substitution . Efficacy in phenolic antioxidants is governed by the stability of the resulting phenoxyl radical.
| Feature | Phenol, 4-(1-methylbutyl)- | BHT (Butylated Hydroxytoluene) |
| CAS Number | 94-06-4 | 128-37-0 |
| Structure Class | Mono-alkylated Phenol (Para-substituted) | Sterically Hindered Phenol (2,6-di-tert-butyl) |
| Ortho Positions | Open (Unprotected) | Blocked (Tert-butyl groups) |
| Physical State | Liquid / Low-melting solid | Crystalline Solid |
| Primary Use | Chemical intermediate, surfactant precursor, fuel gum inhibitor. | Pharma/Food antioxidant, polymer stabilizer. |
| Radical Fate | Unstable; prone to C-C coupling (dimerization) and "gum" formation. | Stable phenoxyl radical; terminates chain effectively. |
Visualization: Steric Protection Mechanism
The following diagram illustrates how BHT's bulky tert-butyl groups physically shield the oxygen radical, preventing side reactions, whereas the exposed ortho-sites of 4-(1-methylbutyl)phenol allow for coupling (polymerization).
Figure 1: Mechanistic divergence. BHT (Green) forms a stable radical that terminates oxidation. The mono-alkyl phenol (Red) forms a reactive radical prone to coupling, potentially forming insoluble gums or propagating oxidation.
Mechanistic Performance Analysis
2.1 The Kinetic Paradox
In antioxidant chemistry, reaction rate (
-
4-(1-methylbutyl)phenol: Lacking steric bulk, the hydroxyl proton is more accessible. It may donate hydrogen faster (
is high). However, the resulting radical is highly reactive. Without ortho-protection, it can react with itself or other substrate molecules, leading to oxidative coupling (sludge/gum formation) rather than clean termination. -
BHT: The tert-butyl groups create steric drag, slightly lowering the initial H-transfer rate. However, once the radical forms, it is "caged." It cannot dimerize easily. Instead, it waits to trap a second radical (stoichiometric factor
), converting into a stable quinone methide.
2.2 Comparative Data (Inferred from SAR Literature)
Data synthesized from standard Structure-Activity Relationship (SAR) principles for phenols [1][2].[1]
| Metric | 4-(1-methylbutyl)phenol | BHT | Implication |
| Bond Dissociation Enthalpy (BDE) | ~85-87 kcal/mol | ~81-83 kcal/mol | BHT releases H• easier due to radical stabilization by electron-donating groups. |
| Stoichiometric Factor ( | < 2 (Variable) | ~2.0 | BHT reliably traps 2 radicals per molecule. Mono-alkyls are unpredictable due to side reactions. |
| Radical Half-Life | Microseconds | Seconds to Minutes | BHT radical persists long enough to find another radical; Mono-alkyl radical attacks the substrate. |
| Pro-oxidant Risk | Moderate (at high conc.) | Low | Unhindered phenols can participate in chain transfer if concentrations are too high. |
Experimental Validation Protocols
As a Senior Scientist, you must not rely on datasheets alone. Use these self-validating protocols to compare these antioxidants in your specific matrix (e.g., lipid excipient or API slurry).
Protocol A: DPPH Kinetic Assay (Radical Scavenging Rate)
Objective: Determine if the unhindered phenol reacts faster but less efficiently than BHT.
Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol).
-
Test solutions: BHT and 4-(1-methylbutyl)phenol (0.1 mM in methanol).
Workflow:
-
Preparation: Prepare a 96-well plate.
-
Dosing: Add 20 µL of antioxidant solution to 180 µL DPPH solution.
-
Measurement: Monitor Absorbance at 517 nm every 30 seconds for 30 minutes.
-
Analysis: Plot
vs. Time.-
Expectation: 4-(1-methylbutyl)phenol may show a steeper initial slope (faster access) but a shallower plateau (lower total scavenging capacity) compared to BHT.
-
Self-Validation: If the BHT curve does not plateau at ~50% of the control (indicating 1:2 stoichiometry), check solvent purity.
-
Protocol B: Rancimat / OSI (Oxidative Stability Index)
Objective: Measure actual shelf-life extension in a lipid matrix (Real-world efficacy).
Matrix: Purified Lard or Pharmaceutical Grade Lipid Excipient (e.g., Miglyol). Conditions: 110°C, Air flow 20 L/h.
Workflow:
-
Control: Run pure lipid matrix to establish baseline induction time (
). -
Sample A: Lipid + 200 ppm BHT.
-
Sample B: Lipid + 200 ppm 4-(1-methylbutyl)phenol.
-
Endpoint: Measure the time until conductivity spikes (Induction Time,
). -
Calculation: Protection Factor (
) = .
Interpretation:
-
BHT typically yields a
. -
4-(1-methylbutyl)phenol typically yields a
. The lack of radical stability means the chain reaction is merely slowed, not effectively broken.
Safety & Regulatory Landscape[2][3]
For drug development, efficacy is secondary to safety.
-
BHT (CAS 128-37-0):
-
Status: FDA GRAS (Generally Recognized As Safe) for food (21 CFR 182.3173). Widely listed in the FDA Inactive Ingredient Database (IID) for oral, topical, and IM routes.
-
Toxicity: Extensive data available.[2] ADI (Acceptable Daily Intake) established by JECFA.
-
-
Phenol, 4-(1-methylbutyl)- (CAS 94-06-4):
-
Status: NOT GRAS. Primarily an industrial intermediate.
-
Toxicity: Like many simple alkyl phenols, it poses risks of skin corrosion/irritation and potential endocrine disruption (analogous to nonylphenol concerns, though specific data is sparser).
-
Verdict: Unsuitable for pharmaceutical formulations. Use only as a raw material for synthesis or in non-biological applications (e.g., fuel stabilizers) [3].
-
Conclusion
While Phenol, 4-(1-methylbutyl)- possesses the fundamental hydroxyl moiety required for hydrogen atom transfer, it lacks the steric engineering that makes BHT a superior antioxidant. The absence of ortho-shielding groups in the mono-alkyl phenol leads to radical instability and potential coupling reactions (gum formation), rendering it inferior for stabilization.
Recommendation:
-
For Drug/Food Formulation: Use BHT (or BHA/Tocopherols).
-
For Fuel/Lubricants: 4-(1-methylbutyl)phenol may be used as part of a "mixed alkyl phenol" package where cost is prioritized over high-precision stabilization.
References
-
Mechanism of Hindered Phenols: Burton, G. W., & Ingold, K. U. (1981). Autoxidation of biological molecules. 1. The antioxidant activity of vitamin E and related chain-breaking phenolic antioxidants in vitro. Journal of the American Chemical Society.
-
Structure-Activity Relationships: Weng, X. C., & Huang, Y. (2014). Relationship structure-antioxidant activity of hindered phenolic compounds. Grasas y Aceites.
-
BHT Safety Profile: National Center for Biotechnology Information. PubChem Compound Summary for CID 31404, Butylated hydroxytoluene.
-
4-(1-methylbutyl)phenol Data: National Center for Biotechnology Information. PubChem Compound Summary for CID 7196, 4-(1-Methylbutyl)phenol.
Sources
Technical Guide: Structure-Activity Relationship (SAR) of 4-Alkylphenols
Executive Summary & Strategic Relevance
4-Alkylphenols (4-APs) represent a chemically simple yet biologically complex class of compounds. Defined by a phenolic ring substituted at the para position with an alkyl chain, their utility ranges from industrial surfactant precursors (e.g., nonylphenol ethoxylates) to antioxidants in polymer chemistry.
However, for researchers in drug discovery and toxicology, 4-APs present a critical structure-activity duality:
-
Endocrine Disruption: They act as xenoestrogens, mimicking 17
-estradiol. -
Bioactivity: They exhibit antimicrobial properties dependent on lipophilicity.
This guide objectively compares the SAR of various 4-APs, dissecting how alkyl chain length and branching dictate their performance as estrogen receptor agonists versus their efficacy as antioxidants or antimicrobials.
Comparative Analysis: Endocrine Disruption (Estrogenicity)
The most significant biological activity of 4-APs is their ability to bind human Estrogen Receptor
Mechanism of Action
4-APs mimic 17
SAR Rules for Estrogenicity
-
Chain Length: Activity peaks at C6–C9 . Chains shorter than C4 (butyl) or longer than C9 (nonyl) show significantly reduced affinity.
-
Branching: Tertiary branching is superior to linear chains. The bulky, specific shape of a tert-alkyl group (like the 1,1,3,3-tetramethylbutyl group in 4-tert-octylphenol) optimally fills the hydrophobic cavity of the receptor.
-
Position: Para substitution is essential. Ortho and meta isomers show negligible activity due to steric clash or inability to align the hydroxyl group correctly.
Table 1: Relative Estrogenic Potency (E-SCREEN Assay)
Data normalized to 17
| Compound | Structure | Relative Proliferative Potency (RPP) | Estrogenic Mechanism |
| 17 | Steroid Standard | 100 (Reference) | High affinity ER binding ( |
| 4-tert-Octylphenol | Branched C8 | ~0.1 - 1.0 | Strongest alkylphenol agonist; mimics E2 sterically |
| 4-Nonylphenol (branched) | Branched C9 | ~0.01 - 0.1 | Moderate agonist; mixture of isomers varies in potency |
| 4-n-Octylphenol | Linear C8 | < 0.01 | Weak; linear chain fits poorly in hydrophobic pocket |
| 4-n-Butylphenol | Linear C4 | Negligible | Too short to stabilize the active receptor conformation |
Key Insight: 4-tert-octylphenol is the "gold standard" for alkylphenol estrogenicity in research, often used as a positive control for xenoestrogen assays.
Comparative Analysis: Antioxidant Efficiency
While 4-APs possess a hydroxyl group capable of hydrogen atom transfer (HAT), their performance as antioxidants is inferior to hindered phenols like BHT (Butylated Hydroxytoluene).
Mechanism & SAR Limitations
Antioxidant efficacy relies on the stability of the phenoxy radical formed after scavenging a reactive species (ROO•).
-
Stability: In BHT, two bulky tert-butyl groups at the ortho positions (2,6-di-tert-butyl) sterically shield the oxygen radical, preventing it from reacting further.[1]
-
4-Alkylphenols: Lacking ortho protection, the phenoxy radical of a simple 4-alkylphenol is unstable and reactive. It can participate in side reactions rather than terminating the radical chain.
Table 2: Radical Scavenging Efficiency (DPPH Assay)
| Compound | Structure Features | IC50 (DPPH Scavenging) | Performance Verdict |
| BHT | 2,6-di-tert-butyl-4-methyl | ~20-30 | High: Steric hindrance stabilizes radical. |
| 2,4-Di-tert-butylphenol | Ortho & Para shielding | ~60 | Moderate: Less stable than BHT (one ortho group missing). |
| 4-Nonylphenol | Para alkyl only | >1000 | Low: Unstable radical; poor antioxidant. |
| p-Cresol | Para methyl only | >1200 | Negligible: No steric protection. |
Comparative Analysis: Antimicrobial Activity & Toxicity
The toxicity and antimicrobial potential of 4-APs are driven by lipophilicity (logP), which facilitates membrane intercalation.
The "Cut-off" Effect
As the alkyl chain length increases, antimicrobial activity increases due to better membrane penetration. However, beyond a certain length (typically C8-C10), solubility in the aqueous phase drops so drastically that the molecules cannot reach the bacteria effectively. This is known as the "cut-off" effect.
-
High Toxicity: 4-Nonylphenol and 4-Octylphenol are highly toxic to aquatic life (fish/invertebrates) because they partition strongly into biological membranes.
-
Biofilms: Allyl-substituted phenols are effective against planktonic bacteria but often fail against biofilms compared to their parent compounds.
Experimental Protocols
Protocol A: E-SCREEN Assay (Estrogenicity)
A self-validating cell proliferation assay using MCF-7 breast cancer cells.
Reagents:
-
MCF-7 BOS cells (estrogen-sensitive).
-
Charcoal-Dextran stripped Fetal Bovine Serum (CD-FBS) to remove endogenous hormones.
-
Positive Control: 17
-Estradiol ( M). -
Vehicle Control: Ethanol (0.1%).
Workflow:
-
Seeding: Seed MCF-7 cells in 12-well plates at 20,000 cells/well in DMEM + 5% CD-FBS.
-
Acclimation: Incubate for 24 hours to allow attachment.
-
Treatment: Replace media with experimental media containing increasing concentrations of the test 4-alkylphenol (
M to M). Run triplicates.-
Validation Step: Include E2 (
M) well. If cells do not proliferate >3-fold vs control, the assay is invalid.
-
-
Incubation: Incubate for 144 hours (6 days), changing media on day 3.
-
Harvest: Fix cells with cold trichloroacetic acid (TCA) or lyse for DNA quantification.
-
Quantification: Stain with Sulforhodamine B (SRB) and read absorbance at 564 nm.
-
Analysis: Calculate the Proliferative Effect (PE) = (Max Cell Number Sample) / (Cell Number Control).
Protocol B: DPPH Radical Scavenging Assay (Antioxidant)
Standardized for lipophilic phenols.
Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution: 0.1 mM in Methanol (freshly prepared, protect from light).
Workflow:
-
Preparation: Prepare serial dilutions of the 4-alkylphenol in methanol (e.g., 10 - 1000
g/mL). -
Reaction: In a 96-well plate, mix 20
L of sample with 180 L of DPPH solution. -
Blanking: Use methanol + DPPH as the negative control (Max Absorbance). Use sample + methanol (no DPPH) as a color blank if the phenol is colored.
-
Incubation: Incubate in the dark at Room Temperature for 30 minutes.
-
Measurement: Read absorbance at 517 nm.
-
Calculation:
-
Causality Check: If the solution turns from purple to yellow, HAT (Hydrogen Atom Transfer) has occurred.
-
Visualizations (Graphviz DOT)
Diagram 1: Estrogen Receptor Activation Pathway
This diagram illustrates how 4-Alkylphenols mimic natural estrogens to trigger gene transcription.
Caption: Mechanism of 4-Alkylphenol induced gene transcription via Estrogen Receptor mimicry.
Diagram 2: SAR Logic Decision Tree
A logical flow for predicting the activity of a specific 4-alkylphenol based on its structure.
Caption: Decision tree for predicting Estrogenicity vs. Antioxidant potential based on structural features.
References
-
Routledge, E. J., & Sumpter, J. P. (1997). Structural features of alkylphenolic chemicals associated with estrogenic activity. Journal of Biological Chemistry. Link
-
Soto, A. M., et al. (1995). The E-SCREEN assay as a tool to identify estrogens: an update on estrogenic environmental pollutants. Environmental Health Perspectives. Link
-
BenchChem. (2025).[1][2][5] 2,4-Di-tert-butylphenol vs. BHT: A Comparative Analysis of Antioxidant Capacity.[3][4] Link
-
Kim, J. H., et al. (2004). Aquatic toxicity of four alkylphenols to microbes, invertebrates, and fish. Environmental Toxicology. Link
-
Maddox, C. E., et al. (2010). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers in Microbiology. Link
Sources
Safety Operating Guide
Proper Disposal Procedures: Phenol, 4-(1-methylbutyl)-
[1][2][3]
Executive Summary & Immediate Directives
Phenol, 4-(1-methylbutyl)- (also known as p-sec-amylphenol or 4-sec-pentylphenol) requires strict segregation from oxidative waste streams due to the risk of exothermic polymerization and explosive quinone formation.[1][2][3] Unlike simple phenol, the attached alkyl chain increases its lipophilicity, making it significantly more persistent in the environment and toxic to aquatic life.[3]
-
Primary Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.
-
RCRA Classification: Non-listed hazardous waste (unless exhibiting corrosivity D002 characteristics).
-
DOT Shipping: UN3145, ALKYLPHENOLS, LIQUID, N.O.S., Class 8, PG III.[3][4]
-
Critical Restriction: DO NOT dispose of via sink/sewer. DO NOT mix with nitric acid or strong oxidizers.
Chemical Profile & Hazard Basis
Understanding the molecular behavior of this compound is essential for safe handling. The 1-methylbutyl group at the para position alters the handling requirements compared to standard phenol.
| Property | Data | Operational Implication |
| CAS Number | 94-06-4 | Use for waste manifesting and inventory tracking.[1][2] |
| Physical State | Liquid or Low-Melting Solid | May require heating to transfer; spill cleanup varies by state.[1][2] |
| Acidity (pKa) | ~10.0 | Weak acid.[1][2] Incompatible with strong bases (exothermic neutralization). |
| Lipophilicity | High (LogP > 3) | Bioaccumulative. Extreme hazard to aquatic environments; zero-discharge policy.[1][2] |
| Flash Point | > 110°C (Closed Cup) | Combustible.[1][2] Class IIIB liquid. |
The "Why" Behind the Protocol
-
Corrosivity: Like all phenols, it causes irreversible protein denaturation (chemical burns). However, the alkyl group enhances skin penetration, potentially leading to systemic toxicity faster than expected.[3]
-
Oxidation Sensitivity: Phenolic rings are electron-rich. Contact with oxidizers (e.g., Nitric Acid, Peroxides) can lead to rapid, uncontrollable oxidation, generating heat and potentially explosive gases.[3]
Waste Stream Segregation & Containerization[1][2][3][5]
Step 1: Characterize the Waste
Before disposal, determine the matrix of your waste.[3]
-
Pure Substance: Unused reagent or expired stock.
-
Solution: Dissolved in organic solvents (e.g., Methanol, DMSO).[3]
-
Aqueous Mixture: Dilute washings (Note: Solubility is low; likely forms an emulsion).
Step 2: Select the Container[2]
-
Approved Materials: High-Density Polyethylene (HDPE) or Borosilicate Glass.
-
Prohibited Materials: Unlined metal cans (corrosion risk), LDPE (potential for long-term permeation of alkylphenols).[3]
-
Venting: Use vented caps if there is any risk of residual reaction, though standard screw caps are usually sufficient for stable organic waste.[3]
Step 3: Segregation Logic
CRITICAL: This waste must be segregated into the Non-Halogenated Organic stream.
-
Compatible: Alcohols (Methanol, Ethanol), Acetone, Acetonitrile, Toluene.[3]
-
INCOMPATIBLE (Do Not Mix):
-
Concentrated Sulfuric Acid or Nitric Acid (Nitration risk).
-
Chromic Acid (Fire risk).
-
Strong Bases (Sodium Hydroxide) – causes heat generation.
-
Operational Disposal Workflow
The following decision tree outlines the logical flow for processing this waste in a research environment.
Figure 1: Decision logic for segregating alkylphenol waste streams. Ensure halogenated solvents (like DCM) are kept separate unless the phenol was specifically dissolved in them.[2]
Spill Contingency & Emergency Disposal
In the event of a spill, immediate containment is required to prevent environmental release.[3]
-
PPE Required: Butyl rubber or Neoprene gloves (Nitrile offers only short-term splash protection against phenols), safety goggles, and lab coat.[3]
-
Containment: Do not use water. Isolate the area.
-
Absorption:
-
Cleanup:
-
Scoop absorbed material into a wide-mouth HDPE jar.
-
Wipe the surface with a solvent (ethanol or isopropanol) to solubilize the lipophilic residue, then wash with soap and water.[3]
-
Dispose of all cleanup materials as Solid Hazardous Waste (Stream C in Figure 1).
-
Regulatory & Transport Information
When preparing the waste manifest for the external contractor, use the following designations to ensure compliance.
| Agency | Classification Code | Proper Shipping Name | Hazard Class | Packing Group |
| DOT (USA) | UN 3145 | ALKYLPHENOLS, LIQUID, N.O.S. (4-(1-methylbutyl)phenol) | 8 (Corrosive) | III |
| IATA (Air) | UN 3145 | Alkylphenols, liquid, n.o.s. | 8 | III |
| RCRA (EPA) | Not Listed* | N/A (Classify as D002 if pH < 2, otherwise General Organic Waste) | - | - |
*Note: While Phenol (CAS 108-95-2) is a U188 listed waste, alkylated phenols generally do not carry a specific U-code unless they exhibit characteristic hazards (Ignitability, Corrosivity, Reactivity, Toxicity).[2][3] Always default to "Hazardous Waste" due to aquatic toxicity.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 7171, 4-(1-Methylbutyl)phenol. Retrieved January 31, 2026 from [Link][2][3]
-
U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Waste Codes.[5] Retrieved January 31, 2026 from [Link][2][3]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Phenol, 4-(1-methylbutyl)-
This guide provides essential, field-proven safety protocols for handling Phenol, 4-(1-methylbutyl)- (CAS 94-06-4). As a substituted phenol, this compound shares many of the significant hazards of phenol, including rapid skin absorption and potential for severe irritation and systemic toxicity. Adherence to these procedures is critical for ensuring personnel safety and maintaining experimental integrity in research, development, and manufacturing environments. This document moves beyond a simple checklist to explain the why behind each recommendation, empowering you to make informed safety decisions.
Foundational Safety: Understanding the Hazard
Phenol, 4-(1-methylbutyl)-, also known as p-(1-Methylbutyl)phenol, is an organic compound that demands rigorous safety controls. Its primary risks stem from its ability to cause significant harm upon contact with the body.
-
Acute Toxicity: The compound is classified as harmful if swallowed, in contact with skin, or inhaled.[1]
-
Corrosivity and Irritation: It is known to cause serious skin and eye irritation.[1] Direct contact with phenols can lead to severe chemical burns, which may initially be masked by a local anesthetic effect, delaying the recognition of injury.[2][3][4]
-
Systemic Absorption: The most insidious danger of phenols is their ability to be rapidly absorbed through the skin, potentially leading to systemic toxicity.[2][5] This can affect the central nervous system, heart, liver, and kidneys, with symptoms that can be delayed but life-threatening.[2][4][6]
-
Respiratory Hazard: Vapors or mists may cause respiratory irritation.[1] While this specific compound's volatility may differ from pure phenol, heating the substance or generating aerosols significantly increases the inhalation risk.[2][7]
Given these hazards, a multi-layered approach to safety, starting with engineering and administrative controls, is non-negotiable. Personal Protective Equipment (PPE) serves as the final, critical barrier between the researcher and the chemical.
Beyond PPE: Engineering and Administrative Controls
Before any discussion of PPE, we must implement higher-level safety controls. These are designed to remove the hazard from the immediate work environment or limit exposure through established procedures.
-
Engineering Control - The Chemical Fume Hood: All work involving open containers of Phenol, 4-(1-methylbutyl)- must be conducted inside a certified chemical fume hood.[1][8] This is the primary method for preventing inhalation of hazardous vapors. Work should always be performed at least 6 inches inside the sash.[3]
-
Administrative Control - The Buddy System: Never work alone when handling highly toxic chemicals like phenols.[2] Ensure a colleague is aware of the procedure and is available to assist in an emergency.
-
Designated Work Area: Clearly demarcate an area for phenol work.[7] This prevents cross-contamination and ensures all necessary safety equipment is within immediate reach.
-
Emergency Stations: An ANSI-approved emergency eyewash and safety shower must be accessible within a 10-second travel time from the point of use.[2][7][8] Verify their functionality before starting work.
The Last Line of Defense: Personal Protective Equipment (PPE)
PPE selection is not a one-size-fits-all matter; it must be tailored to the specific task and the associated risks of exposure.
PPE Selection Matrix
| Task | Minimum Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing Solid (<10g) in Fume Hood | Double Nitrile Gloves | Safety Glasses with Side Shields | Fully-Buttoned Lab Coat | Not Required (in Fume Hood) |
| Preparing Dilute Solutions (<100mL) in Fume Hood | Heavy-duty Nitrile or Neoprene Gloves | Chemical Splash Goggles | Fully-Buttoned Lab Coat | Not Required (in Fume Hood) |
| Large Volume Transfers (>100mL) or Handling Concentrates | Butyl Rubber or Silver Shield™ Gloves | Chemical Splash Goggles and a Face Shield | Chemical-Resistant Apron (Butyl or Neoprene) over Lab Coat | Recommended if not in a fume hood; NIOSH-approved respirator with organic vapor cartridges.[6] |
| Spill Cleanup | Butyl Rubber or Silver Shield™ Gloves | Chemical Splash Goggles and a Face Shield | Disposable Chemical-Resistant Coveralls | Required: NIOSH-approved respirator with organic vapor cartridges. For large spills, a self-contained breathing apparatus (SCBA) may be necessary.[1][5] |
Detailed PPE Specifications
Hand Protection: The primary route of exposure is skin contact, making glove selection paramount.
-
For Incidental Contact (Small Volumes, Dilute Solutions): Double-gloving with standard nitrile gloves can be acceptable, but gloves must be removed and replaced immediately upon any sign of contamination.[3]
-
For Extended Use or Splash Risk: More robust gloves are required. Butyl rubber and Silver Shield™/4H® gloves offer superior protection against phenols.[2][5] Neoprene is also a viable option.[8] Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times.
Eye and Face Protection: Phenol, 4-(1-methylbutyl)- can cause serious, potentially irreversible eye damage.[9]
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum.
-
Recommended for Liquids: Chemical splash goggles that form a seal around the eyes are strongly recommended for all work with liquid forms of this chemical.[3]
-
High Splash Potential: When transferring larger volumes or when there is a significant risk of splashing, a full-face shield must be worn over chemical splash goggles.[10]
Skin and Body Protection:
-
A fully buttoned, long-sleeved lab coat should be worn over clothing that covers the legs completely.[3]
-
For tasks with a higher splash risk, a chemical-resistant apron made of butyl rubber or neoprene should be worn over the lab coat.[8]
-
For cleaning up large spills, disposable, fully protective impervious suits are necessary.[1]
-
Closed-toe shoes are mandatory; leather shoes should be avoided as they can absorb and retain chemicals.[2]
Respiratory Protection: While a fume hood is the primary control, respirators are essential in certain situations.
-
Emergency Use: A NIOSH-approved air-purifying respirator with organic vapor cartridges should be available for emergency situations like a spill outside of a fume hood.[6]
-
Fit Testing: All personnel required to wear a respirator must be medically cleared and properly fit-tested as part of a comprehensive respiratory protection program.
Procedural Discipline: Workflows and Disposal
PPE Selection and Donning/Doffing Workflow
The following diagram illustrates the logical flow for selecting and using PPE.
Caption: Logical workflow for PPE selection, inspection, donning, and doffing.
Operational Plan: Disposal of Contaminated Materials
Improper disposal can lead to hazardous exposures and environmental contamination.
-
Chemical Waste: All solutions and unused solid Phenol, 4-(1-methylbutyl)- must be collected in a clearly labeled, sealed hazardous waste container.
-
Contaminated PPE:
-
Grossly Contaminated Items: Disposable items like gloves, aprons, and coveralls that are heavily contaminated should be placed in a designated, sealed hazardous waste bag or container for disposal.[1]
-
Trace Contamination: For items with trace contamination (e.g., pipette tips, empty tubes), collect them in a sealable container.[8] This container should then be placed into a lined box designated for "Incinerate Only" waste.[8]
-
-
Never dispose of phenol-contaminated waste in regular trash or down the drain.[8][11]
Emergency Response: Immediate Action Required
In the event of an exposure or spill, rapid and correct action is critical to mitigating harm.
Emergency Response Decision Tree
Caption: Decision tree for immediate actions following a personal exposure or spill.
Crucial First Aid Note for Skin Exposure: The standard treatment for phenol skin exposure is immediate decontamination with low-molecular-weight polyethylene glycol (PEG 300 or PEG 400), which is more effective than water at neutralizing phenol and preventing absorption.[2][3][5] Every lab working with phenols should have a "Phenol First Aid Kit" containing PEG 300/400 and appropriate PPE (e.g., Silver Shield gloves) readily available.[2] If PEG is not available, use the emergency shower for at least 15 minutes, as lesser amounts of water can spread the chemical.[2][7] In all cases of exposure, seek immediate medical attention.
References
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Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety . (n.d.). Tufts University. Retrieved from [Link]
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REGULATIONS AND ADVISORIES - Toxicological Profile for Phenol - NCBI Bookshelf . (1998). National Center for Biotechnology Information. Retrieved from [Link]
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THE DO'S AND DON'TS for the SAFE USE of PHENOL . (2020). Phenol And Acetone Sector Group. Retrieved from [Link]
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Phenol Safe Handling Guide . (n.d.). University of California, Santa Barbara Environmental Health & Safety. Retrieved from [Link]
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PHENOL | Occupational Safety and Health Administration . (2021). U.S. Department of Labor. Retrieved from [Link]
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Phenol | Medical Management Guidelines | Toxic Substance Portal | ATSDR . (n.d.). Agency for Toxic Substances and Disease Registry, CDC. Retrieved from [Link]
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Guide to 4-(1,1,3,3-tetramethylbutyl)phenol Hazards & REACH . (n.d.). EcoMundo. Retrieved from [Link]
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Safety data sheet - 4-Methylphenol . (2019). CPAChem. Retrieved from [Link]
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NIOSH Pocket Guide to Chemical Hazards - Phenol . (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
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Phenol Standard Operating Procedure . (2022). Yale Environmental Health & Safety. Retrieved from [Link]
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OESO Phenol Guideline . (n.d.). Duke University Safety. Retrieved from [Link]
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NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing . (2007). Centers for Disease Control and Prevention. Retrieved from [Link]
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Phenol, 4-(1,1-dimethylethyl)-: Human health tier II assessment . (2016). Australian Department of Health. Retrieved from [Link]
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NIOSH Pocket Guide to Chemical Hazards - o-sec-Butylphenol . (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
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ICSC 0070 - PHENOL . (n.d.). International Labour Organization. Retrieved from [Link]
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NIOSH Pocket Guide To Chemical Hazards . (2019). Enviro Safetech. Retrieved from [Link]
Sources
- 1. pfaltzandbauer.com [pfaltzandbauer.com]
- 2. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 3. ehs.wwu.edu [ehs.wwu.edu]
- 4. ICSC 0070 - PHENOL [chemicalsafety.ilo.org]
- 5. Phenol | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 6. CDC - NIOSH Pocket Guide to Chemical Hazards - Phenol [cdc.gov]
- 7. safety.duke.edu [safety.duke.edu]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 10. petrochemistry.eu [petrochemistry.eu]
- 11. cpachem.com [cpachem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
